molecular formula C7H5BrFNO2 B045430 2-Bromo-4-fluoro-6-nitrotoluene CAS No. 502496-33-5

2-Bromo-4-fluoro-6-nitrotoluene

Cat. No.: B045430
CAS No.: 502496-33-5
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrotoluene is a versatile and high-value halogenated aromatic building block extensively employed in synthetic organic chemistry and medicinal chemistry research. This compound features a strategic combination of three distinct functional groups—bromo, fluoro, and nitro—on a toluene backbone, creating a multifunctional scaffold for diverse chemical transformations. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the construction of complex biaryl systems. The electron-withdrawing nitro group profoundly influences the electronic properties of the ring, facilitating nucleophilic aromatic substitution (SNAr) reactions where the fluorine or bromine atoms can be selectively displaced by nucleophiles like amines or alkoxides. This reactivity is particularly valuable for generating chemical libraries in drug discovery programs. Furthermore, the methyl group can be oxidized to a carboxylic acid, adding another dimension of functionalization. Researchers utilize this compound primarily in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and functional materials. Its specific substitution pattern makes it a critical precursor for developing compounds with potential biological activity, often targeting enzymes and receptors in biochemical assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDFTBJXUXQPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378424
Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-33-5
Record name 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Foundational & Exploratory

2-Bromo-4-fluoro-6-nitrotoluene CAS number 502496-33-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5)

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 502496-33-5, a key halogenated aromatic intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, a validated synthesis protocol, spectroscopic data, and its critical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring the information is both practical and scientifically rigorous.

Introduction and Compound Profile

This compound, also known by its IUPAC name 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is a substituted toluene derivative featuring bromine, fluorine, and nitro functional groups.[1][2] This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis. The presence of multiple functional groups offers several reaction sites, allowing for sequential and regioselective modifications to build more complex molecular architectures. Its primary utility lies in its role as a precursor in the synthesis of advanced pharmaceutical compounds.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data below has been compiled from various chemical data sources.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 502496-33-5[1][2]
Molecular Formula C₇H₅BrFNO₂[1][2][4]
Molecular Weight 234.02 g/mol [1][2][5]
Appearance White to yellow crystalline solid/oil[4][6]
Melting Point ~54-56°C[4]
Boiling Point ~259.4 ± 35.0 °C at 760 mmHg[4][7]
Density ~1.7 ± 0.1 g/cm³[7]
Solubility Soluble in organic solvents like ether and chloroform; almost insoluble in water.[4][4]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[3][6]

This spectrum is consistent with the structure, showing the methyl protons as a singlet and two distinct aromatic protons as doublets of doublets, indicative of their specific coupling environment on the substituted benzene ring.

Synthesis Protocol: Electrophilic Bromination

The most commonly cited method for preparing this compound is through the electrophilic bromination of 4-fluoro-2-nitrotoluene. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Rationale of Experimental Design

The synthesis employs N-bromosuccinimide (NBS) as the bromine source. NBS is a convenient and safer alternative to liquid bromine. The reaction is conducted in a highly acidic medium, using a combination of concentrated sulfuric acid and trifluoroacetic acid.[5][6] This strong acid system serves a dual purpose: it protonates the nitro group, further deactivating the ring towards electrophilic substitution, and it activates the NBS, generating a potent electrophilic bromine species. The directing effects of the substituents on the starting material (4-fluoro-2-nitrotoluene) guide the incoming electrophile. The methyl group is activating and ortho-, para-directing, while the nitro and fluoro groups are deactivating and meta-directing. The bromination occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, resulting in the desired product.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Product A 4-fluoro-2-nitrotoluene E Combine and stir at RT for 16-24h A->E B Trifluoroacetic Acid (Solvent) B->E C Sulfuric Acid (Catalyst) C->E D N-Bromosuccinimide (NBS) D->E Add in batches F Quench with Ice Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry over MgSO₄/Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is a synthesis of procedures reported in the literature.[3][5][6]

  • Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[3][6]

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (12.5 mL).[3][6] Maintain the temperature to control any exotherm.

  • Bromination: To the stirred mixture, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions, ensuring the temperature remains controlled.[3][6]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[3][5][6] Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing ice water. Stir the resulting slurry for 15 minutes.[3][6] This step quenches the reaction and precipitates the product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][6] Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.[5][6] The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (in vacuo) to yield the crude product.[3][5][6]

  • Purification: Purify the residue by flash column chromatography to obtain the final product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, as a yellow oil or solid.[5] Reported yields are often high, approaching 100% for the crude product.[3][6]

Applications in Drug Discovery and Development

The strategic placement of the bromo, fluoro, and nitro groups makes this compound a valuable intermediate for introducing a substituted aromatic scaffold into larger molecules.

  • Pharmaceutical Intermediate: Its most prominent application is as a starting material in the synthesis of pharmaceuticals.[3][8] It is a key intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[3]

  • Agrochemicals and Dyes: By analogy to structurally similar compounds, this intermediate has potential applications in the agrochemical sector for creating new pesticides and herbicides and in the manufacturing of specialized dyes and pigments.[4][8][9] The functional groups can be further modified to tune the biological activity or chromophoric properties of the final molecule.

G A This compound (Building Block) B Further Synthetic Transformations (e.g., Suzuki coupling, SnCl₂ reduction of nitro group, etc.) A->B Step 1 C Complex Molecular Scaffolds B->C Step 2 D Active Pharmaceutical Ingredients (APIs) (e.g., Remibrutinib) C->D Final Steps

Caption: Role as a foundational block in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard StatementDescription
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[10]
H315 Causes skin irritation.[10][11]
H319 Causes serious eye irritation.[10][11]
H335 May cause respiratory irritation.[10][11]
Precautionary Measures and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[1][12]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[1]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[1]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up, dry location.[1]

Conclusion

This compound (CAS 502496-33-5) is a high-value chemical intermediate with a well-defined synthesis pathway and significant applications, particularly in the pharmaceutical industry. Its utility is derived from the versatile reactivity of its functional groups. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development settings.

References

  • This compound | CAS#:502496-33-5. Chemsrc. [Link]
  • This compound - Introduction. ChemBK. [Link]
  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984.
  • Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applic
  • The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust resource for the safe handling, characterization, and application of this compound.

Introduction

Molecular Structure and Identification

The structural arrangement of this compound is fundamental to its chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-Bromo-4-fluoro-1-methyl-6-nitrobenzene
CAS Number 502496-33-5[1]
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [2]
InChI Key ZVDFTBJXUXQPAU-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White crystalline solid[1]
Melting Point 54-56 °C[1]
Boiling Point ~232 °C[1]
Solubility Soluble in ether and chloroform; almost insoluble in water.[1]
Density Currently not available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A proton NMR spectrum obtained from a synthesis procedure for a compound identified as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, an isomer of the target compound, provides the following data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4Hz, 1H), 8.02 (dd, J = 8.0, 2.4Hz, 1H).[3]

Interpretation:

  • The singlet at 2.41 ppm with an integration of 3H corresponds to the methyl (CH₃) protons.

  • The two doublets of doublets at 7.96 ppm and 8.02 ppm , each with an integration of 1H, are characteristic of the two aromatic protons. The splitting pattern (dd) arises from coupling to each other and to the fluorine atom.

¹³C NMR (Carbon NMR)

  • Methyl Carbon (CH₃): ~15-25 ppm

  • Aromatic Carbons (C-H): ~110-140 ppm

  • Aromatic Carbons (C-Br, C-F, C-NO₂, C-CH₃): ~120-160 ppm. The carbon attached to the fluorine atom will likely appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not publicly available. A predicted spectrum would exhibit the following characteristic absorption bands based on its functional groups:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching (from the methyl group): ~2850-3000 cm⁻¹

  • Asymmetric NO₂ stretching: ~1520-1560 cm⁻¹ (strong)

  • Symmetric NO₂ stretching: ~1340-1380 cm⁻¹ (strong)

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • C-F stretching: ~1000-1300 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233 and 235 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the bromine atom.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Grind sample to a fine powder Prep2 Tap open end of capillary tube into powder Prep1->Prep2 Prep3 Pack powder to a height of 2-3 mm Prep2->Prep3 Measure1 Place capillary in melting point apparatus Prep3->Measure1 Insert Sample Measure2 Heat rapidly to ~10°C below expected MP Measure1->Measure2 Measure3 Heat slowly (1-2°C/min) near MP Measure2->Measure3 Measure4 Record temperature at which melting begins Measure3->Measure4 Measure5 Record temperature at which melting is complete Measure4->Measure5

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and crystalline.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point (around 54-56°C).

    • When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure accuracy.

Solubility Determination (Shake-Flask Method)

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent.

Solubility cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Equil1 Add excess solid to solvent in a sealed vial Equil2 Agitate at constant temperature (e.g., 24h) Equil1->Equil2 Sep1 Allow solid to settle Equil2->Sep1 Equilibrium Reached Sep2 Centrifuge the sample Sep1->Sep2 Sep3 Filter the supernatant Sep2->Sep3 Analy1 Prepare dilutions of the filtrate Sep3->Analy1 Clear Filtrate Analy2 Analyze by a suitable method (e.g., HPLC, UV-Vis) Analy1->Analy2 Analy3 Quantify concentration against a standard curve Analy2->Analy3

Caption: Workflow for Solubility Determination.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., ethanol, methanol, acetonitrile) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any suspended microcrystals.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Determine the concentration of this compound in the diluted solutions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • Quantify the concentration by comparing the analytical response to a calibration curve prepared from standard solutions of the compound of known concentrations.

    • Calculate the solubility in units such as mg/mL or mol/L.

Chemical Reactivity and Stability

This compound possesses several reactive sites, making it a versatile synthetic intermediate.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group and halogen atoms activate the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a route to substituted anilines.

  • Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under specific conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong bases, strong reducing agents, and high temperatures to avoid unwanted reactions. It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Information

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • In case of Contact:

    • Skin: Wash off immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

References

  • This compound - ChemBK. (2024, April 9).
  • This compound - ChemBK. (2024, April 9).
  • 502496-33-5 | MFCD18157583 | this compound - Aaron Chemicals.
  • This compound | CAS#:502496-33-5 | Chemsrc. (2025, September 16).

Sources

2-Bromo-4-fluoro-6-nitrotoluene melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. The information is structured to deliver scientifically accurate and actionable insights for professionals in research and development.

Core Characteristics and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its structure, featuring bromine, fluorine, and nitro functional groups on a toluene backbone, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Physical Properties

The compound is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 54-56 °C[1]
Boiling Point ~232 °C[1]
Solubility Soluble in ether and chloroform; almost insoluble in water.[1]
Chemical Identity
  • IUPAC Name: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene

  • CAS Number: 502496-33-5[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of a substituted nitrotoluene. The causality behind the chosen reagents and conditions lies in activating the aromatic ring for regioselective bromination.

Synthetic Workflow

A common and effective laboratory-scale synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source. The reaction is catalyzed by a strong acid mixture, typically trifluoroacetic acid and sulfuric acid.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-fluoro-2-nitrotoluene 4-fluoro-2-nitrotoluene ReactionVessel Stirring at Room Temperature (16-24h) 4-fluoro-2-nitrotoluene->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Acids Trifluoroacetic Acid & Sulfuric Acid Acids->ReactionVessel Quench Pour into Ice Water ReactionVessel->Quench Reaction Completion Extract Ethyl Acetate Extraction Quench->Extract Wash Brine Wash Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution relies on careful control of reaction parameters to ensure high yield and purity.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.[2][4]

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution.[2][4]

  • Bromination: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise to the reaction mixture.[4]

  • Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours.[2][4] Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into ice water and continue stirring for 15 minutes.[4][5]

    • Extract the product with ethyl acetate.[4][5]

    • Combine the organic layers and wash with saturated brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate and filter.[4][5]

  • Purification: Concentrate the filtrate under reduced pressure.[4][5] The resulting residue can be purified by flash chromatography to yield the final product.[2]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various high-value compounds.

  • Pharmaceutical Intermediate: It is widely used in the manufacture of drugs.[1] Notably, it is a key intermediate in the synthesis of Remibrutinib, a drug candidate for treating chronic urticaria.[5]

  • Agrochemicals and Dyes: This compound also acts as a precursor in the synthesis of pesticides, dyes, and pigments.[1]

Safety and Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Recommended Safety Precautions

A logical relationship between hazard identification and protective measures is essential for laboratory safety.

SafetyProtocol cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Inhalation Inhalation Hazard (Harmful, Irritant) Ventilation Use in a well-ventilated area or fume hood Inhalation->Ventilation AvoidBreathing Avoid breathing dust/fumes Inhalation->AvoidBreathing SkinContact Skin Contact Hazard (Harmful, Irritant) Gloves Wear protective gloves SkinContact->Gloves LabCoat Wear a lab coat SkinContact->LabCoat WashHands Wash hands thoroughly after handling SkinContact->WashHands EyeContact Eye Contact Hazard (Serious Irritation) Goggles Wear safety goggles/ face shield EyeContact->Goggles Ingestion Ingestion Hazard (Harmful) Ingestion->WashHands Store Store in a tightly closed container in a locked, well-ventilated place Ventilation->Store

Caption: Safety protocol relationship diagram.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear suitable protective gloves and a lab coat.[3]

    • Respiratory Protection: If dust or vapors are generated, use an appropriate respirator.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Store locked up.[3]

In case of accidental exposure, seek immediate medical attention.[1]

References

  • This compound - ChemBK. [Link]
  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-fluoro-6-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the solubility of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in the pharmaceutical sector.[1] In the absence of extensive, publicly available quantitative solubility data, this document leverages theoretical principles based on molecular structure and polarity to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate robust and reliable data. This document is designed to be a critical resource for process development, purification, and formulation activities involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (C₇H₅BrFNO₂) is a white crystalline solid with a melting point of approximately 54-56°C and a boiling point around 232°C.[2] As a vital building block in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in various organic solvents is paramount.[1] Solvent selection directly influences critical process parameters, including reaction kinetics, crystallization, purification efficiency, and the ultimate formulation of the drug product.[3] An informed choice of solvent can enhance yield, ensure purity, and improve the overall efficiency and sustainability of the manufacturing process.[4]

This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular characteristics. Subsequently, it will provide a comprehensive, step-by-step methodology for the experimental determination of its solubility, ensuring a self-validating system for data generation.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features a combination of polar and nonpolar characteristics that dictate its interactions with different solvents.

The key structural features influencing its solubility are:

  • Aromatic Toluene Ring: The benzene ring with a methyl group is inherently nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

  • Halogen Substituents (Bromo and Fluoro): The electronegative bromine and fluorine atoms introduce polarity to the molecule, creating dipole-dipole interactions.

  • Nitro Group (-NO₂): The nitro group is strongly polar and can participate in dipole-dipole interactions. It is a hydrogen bond acceptor.[6]

Given this combination of functional groups, this compound can be classified as a moderately polar compound. Its solubility will be highest in solvents that can engage in similar intermolecular interactions.

Predicted Solubility in Common Organic Solvents

Based on its molecular structure, the following solubility profile is predicted. This serves as a foundational guide for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents possess significant dipole moments and can effectively solvate the polar nitro and halogen groups of the solute.
Chlorinated Dichloromethane, ChloroformHighThese solvents are polar and can interact favorably with the polar functionalities of the molecule. Chloroform was noted as a suitable solvent in preliminary findings.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are moderately polar and can act as hydrogen bond acceptors, interacting with the nitro group. Diethyl ether was also suggested as a good solvent.[2]
Alcohols Methanol, Ethanol, IsopropanolModerateAlcohols are polar and can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups, the presence of the nonpolar aromatic ring may limit very high solubility.
Aromatic Toluene, XyleneModerateThe aromatic ring of these solvents can interact favorably with the toluene backbone of the solute through π-π stacking.
Esters Ethyl AcetateModerateEthyl acetate has a moderate polarity and can engage in dipole-dipole interactions.
Nonpolar Hexane, HeptaneLowThe significant polarity of the nitro and halogen groups will limit solubility in nonpolar aliphatic solvents.
Aqueous WaterVery Low/InsolubleThe predominantly organic and nonpolar character of the molecule, despite its polar groups, leads to poor solubility in water, a highly polar, hydrogen-bonding solvent.[2]

This predictive table should be used as a starting point for experimental verification.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[8]

Step-by-Step Experimental Workflow

The following protocol describes a self-validating system for determining the thermodynamic solubility of this compound.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Record the exact mass of the compound added.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature orbital shaker or water bath. A standard temperature for solubility studies is 25°C (298.15 K).

  • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary kinetic studies can be performed to determine the minimum time to reach equilibrium.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

Step 4: Analysis

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Analyze the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

Step 5: Calculation of Solubility

  • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

  • The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with syringe filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Safety, Handling, and Disposal

As a halogenated nitroaromatic compound, this compound requires careful handling.[8] Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste, including unused material and contaminated solvents, as hazardous waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated from non-halogenated waste streams.[8]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in readily accessible literature, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The theoretical analysis suggests high solubility in polar aprotic and chlorinated solvents, with moderate solubility in ethers, alcohols, and aromatic solvents, and low solubility in nonpolar and aqueous media. For researchers, scientists, and drug development professionals, the detailed experimental protocol herein offers a validated method to generate the precise data necessary for informed solvent selection, leading to optimized and efficient pharmaceutical processes.

References

  • ChemBK. (n.d.). This compound.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.

Sources

2-Bromo-4-fluoro-6-nitrotoluene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized aromatic building blocks is paramount. This compound, a substituted toluene derivative, represents a quintessential example of such a scaffold. Its unique arrangement of electron-withdrawing (nitro and fluoro) and sterically influential (bromo and methyl) groups on an aromatic ring makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, physicochemical properties, a field-proven synthesis protocol, and its applications, with a focus on the underlying chemical principles that govern its utility.

Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are the foundation of its application in synthesis.

Nomenclature and Identifiers:

  • Common Name: this compound

  • IUPAC Name: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[1]

  • Synonyms: 3-Bromo-5-fluoro-2-methylnitrobenzene[1]

  • CAS Number: 502496-33-5[1]

  • Molecular Formula: C₇H₅BrFNO₂[1][2][3]

Chemical Structure:

The molecule consists of a benzene ring substituted with four different groups: a methyl group (-CH₃), a bromine atom (-Br), a fluorine atom (-F), and a nitro group (-NO₂). The substitution pattern, as designated by its common name "this compound," places the methyl group at position 1, the bromine atom at position 2, the fluorine atom at position 4, and the nitro group at position 6. This specific arrangement creates a sterically hindered and electronically complex environment around the aromatic ring.

chemical_structure cluster_ring C1 C C2 C C1->C2 C6 C C1->C6 = CH3 CH₃ C1->CH3 C3 C C2->C3 C2->C3 = Br Br C2->Br C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 C4->C5 = F F C4->F C5->C6 H2 H C5->H2 C6->C1 NO2 NO₂ C6->NO2

Caption: Chemical structure of this compound.

Structural Insights for Reactivity: The reactivity of the aromatic ring is significantly influenced by its substituents. The nitro group is a strong deactivating group, withdrawing electron density from the ring via resonance and inductive effects, making it less susceptible to further electrophilic aromatic substitution. Conversely, the methyl group is a weak activating group. The halogens (bromo and fluoro) are deactivating via induction but are ortho-, para-directing. The positions ortho to the nitro group (positions 5 and 1) and ortho to the bromine (positions 1 and 3) are sterically and electronically distinct, offering potential for regioselective transformations such as nucleophilic aromatic substitution (SₙAr) at positions activated by the nitro group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Weight 234.02 g/mol [1][3][4][5]
Appearance White crystalline solid[2]
Melting Point 54-56 °C[2]
Boiling Point 259.4 ± 35.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Solubility Soluble in ether and chloroform; almost insoluble in water.[2]
Flash Point 110.7 ± 25.9 °C[3]
LogP 2.93[3]

Synthesis Protocol: Electrophilic Bromination

This compound is typically synthesized via the electrophilic bromination of a suitable precursor. The following protocol is a robust method adapted from established procedures.[4][6]

Principle and Causality: The synthesis involves the regioselective bromination of 4-fluoro-2-nitrotoluene. The directing effects of the existing substituents guide the incoming electrophile (Br⁺). The methyl group is ortho-, para-directing, and the nitro group is meta-directing. The fluorine atom is ortho-, para-directing. The position for bromination is C6 (which becomes C2 in the final product numbering relative to the methyl group), which is ortho to the activating methyl group and meta to the deactivating nitro group. N-Bromosuccinimide (NBS) serves as the bromine source, which, in the presence of a strong acid catalyst like sulfuric acid, generates the electrophilic bromine species required for the substitution reaction. Trifluoroacetic acid is used as a solvent that can dissolve the starting material and facilitate the reaction.

Experimental Protocol:

  • Reagent Preparation: To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml), add concentrated sulfuric acid (2.5 ml) slowly while cooling in an ice bath.[4]

  • Bromination: To the stirred solution, add N-bromosuccinimide (3.4 g) portion-wise, maintaining the temperature.[4]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water.[6] Dilute the mixture with ethyl acetate.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[4][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][6] Filter the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product.[4]

  • Purification: Purify the residue by flash chromatography to obtain pure 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (2.48 g reported in one instance).[4]

Synthesis Workflow Diagram:

synthesis_workflow start Start: 4-fluoro-2-nitrotoluene dissolve Dissolve in Trifluoroacetic Acid Add conc. H₂SO₄ start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at Room Temperature (24 hours) add_nbs->react workup Quench with Ice Water Dilute with Ethyl Acetate react->workup extract Wash with Water & Brine workup->extract dry Dry over MgSO₄/Na₂SO₄ Concentrate in vacuo extract->dry purify Purify via Flash Chromatography dry->purify end_product Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of functional groups makes this compound a valuable intermediate in several high-value chemical industries.

  • Pharmaceutical Synthesis: This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Its functional groups serve as handles for further chemical modifications. Notably, it is used as a pharmaceutical intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[9] The bromine atom can be readily converted to other functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which is a common functional group in many bioactive molecules.

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of advanced pesticides and herbicides.[2][7][8] The specific toxiphore created by the combination of substituents can be elaborated to target biological pathways in pests or weeds.

  • Dyes and Pigments: The chromophoric potential of the nitroaromatic system makes this compound a precursor for the synthesis of specialty dyes and pigments.[2][7][8]

Safety and Handling

Due to its potential hazards, proper laboratory safety protocols must be strictly followed when handling this compound.

GHS Hazard Classification: [5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid skin contact, inhalation, or ingestion.[2]

  • In case of accidental exposure, seek immediate medical attention.[2]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined structure, predictable reactivity, and established synthesis routes make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

  • PubChem. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. [Link]
  • ChemBK. This compound. [Link]
  • Chemsrc. This compound | CAS#:502496-33-5. [Link]
  • PubChem. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. [Link]
  • Autech.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. [Link]

Sources

Introduction: Contextualizing 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluoro-6-nitrotoluene

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic compound of significant interest in the pharmaceutical and chemical industries. Its role as a key intermediate in the synthesis of complex molecules, including novel therapeutic agents like Remibrutinib for treating chronic urticaria, necessitates robust analytical methods for its characterization and quality control.[1] Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for the unambiguous identification, structural elucidation, and quantification of this compound and its related impurities.

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation to data interpretation, ensuring a foundation of scientific integrity and practical applicability.

Part 1: Foundational Physicochemical Properties

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's physical and chemical properties. These parameters dictate the optimal choice of sample preparation, chromatography, and ionization technique.

As an organic synthesis intermediate, this compound is typically a white to yellow crystalline solid.[2] Its solubility in organic solvents like ether, chloroform, acetonitrile, and methanol, and its relative insolubility in water, are key considerations for sample preparation.[2] The compound's boiling point of approximately 232°C suggests sufficient volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂PubChem[4]
Molecular Weight 234.02 g/mol PubChem[4]
Monoisotopic Mass 232.94877 DaPubChem[4][5]
Appearance White crystalline solidChemBK[2]
Melting Point ~54-56°CChemBK[2]
Boiling Point ~232°CChemBK[2]
Solubility Soluble in ether, chloroform; insoluble in waterChemBK[2]

Part 2: The Analytical Workflow: From Sample to Spectrum

The end-to-end process of MS analysis requires meticulous attention to detail at each stage. The following sections outline a proven workflow, explaining the rationale behind each procedural step.

Sample Preparation: The Cornerstone of Quality Data

The primary objective of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[6][7] For a relatively pure standard of this compound, the protocol is straightforward.

Step-by-Step Protocol for Sample Preparation:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Solution Dilution: Create a working solution by diluting the stock solution. For LC-MS, a final concentration of 1-10 µg/mL is often appropriate.[8] For GC-MS, a similar range of 1-100 µg/mL is a good starting point.

  • Filtration (Critical Step): Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a 2 mL autosampler vial. This prevents particulates from blocking the chromatographic system.[8]

  • Blank Samples: Prepare blank samples using the same solvent as the analyte. Running blanks before and after the sample is crucial for identifying carryover and system contamination.[8]

Trustworthiness Check: This protocol ensures the sample is fully dissolved and free of particulates, which is vital for preventing system blockages and ensuring reproducible injections. The specified concentration range minimizes the risk of detector saturation while providing adequate signal intensity.

Chromatographic Separation: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a critical decision point. It depends primarily on the analyte's volatility, thermal stability, and the complexity of the sample matrix.[7][9]

  • Gas Chromatography (GC-MS): Given the compound's volatility and thermal stability, GC-MS is an excellent choice.[3] It offers high chromatographic resolution for separating isomers and provides clean, reproducible spectra using Electron Ionization (EI).[10][11]

  • Liquid Chromatography (LC-MS): LC-MS is also a powerful technique, particularly for analyzing samples that may contain non-volatile impurities or when derivatization is undesirable.[12][13] It is the standard for many pharmaceutical analyses.

G Analyte This compound Thermal Is the analyte volatile & thermally stable? Analyte->Thermal Yes Yes Thermal->Yes Boiling Point ~232°C No No / Unknown Thermal->No GCMS GC-MS is the preferred method. - High resolution - Robust EI fragmentation Yes->GCMS LCMS LC-MS is the preferred method. - Suitable for complex matrices - Soft ionization (ESI, APCI) No->LCMS

Caption: Decision logic for selecting the appropriate chromatographic method.

Example Method Parameters

ParameterGC-MSLC-MS
Column 30 m x 0.25 mm, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane)100 mm x 2.1 mm, 1.8 µm C18
Injection Volume 1 µL (Split/Splitless)2-5 µL
Oven Program Start 80°C, hold 1 min, ramp 15°C/min to 250°C, hold 5 minIsocratic or Gradient (e.g., 50:50 to 95:5 Acetonitrile:Water w/ 0.1% Formic Acid)
Carrier Gas Helium @ 1.0 mL/minMobile Phase @ 0.3 mL/min
MS Interface Transfer line at 260°CESI or APCI source

Part 3: Ionization, Fragmentation, and Detection

This section explores the core of the mass spectrometric analysis: generating ions and interpreting their fragmentation patterns.

Ionization Techniques: Creating the Ions
  • Electron Ionization (EI) for GC-MS: EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, producing a molecular ion (M⁺•) and extensive, reproducible fragmentation.[14] This fragmentation pattern is like a fingerprint, invaluable for structural confirmation and library searching.

  • Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that generates ions from a liquid solution. For this compound, analysis in negative ion mode is highly effective. The acidic nitro group can be deprotonated to form a [M-H]⁻ ion, providing a strong signal for the intact molecule with minimal fragmentation.[15]

  • Negative Chemical Ionization (NCI): For GC-MS analysis requiring ultra-high sensitivity, NCI is a powerful option. Electronegative compounds, such as those containing nitro and halogen groups, can capture thermal electrons to generate negative ions with very little fragmentation.[14] This often results in significantly lower detection limits compared to EI.

Predicted Fragmentation Pathway

The fragmentation of this compound in EI-MS is predictable based on established chemical principles and the analysis of similar nitroaromatic compounds.[15][16] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M/M+2 isotopic patterns for any fragment containing the bromine atom.

Key Predicted Fragmentation Steps:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [C₇H₅BrFNO₂]⁺• at m/z 233/235.

  • Loss of Nitro Group (NO₂): A common and highly favored fragmentation pathway for nitroaromatics is the loss of the NO₂ radical (46 Da), leading to a fragment at m/z 187/189.[15]

  • Loss of Bromine (Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79/81 Da), yielding a fragment at m/z 154.

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation is the loss of NO (30 Da) from the molecular ion, often following rearrangement, to produce a fragment at m/z 203/205.[15]

G M [M]+• m/z 233/235 M_NO2 [M-NO2]+ m/z 187/189 M->M_NO2 - NO2• (46 Da) M_Br [M-Br]+ m/z 154 M->M_Br - Br• (79/81 Da) M_NO [M-NO]+ m/z 203/205 M->M_NO - NO• (30 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Data Interpretation: Key Ions and Isotopic Patterns

The mass spectrum provides a wealth of information. The most crucial aspect for halogenated compounds is the isotopic pattern. The near 1:1 ratio of ⁷⁹Br and ⁸¹Br makes bromine-containing ions easily identifiable.

Ion DescriptionPredicted m/zKey Characteristics
Molecular Ion [M]⁺• 233 / 235Confirms molecular weight. Doublet peak with ~1:1 intensity ratio.
[M-NO₂]⁺ 187 / 189Major fragment. Doublet peak with ~1:1 intensity ratio.
[M-Br]⁺ 154Confirms presence of Br. Singlet peak (bromine is lost).
[M-NO]⁺ 203 / 205Diagnostic fragment. Doublet peak with ~1:1 intensity ratio.

Part 4: Quantitative Analysis

For drug development and quality control, quantifying the amount of this compound is essential. This is typically achieved by creating a calibration curve using external standards.

Protocol for Quantitative Analysis using GC-MS in SIM Mode:

  • Prepare Calibration Standards: Create a series of calibration standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from the stock solution.

  • Select Ions for SIM: Choose several specific and abundant ions for Selected Ion Monitoring (SIM). This technique enhances sensitivity and selectivity by only monitoring a few m/z values instead of scanning the full range.

    • Quantifier Ion: The most abundant and unique fragment (e.g., m/z 187).

    • Qualifier Ions: Other characteristic ions (e.g., m/z 233, 189) to confirm identity. The ratio of qualifier to quantifier ions must remain constant.

  • Analyze Standards and Samples: Inject the calibration standards to build a calibration curve (Peak Area vs. Concentration). Then, inject the unknown sample.

  • Calculate Concentration: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Expertise Insight: Using SIM or the analogous Multiple Reaction Monitoring (MRM) in LC-MS/MS dramatically improves the limit of quantification (LOQ) and reduces interference from the sample matrix, which is critical when analyzing trace-level impurities in pharmaceutical ingredients.[9]

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its identification and quantification. A successful analysis hinges on a logical progression of choices, starting with an understanding of the analyte's physicochemical properties to select the appropriate chromatographic and ionization techniques. GC-MS with Electron Ionization is highly effective for structural elucidation due to its reproducible fragmentation, while LC-MS with ESI offers a powerful alternative, especially for complex matrices. The characteristic isotopic signature of bromine provides an unmistakable marker for all bromine-containing fragments, ensuring high confidence in identification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can achieve accurate, reliable, and reproducible results.

References

  • A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. Benchchem.
  • This compound - Introduction. ChemBK.
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant. ResearchGate.
  • 2-Bromo-6-fluoro-4-nitrotoluene. PubChem, National Center for Biotechnology Information.
  • Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • This compound. ChemicalBook.
  • Mass Spectrometry Sample Preparation Guide. Organomation.
  • Sample preparation in mass spectrometry. Wikipedia.
  • 4-Bromo-2-fluoro-6-nitrotoluene. PubChem, National Center for Biotechnology Information.
  • Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2.
  • LCMS-guided detection of halogenated natural compounds. a Five... ResearchGate.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
  • 2-Bromo-4-nitrotoluene(7745-93-9) MS spectrum. ChemicalBook.
  • Common Ionization Methods. Waters.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. ResearchGate.
  • Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). ResearchGate.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry - ACS Publications.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • What are the common ionization methods for GC/MS. SCION Instruments.
  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. PubMed.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • 2-Bromo-4-nitrotoluene. SIELC Technologies.
  • Ionization Techniques. Chemistry LibreTexts.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Request PDF - ResearchGate.
  • 2,6-Dibromo-4-nitrotoluene. NIST WebBook.
  • 2-BROMO-6-FLUORO-4-NITROTOLUENE Formula. ECHEMI.
  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for spectral interpretation, a detailed experimental protocol for data acquisition, and an expert analysis of the compound's characteristic vibrational modes. By integrating foundational principles with practical, field-proven insights, this guide serves as an essential resource for the structural characterization and quality control of this multifaceted molecule.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂.[1][3] Its structure comprises a toluene backbone heavily substituted with three distinct functional groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F). This unique combination of electron-withdrawing groups and a methyl group imparts specific chemical properties that make it a valuable precursor in organic synthesis.[1]

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups within a molecule.[4][5] The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an IR spectrum that serves as a unique molecular "fingerprint".[6] For a complex molecule like this compound, IR spectroscopy is indispensable for confirming the presence of its key functional groups and verifying its structural integrity.

Structural Analysis and Predicted Vibrational Modes

The infrared spectrum of this compound is dominated by the vibrational modes of its constituent parts. The positions of these absorption bands are influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro, fluoro, and bromo groups, combined with the methyl group, creates a complex interplay that modulates the bond strengths and, consequently, their vibrational frequencies.

A predictive analysis of the key functional groups yields the following expected IR absorption regions:

  • Nitro Group (NO₂) Vibrations : Aromatic nitro compounds characteristically display two strong and easily identifiable absorption bands.[7][8]

    • Asymmetric Stretch: A strong band is expected between 1550-1475 cm⁻¹.[9][10]

    • Symmetric Stretch: A second strong band is anticipated in the 1360-1290 cm⁻¹ region.[9][10] The intensity of these bands is due to the large change in dipole moment during the N-O bond vibrations.[8]

  • Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic absorptions.

    • C-H Stretch: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[11][12]

    • C=C Stretch: In-ring carbon-carbon double bond stretches produce a series of bands of variable intensity in the 1600-1400 cm⁻¹ region.[11][13]

    • C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic ring.[11] However, the presence of a nitro group can sometimes complicate the interpretation of these patterns.[8]

  • Halogen Vibrations : The carbon-halogen bonds have distinct stretching frequencies.

    • C-F Stretch: The C-F bond is strong, and its stretching vibration typically appears as a strong band in the 1250-1020 cm⁻¹ region.

    • C-Br Stretch: The C-Br stretch is found at lower wavenumbers due to the heavier mass of bromine, typically in the 690-515 cm⁻¹ range.[13]

  • Methyl Group (CH₃) Vibrations : The methyl group attached to the aromatic ring will also show characteristic C-H stretching and bending vibrations.

    • C-H Stretch: These absorptions occur just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[13][14]

    • C-H Bending: Asymmetric and symmetric bending (deformation) modes are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[14]

Below is a diagram illustrating the structure of the target molecule.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable and reproducible IR spectrum, a meticulous experimental approach is paramount. Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid powder like this compound due to its minimal sample preparation, ease of use, and high-quality results.[15][16][17][18]

Instrumentation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory is ideal due to its robustness and chemical inertness.[16]

Step-by-Step Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes to ensure a stable output from the IR source.

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Rationale: This critical step measures the absorbance of the atmosphere and the ATR crystal itself. This background spectrum is then subtracted from the sample spectrum to ensure that the final data contains only the absorbance information of the analyte.

    • Procedure:

      • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropyl alcohol or ethanol to wipe the crystal, followed by a dry tissue.

      • With the clean, empty ATR accessory in place, collect a background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application and Measurement:

    • Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality spectrum.[17][19] The IR beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is required for interaction.[15][17]

    • Procedure:

      • Place a small amount of the this compound powder (typically 1-5 mg) directly onto the center of the diamond crystal.

      • Use the ATR's pressure clamp to apply consistent pressure, ensuring the powder is firmly and evenly pressed against the crystal surface.

      • Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background scan. The software will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • After acquisition, the spectrum should be reviewed. If necessary, an ATR correction algorithm can be applied. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[15]

    • Clean the ATR crystal thoroughly as described in step 2 to prepare for the next sample.

The following diagram illustrates the experimental workflow.

G cluster_prep Preparation Phase cluster_acq Data Acquisition cluster_analysis Analysis Phase Start Start: Instrument Warm-up & Purge CleanATR Clean ATR Crystal Surface Start->CleanATR Background Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) CleanATR->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure AcquireSample Acquire Sample Spectrum (Auto-background subtraction) Pressure->AcquireSample CleanATR2 Clean ATR Crystal Post-Measurement AcquireSample->CleanATR2 Process Apply ATR Correction (Optional) CleanATR2->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Final Report & Data Archiving Interpret->Report

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Data Interpretation: Decoding the Spectrum

A high-quality IR spectrum of this compound will exhibit a series of distinct absorption bands. The table below summarizes the expected key absorptions and their assignments, providing a framework for accurate interpretation.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000MediumAromatic C-H StretchAromatic Ring
3000 - 2850MediumAsymmetric & Symmetric C-H StretchMethyl (-CH₃)
1600 - 1585MediumC=C In-Ring StretchAromatic Ring
1550 - 1475StrongAsymmetric N-O StretchNitro (-NO₂)
1500 - 1400MediumC=C In-Ring StretchAromatic Ring
~1450MediumAsymmetric CH₃ Bend (Deformation)Methyl (-CH₃)
~1375MediumSymmetric CH₃ Bend (Deformation)Methyl (-CH₃)
1360 - 1290StrongSymmetric N-O StretchNitro (-NO₂)
1250 - 1020StrongC-F StretchFluoro Group
900 - 675StrongAromatic C-H Out-of-Plane BendAromatic Ring
690 - 515MediumC-Br StretchBromo Group

Expert Analysis:

  • Trustworthiness Check: The most reliable indicators for successful synthesis are the two very strong bands for the nitro group (asymmetric and symmetric stretches) and the strong C-F stretching band.[8][9] Their presence and intensity are primary confirmation points.

  • Causality: The position of the nitro group stretches is shifted to slightly lower frequencies compared to aliphatic nitro compounds due to conjugation with the aromatic ring.[7][9][10]

  • Fingerprint Region: The region below 1200 cm⁻¹ is the "fingerprint region," containing a complex pattern of bands from C-F, C-Br, and C-H bending vibrations.[13] While individual assignment here can be challenging, the overall pattern is unique to the molecule and is excellent for batch-to-batch comparison and identification against a known standard.

Conclusion

The infrared spectrum of this compound is rich with information, providing a robust and reliable method for its structural confirmation. By understanding the characteristic vibrational frequencies of the nitro, halogen, methyl, and aromatic functionalities, researchers can confidently identify this compound. The ATR-FTIR methodology detailed herein represents a trustworthy, efficient, and highly reproducible protocol suitable for both qualitative identification in a research setting and quantitative analysis in a quality control environment. Adherence to this guide will ensure the generation of high-fidelity spectral data, enabling accurate and decisive material characterization.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • Chemistry LibreTexts. (2022). IR Spectroscopy.
  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ChemBK. (2024). This compound.
  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Chemistry Stack Exchange. (n.d.). Infrared of nitro compounds.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-14.
  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • UCLA Chemistry. (n.d.). IR Chart.
  • University of California, Irvine. (n.d.). IR Lecture Notes.
  • Master Organic Chemistry. (n.d.). IR Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (n.d.). Vibrational Spectroscopy.
  • American Pharmaceutical Review. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients.
  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • MDPI. (n.d.). Vibrational Spectroscopy of Phytochromes.

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-fluoro-6-nitrotoluene: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to a Versatile Building Block

2-Bromo-4-fluoro-6-nitrotoluene is a substituted aromatic compound that has gained significant traction as a versatile building block in organic synthesis. Its unique arrangement of bromo, fluoro, and nitro functional groups on a toluene scaffold makes it a highly valuable precursor for constructing complex molecular architectures. The strategic placement of these groups allows for a range of chemical transformations, making it particularly useful in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2]

The presence of the nitro and bromo groups provides two distinct reaction sites for nucleophilic substitution or reduction, while the fluorine atom can influence the electronic properties and metabolic stability of the final compound. This trifecta of reactivity and modifiability is what makes this compound a compound of interest in medicinal chemistry and materials science.[3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in any synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 502496-33-5[5][6]
Molecular Formula C7H5BrFNO2[5][6]
Molecular Weight 234.02 g/mol [5]
Appearance Faint lime to yellow fused chunks or crystalline powder[7]
Boiling Point 259.4 ± 35.0 °C (Predicted)[7]
Density 1.696 ± 0.06 g/cm3 (Predicted)[7]
InChI Key ZVDFTBJXUXQPAU-UHFFFAOYSA-N[8]

Commercial Sourcing: Identifying Reliable Suppliers

For any research and development program, securing a reliable source of high-purity starting materials is a critical first step. The following table lists several commercial suppliers of this compound, offering various grades and quantities suitable for research and manufacturing purposes. It is always recommended to request a certificate of analysis to confirm the purity and specifications of the material before use.

SupplierWebsiteNotes
Santa Cruz Biotechnology Offers the compound for biochemical and proteomics research.[5]
ChemicalBook A platform listing multiple suppliers and pricing information.[9]
Aaron Chemicals LLC Provides the compound with its catalog and MDL number.[6]
PharmaBlock Sciences Listed as a supplier on ChemicalBook, specializing in pharmaceutical building blocks.[9]
Taj Mahal Vision Chemicals An Indian supplier offering the chemical for research and analysis.[10]

Synthesis and Mechanism: An Electrophilic Aromatic Substitution Approach

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 4-fluoro-2-nitrotoluene. This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and reaction conditions is crucial for achieving high regioselectivity and yield.

Reaction Workflow

The synthesis can be visualized as a straightforward, two-step process from the starting material to the final product, including a purification step.

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start 4-Fluoro-2-nitrotoluene Reagents NBS, H₂SO₄, CF₃COOH Reaction Electrophilic Bromination Start->Reaction Substrate Reagents->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Crude Product Purification Flash Chromatography Workup->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic routes and provides a reliable method for the preparation of this compound.[8][11]

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (e.g., 10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[11]

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (12.5 mL) to the solution while stirring. The addition is exothermic and should be done with caution, potentially in an ice bath to control the temperature.[11]

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) to the reaction mixture in portions. The addition of NBS provides a source of electrophilic bromine.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours.[8][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Extraction: After completion, slowly pour the reaction mixture into ice water with continuous stirring.[11] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[11]

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining acids and inorganic salts.[8][11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8][11]

  • Purification: Purify the crude residue by flash chromatography on silica gel to yield the pure 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (an isomer of the target compound, also known as this compound) as a yellow oil.[8][11]

Applications in Drug Discovery and Beyond

The utility of this compound extends across several domains of the chemical industry, with its most prominent role being in pharmaceutical synthesis.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various APIs.[1][3] One notable example is its use in the preparation of Remibrutinib , a drug candidate for the treatment of chronic urticaria.[7][9] The structural motifs within this compound are incorporated into the final drug molecule, highlighting its importance in the drug development pipeline.

Agrochemicals and Dyes

Beyond pharmaceuticals, this compound serves as a precursor in the agrochemical industry for the production of pesticides and herbicides.[1][3] Its chemical structure can be modified to create compounds with specific biological activities for crop protection.[2] Additionally, it is used in the synthesis of dyes and pigments, where the chromophoric properties of the molecule can be tuned through chemical derivatization.[1][2]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12][13]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[14]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

This compound stands out as a high-value intermediate for synthetic chemists in both academic and industrial settings. Its well-defined reactivity, coupled with its commercial availability, makes it an attractive starting material for a variety of applications, most notably in the synthesis of pharmaceuticals like Remibrutinib. A thorough understanding of its synthesis, handling, and reaction pathways is essential for leveraging its full potential in the development of next-generation chemical entities.

References

  • Taj Mahal Vision Chemicals Private L. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54207984, 2-Bromo-6-fluoro-4-nitrotoluene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773387, 4-Bromo-2-fluoro-6-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis.
  • Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6).
  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluoro-6-nitrophenol in Modern Chemical Synthesis.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Molecule and Its Intrinsic Risks

2-Bromo-4-fluoro-6-nitrotoluene is a highly functionalized aromatic compound, offering significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its utility is derived from the unique interplay of its substituents: a bromine atom, a fluorine atom, and a nitro group, all attached to a toluene backbone. This molecular architecture allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.

However, the very features that make this compound synthetically attractive also imbue it with inherent hazards. The presence of a nitro group on the aromatic ring places it in the category of nitroaromatic compounds, a class known for its energetic properties and potential for thermal instability.[2][3] Furthermore, the halogen substituents (bromo and fluoro) necessitate specific handling and disposal considerations. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical reactivity and risk mitigation.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe use. The primary hazards, as identified in safety data sheets and toxicological information for this and structurally related compounds, are summarized below.

Toxicological Profile

This compound is classified as a hazardous substance, with the following GHS hazard statements:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

  • For some related bromo-fluoro-nitro-aromatic compounds, there are additional warnings of H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

These classifications underscore the importance of preventing direct contact with the substance. The irritant nature of the compound is a common feature of halogenated and nitrated aromatic molecules.

Physicochemical Hazards

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [7]
Appearance White crystalline solid[1]
Melting Point Approximately 54-56°C[1]
Boiling Point Approximately 232°C[1]
Solubility Soluble in some organic solvents (e.g., ether, chloroform), almost insoluble in water.[1]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary strategy for mitigating the risks associated with this compound is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a well-ventilated area.

  • Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing and transfer operations, as well as for any reactions involving this compound. This will control the inhalation hazard from dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvents being used. Dispose of contaminated gloves properly.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Protective Clothing: For larger scale operations, additional protective clothing, such as an apron or coveralls, may be necessary.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Caption: PPE protocol for handling this compound.

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling Procedures
  • Avoid Dust Formation: When handling the solid, take care to minimize the generation of dust.

  • Grounding: For transfers of larger quantities of the solid, take measures to prevent the buildup of electrostatic charge.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9]

  • Heating: Avoid heating the compound unnecessarily. If a reaction requires elevated temperatures, use a well-controlled heating mantle and monitor the reaction closely. Be aware that thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[9]

Storage Requirements
  • Container: Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Location: Store in a cool, dry place away from sources of heat or ignition.

  • Segregation: Store separately from incompatible materials.

Chapter 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.

Spill_Response cluster_spill Spill Response Workflow spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Carefully Sweep or Scoop into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: Decision workflow for responding to a spill.

Chapter 5: Disposal Considerations

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.[10][11] Do not mix with non-halogenated waste.

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.

Conclusion: A Culture of Safety

This compound is a valuable synthetic intermediate, but its use demands a comprehensive understanding of its potential hazards and a steadfast commitment to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this molecule. The principles of scientific integrity and trustworthiness extend beyond the data we generate to the very practices that ensure the well-being of ourselves, our colleagues, and our environment.

References

  • Thermal Stability Characteristics of Nitroarom
  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed. [Link]
  • Thermal Stability Characteristics of Nitroarom
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]
  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. [Link]
  • Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-BROMO-3-FLUORO-6-NITROTOLUENE - ChemBK. [Link]
  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem. [Link]
  • hazardous waste segreg
  • This compound - ChemBK. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
  • Halogenated Solvents in Laboratories - Campus Oper

Sources

An In-Depth Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 2-Bromo-4-fluoro-6-nitrotoluene (CAS No. 502496-33-5), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this compound, offering field-proven insights to ensure its integrity and promote safe laboratory practices.

Executive Summary: The Imperative of Stability

This compound is a substituted nitroaromatic compound. Like many molecules in its class, its chemical stability is a critical parameter that influences its shelf-life, reactivity in downstream applications, and overall safety profile. The electron-withdrawing nature of the nitro group, combined with the halogen substituents on the aromatic ring, dictates its reactivity and potential degradation pathways.[3] Understanding these characteristics is not merely a matter of compliance but a fundamental aspect of scientific rigor and reproducible research. This guide delineates the intrinsic stability of the molecule, identifies key environmental factors that can compromise its integrity, and provides actionable protocols for its proper storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

PropertyValueSource(s)
CAS Number 502496-33-5[4][5]
Molecular Formula C₇H₅BrFNO₂[4][5]
Molecular Weight 234.02 g/mol [4][5]
Appearance White to yellow crystalline solid[6][7]
Melting Point ~54-56 °C[6][7]
Boiling Point ~259.4 °C at 760 mmHg[4]
Solubility Soluble in some organic solvents like ether and chloroform; almost insoluble in water.[6][7]

Note: Some variations in reported physical properties exist in literature and commercial supplier data. The provided values represent a consensus from available sources.

Core Stability Profile

The stability of this compound is influenced by temperature, light, and moisture. The presence of the ortho-methyl group relative to the nitro group can introduce specific decomposition behaviors not seen in other nitroaromatic isomers.[8]

Thermal Stability

Nitroaromatic compounds are known to be thermodynamically unstable and can undergo exothermic decomposition, which can be violent under certain conditions.[6] The thermal decomposition of nitrotoluenes is complex and temperature-dependent.

  • At lower to moderate temperatures , intramolecular reactions involving the ortho-methyl group can be a primary degradation pathway.[9]

  • At higher temperatures , homolytic cleavage of the C-NO₂ bond becomes a more dominant decomposition mechanism, leading to the formation of nitrogen oxides (NOx) and other hazardous gases.[10][11]

It is crucial to avoid strong heating of this compound. Upon intense heating, it can form explosive mixtures with air. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[12]

Photostability

Substituted nitrotoluenes are generally sensitive to light. Prolonged exposure to UV or visible light can induce photocatalytic degradation.[4] The primary degradation pathways under photolytic stress are likely to involve:

  • Hydroxylation of the aromatic ring: Formation of phenolic derivatives.

  • Reduction of the nitro group: Leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

Therefore, it is imperative to store this compound in light-resistant containers to prevent photodegradation.

Hydrolytic and Solvent Stability

While sparingly soluble in water, the stability of this compound in aqueous media, particularly over long durations or at elevated temperatures, should be considered. The stability of nitroaromatic compounds in water can be pH-dependent.[3]

For the preparation of stock solutions for research applications, the choice of solvent is critical. While soluble in solvents like chloroform and ether, for creating solutions for analytical or biological assays, solvents such as methanol, acetonitrile, or DMSO are more common. It is recommended to prepare fresh solutions or conduct a short-term stability study in the chosen solvent if the solution is to be stored. For aqueous buffers, it is advisable to prepare solutions fresh before use.

Recommended Storage and Handling

Based on the stability profile, the following conditions are recommended for the storage and handling of this compound to maintain its purity and ensure safety.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage.Minimizes the rate of thermal degradation.
Light Store in an amber or opaque, light-resistant container.Prevents photodegradation.
Atmosphere Store in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Protects from atmospheric moisture and oxygen, which can participate in degradation reactions.
Ventilation Store in a well-ventilated area.Ensures that in the event of any slow decomposition, hazardous vapors do not accumulate.
Incompatibilities Store away from strong oxidizing agents and strong acids.Avoids vigorous and potentially hazardous reactions.[4][12]
Handling Precautions
  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid inhalation of dust or vapors.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Take off contaminated clothing and wash it before reuse.[4]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, conducting a formal stability assessment is recommended.

Protocol for Establishing a Stability-Indicating Analytical Method

The objective is to develop an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is ideal for monitoring peak purity).

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to a controlled light source (e.g., a photostability chamber).

  • Method Validation: Analyze the samples from the forced degradation studies to ensure that the degradation products are resolved from the parent peak. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[13]

Protocol for Long-Term Stability Study

Methodology:

  • Sample Preparation: Aliquot the solid compound into multiple containers that mimic the intended long-term storage containers.

  • Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 2-8 °C, protected from light) and at an accelerated condition (e.g., 25 °C / 60% RH or 40 °C / 75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating method for purity and the presence of any degradation products.

  • Data Evaluation: Evaluate the data to determine the shelf-life or re-test period for the compound.

Visualizing Stability Concepts

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Heat Thermal Stress Compound This compound Heat->Compound C-NO₂ Bond Cleavage Intramolecular Rearrangement Light Photolytic Stress (UV/Vis) Light->Compound Nitro-Group Reduction Ring Hydroxylation Moisture Hydrolytic Stress (H₂O/pH) Moisture->Compound Hydrolysis (minor pathway) NOx Nitrogen Oxides (NOx) Compound->NOx HX HBr, HF Compound->HX Reduced Reduced Nitro-Group Species (Nitroso, Hydroxylamino, Amino) Compound->Reduced Hydroxylated Hydroxylated Aromatics Compound->Hydroxylated

Caption: Potential degradation pathways for this compound under various stress conditions.

Recommended Storage Workflow

G start Receipt of This compound store Store in tightly sealed, light-resistant container start->store conditions Place in a cool (2-8°C), dry, well-ventilated area store->conditions log Log receipt date and batch number conditions->log usage For Use: Equilibrate to RT in desiccator log->usage weigh Weigh required amount in a fume hood usage->weigh reseal Reseal container promptly, consider inert gas backfill weigh->reseal return_storage Return to designated storage conditions reseal->return_storage return_storage->usage Next Use

Caption: A recommended workflow for the proper storage and handling of this compound in a laboratory setting.

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and development. This guide has synthesized critical information on its stability profile, highlighting its sensitivity to heat, light, and incompatible materials. By adhering to the recommended storage conditions—specifically, storing the compound in a cool, dry, dark, and well-ventilated environment—and by following the prescribed handling protocols, researchers can significantly mitigate the risk of degradation. For applications where purity is of the utmost importance, the implementation of a formal stability testing program, guided by the protocols outlined herein, will provide the necessary assurance of quality and consistency over time.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
  • ChemBK. (2024). This compound.
  • Chemsrc. (2023). This compound.
  • Vohra, M. S., & Tanaka, K. (2002). Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension.
  • Cohen, R., Zeiri, Y., Wurzberg, E., & Kosloff, R. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(44), 11301–11307. [Link]
  • Nikolaeva, A. D., et al. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 67(2), 275-283.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution Patterns in Halogenated Nitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity in electrophilic aromatic substitution (EAS) reactions of halogenated nitrotoluenes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of directing effects exerted by the methyl, nitro, and halogen substituents on the aromatic ring. By elucidating the underlying electronic and steric principles, this guide offers a predictive framework for the outcomes of common EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data on isomer distribution, and mechanistic diagrams are provided to bridge theoretical concepts with practical applications in organic synthesis.

Introduction: The Complex Landscape of Trisubstituted Benzenes

Halogenated nitrotoluenes represent a fascinating and synthetically important class of trisubstituted aromatic compounds. The reactivity and orientation of incoming electrophiles are governed by a delicate balance of the electronic and steric influences of the three distinct substituents: an activating, ortho-, para-directing methyl group; a strongly deactivating, meta-directing nitro group; and a deactivating, yet ortho-, para-directing halogen atom.[1][2][3] Understanding the cumulative effect of these groups is paramount for the regioselective synthesis of complex aromatic intermediates crucial in the pharmaceutical, agrochemical, and dye industries.

This guide will systematically deconstruct the directing effects of each substituent and then synthesize this knowledge to predict the substitution patterns in various isomers of halogenated nitrotoluenes. We will explore scenarios where these directing effects are reinforcing, leading to a single major product, and situations where they are in opposition, often resulting in product mixtures.[4][5][6]

Fundamental Principles: A Triad of Directing Influences

The outcome of an electrophilic aromatic substitution reaction is dictated by the ability of the substituents present on the ring to stabilize or destabilize the cationic intermediate, known as the arenium ion or sigma complex.[7] This stabilization, or lack thereof, determines both the rate of reaction and the position of electrophilic attack.

The Methyl Group: An Activating Ortho-, Para-Director

The methyl group is an activating substituent that increases the rate of electrophilic aromatic substitution compared to benzene.[8] It donates electron density to the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The alkyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight push of electron density into the ring, making it more nucleophilic.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring delocalizes the positive charge in the arenium ion, with a more pronounced stabilizing effect when the electrophile attacks the ortho and para positions.[9]

The Nitro Group: A Potent Deactivating Meta-Director

Conversely, the nitro group is a powerful deactivating group, significantly slowing down the rate of EAS reactions.[1][3] Its electron-withdrawing nature is attributed to:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring.

  • Resonance Effect (-M): The nitro group can withdraw electron density from the ring through resonance, placing a partial positive charge on the ortho and para positions. This destabilizes the arenium ion intermediates for ortho and para attack more than for meta attack.[10][11]

The Halogens: A Dichotomy of Deactivating Ortho-, Para-Direction

Halogens (Cl, Br, I) present a unique case, as they are deactivating yet ortho-, para-directing.[2][12] This seemingly contradictory behavior is a result of the competition between their inductive and resonance effects:

  • Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the ring, deactivating it towards electrophilic attack.[10]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic ring, stabilizing the arenium ion. This stabilization is most effective for ortho and para attack, where a resonance structure can be drawn with the positive charge on the carbon bearing the halogen, allowing for direct delocalization of the lone pair.[13]

The stronger inductive effect outweighs the weaker resonance effect, leading to overall deactivation. However, the resonance effect is sufficient to direct the incoming electrophile to the ortho and para positions.[14]

Predictive Framework for Electrophilic Aromatic Substitution in Halogenated Nitrotoluenes

To predict the major product(s) of an EAS reaction on a halogenated nitrotoluene, a hierarchical set of rules can be applied, considering the combined influence of the three substituents.

Rule 1: Reinforcing Directing Effects When the directing effects of the substituents are convergent, a single major product is expected. The position of substitution is activated by the activating group and not strongly deactivated by the deactivating groups.[4][5]

Rule 2: Competing Directing Effects When the directing effects are in opposition, the most powerful activating group generally dictates the position of substitution.[4][5] However, mixtures of products are common. The hierarchy of directing ability is generally: Activating groups > ortho-, para-directing deactivators > meta-directing deactivators.

Rule 3: Steric Hindrance Substitution at a position sterically hindered by bulky groups is disfavored.[10][15] Substitution between two substituents in a meta relationship is particularly rare.[4][6]

Below is a logical flow diagram illustrating the decision-making process for predicting the major product.

G start Start: Halogenated Nitrotoluene Isomer q1 Do the directing effects of the substituents reinforce each other? start->q1 a1_yes A single major product is formed at the mutually directed position. q1->a1_yes Yes q2 Do the directing effects oppose each other? q1->q2 No end Predicted Product(s) a1_yes->end a2_yes The most powerful activating group dictates the primary substitution site(s). q2->a2_yes Yes q3 Is the predicted site sterically hindered? a2_yes->q3 a3_yes Substitution occurs at the next most activated, less hindered position. q3->a3_yes Yes a3_no Substitution proceeds at the predicted site. q3->a3_no No a3_yes->end a3_no->end

Caption: Decision-making flowchart for predicting EAS products.

Case Studies: Substitution Patterns in Isomeric Chloronitrotoluenes

Let's apply this framework to predict the outcomes of nitration (a common EAS reaction) on various isomers of chloronitrotoluene.

Nitration of 4-Chloro-2-nitrotoluene
  • -CH₃ (at C1): ortho-, para-director (directs to C2, C4, C6). C2 and C4 are blocked. Directs to C6.

  • -NO₂ (at C2): meta-director (directs to C4, C6). C4 is blocked. Directs to C6.

  • -Cl (at C4): ortho-, para-director (directs to C3, C5).

The methyl and nitro groups reinforce direction to C6. The chlorine directs to C3 and C5. The activating methyl group's influence, combined with the nitro group's direction, will strongly favor substitution at the C6 position.

Predicted Major Product: 4-Chloro-2,6-dinitrotoluene

Nitration of 2-Chloro-4-nitrotoluene
  • -CH₃ (at C1): ortho-, para-director (directs to C2, C4, C6). C2 and C4 are blocked. Directs to C6.

  • -Cl (at C2): ortho-, para-director (directs to C3, C5).

  • -NO₂ (at C4): meta-director (directs to C2, C6). C2 is blocked. Directs to C6.

Here, both the methyl and nitro groups direct towards C6, reinforcing this position for electrophilic attack. The chlorine directs to C3 and C5. The powerful convergence of the methyl and nitro directing effects makes C6 the overwhelmingly favored site.

Predicted Major Product: 2-Chloro-4,6-dinitrotoluene

Nitration of 4-Chloro-3-nitrotoluene
  • -CH₃ (at C1): ortho-, para-director (directs to C2, C4, C6). C4 is blocked. Directs to C2 and C6.

  • -NO₂ (at C3): meta-director (directs to C5).

  • -Cl (at C4): ortho-, para-director (directs to C3, C5). C3 is blocked. Directs to C5.

The directing effects are competing. The methyl group activates positions C2 and C6. The nitro and chloro groups both direct to C5. The methyl group is the strongest activating group, so positions ortho to it (C2 and C6) are the most likely candidates. Between C2 and C6, C2 is sterically hindered by the adjacent nitro group. Therefore, C6 is the most probable site of substitution.

Predicted Major Product: 4-Chloro-5-nitro-2-toluenesulfonic acid

Quantitative Analysis of Isomer Distribution

The theoretical predictions are borne out by experimental data, although yields can be influenced by reaction conditions. Below is a table summarizing typical isomer distributions for the nitration of p-chlorotoluene.

Starting MaterialElectrophileProductIsomer Distribution (%)
p-ChlorotolueneNO₂⁺4-Chloro-2-nitrotoluene~66%
4-Chloro-3-nitrotoluene~34%

Data synthesized from available literature. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

The following protocols are representative examples of electrophilic aromatic substitution reactions performed on halogenated nitrotoluenes.

Protocol: Nitration of p-Chlorotoluene

Objective: To synthesize a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring.

  • To this nitrating mixture, add 5 g of p-chlorotoluene dropwise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring for one hour at room temperature.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it successively with water, 10% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product is a mixture of isomers and can be analyzed by gas chromatography to determine the relative proportions.

Protocol: Bromination of m-Nitrotoluene

Objective: To synthesize 2-bromo-5-nitrotoluene and 4-bromo-3-nitrotoluene.

Materials:

  • m-Nitrotoluene

  • Bromine

  • Iron filings (catalyst)

  • Carbon tetrachloride (solvent)

  • Sodium bisulfite solution

Procedure:

  • Dissolve 13.7 g of m-nitrotoluene in 50 mL of carbon tetrachloride in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a gas trap.

  • Add 0.5 g of iron filings to the flask.

  • From the dropping funnel, add 16 g of bromine dropwise over 30 minutes with stirring. The reaction is exothermic, and the mixture will reflux.

  • After the addition is complete, reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture and wash with water, followed by a sodium bisulfite solution to remove any unreacted bromine.

  • Separate the organic layer, dry over anhydrous calcium chloride, and remove the solvent by distillation.

  • The resulting isomeric mixture can be separated by fractional crystallization or chromatography.

Conclusion

The electrophilic aromatic substitution patterns of halogenated nitrotoluenes are governed by a complex but predictable interplay of substituent effects. By systematically analyzing the activating/deactivating and directing properties of the methyl, nitro, and halogen groups, along with considerations of steric hindrance, the regiochemical outcomes of these reactions can be reliably forecasted. This guide provides a foundational framework, supported by experimental evidence and practical protocols, to aid chemists in the strategic design of synthetic routes to valuable, highly substituted aromatic compounds. Further research into the nuances of solvent and temperature effects can offer even finer control over isomer distributions, enhancing the synthetic utility of this important class of molecules.

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Proprep. (n.d.). Discuss the electrophilic aromatic substitution mechanism for the synthesis of m-bromonitrobenzene.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • Chemistry LibreTexts. (2024, July 30). 16.6: Trisubstituted Benzenes: Additivity of Effects.
  • Organic Chemistry: A Tenth Edition. (n.d.). 16.5 Trisubstituted Benzenes: Additivity of Effects.
  • askIITians. (2025, August 16). p-chlorotoluene on nitration gives:.
  • University of California, Irvine. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • Defense Technical Information Center. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions.
  • OrganicChemistryTutor.com. (2022, April 22). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr [Video]. YouTube. [Link]
  • Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • Unknown Source. (n.d.). 12.
  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 6). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent.
  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene.
  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
  • Google Patents. (n.d.). CN101906057A - Production of CLT acid by direct nitration of o-chlorotoluene.
  • Scribd. (n.d.). Isomer Distribution in Toluene Bromination.
  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene.
  • Quora. (2017, April 9). Why is the ortho isomer a major product in the nitration of toluene?.
  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2017, June 8). Electrophilic substitution on disubstituted benzene rings.
  • ResearchGate. (2025, August 6). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.
  • Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video].
  • Studylib. (n.d.). Friedel-Crafts Acylation Lab: Organic Chemistry Experiment.
  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
  • ResearchGate. (2025, August 6). (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
  • The Organic Chemistry Tutor. (2023, May 9).
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Unknown Source. (n.d.).
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Unknown Source. (2007, February 6).

Sources

A Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Landscape of a Key Synthetic Intermediate

2-Bromo-4-fluoro-6-nitrotoluene, a substituted aromatic compound, represents a cornerstone in the synthesis of a multitude of high-value chemicals, including pharmaceuticals and agrochemicals. Its unique arrangement of electron-withdrawing and donating groups on the toluene scaffold imparts a nuanced reactivity profile, making it a subject of considerable interest for synthetic chemists. To fully exploit its potential and to rationally design novel synthetic pathways, a deep understanding of its intrinsic molecular properties is paramount. This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, empowering researchers, scientists, and drug development professionals to probe its electronic structure, spectroscopic characteristics, and reactivity. By leveraging the power of computational chemistry, we can bridge the gap between molecular structure and macroscopic properties, paving the way for more efficient and innovative chemical synthesis.

Foundational Physicochemical Properties

Before delving into the computational analysis, it is essential to establish the known physicochemical properties of this compound. These experimental data serve as a crucial benchmark for validating our theoretical models.

PropertyValueSource
CAS Number 502496-33-5[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance White crystalline solidChemBK
Melting Point 54-56 °CChemBK
Boiling Point ~232-259 °CChemBK
Solubility Soluble in some organic solvents (e.g., ether, chloroform), almost insoluble in water.ChemBK

The Computational Approach: A Window into the Quantum World

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[2] This guide will focus on a DFT-based approach to elucidate the theoretical properties of this compound.

The Causality Behind Method Selection: Why DFT?

For a molecule like this compound, which features a combination of a π-conjugated system, heteroatoms with lone pairs (O, F, Br), and a nitro group with significant electron-withdrawing capabilities, a quantum mechanical approach that can accurately describe electron correlation effects is necessary. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide reliable results for the geometries, electronic properties, and vibrational spectra of substituted benzene derivatives.[2][3][4] The choice of the 6-311++G(d,p) basis set is predicated on its ability to provide a good description of the electronic structure for organic molecules containing heteroatoms, offering a flexible representation of both valence and core electrons, as well as polarization and diffuse functions to account for the delocalized electron density and potential for weak interactions.[2][4]

Workflow for Computational Analysis

The following diagram outlines the logical flow of the computational investigation, from initial structure preparation to the analysis of various molecular properties.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations (e.g., Gaussian, ORCA) cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation (Verify minimum, obtain thermodata) geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) geom_opt->elec_prop Optimized Geometry nbo_anal NBO Analysis (Charge distribution, hyperconjugation) geom_opt->nbo_anal Optimized Geometry nmr_pred NMR Spectra Prediction (GIAO method) geom_opt->nmr_pred Optimized Geometry tddft_calc TD-DFT Calculation (UV-Vis Spectra) geom_opt->tddft_calc Optimized Geometry struct_anal Structural Parameter Analysis freq_calc->struct_anal Vibrational Modes & Thermodynamic Data react_anal Reactivity Descriptor Calculation elec_prop->react_anal Frontier Orbital Energies nbo_anal->react_anal Atomic Charges & Orbital Interactions spec_anal Spectroscopic Data Comparison nmr_pred->spec_anal Predicted Chemical Shifts tddft_calc->spec_anal Predicted Electronic Transitions

Figure 1: A comprehensive workflow for the computational analysis of this compound.

Detailed Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with each step building upon the successful completion of the previous one. For example, a successful frequency calculation with no imaginary frequencies confirms that the optimized geometry is a true energy minimum.

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Molecular Structure Preparation: Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.[5]

  • Input File Generation: Create an input file for a quantum chemistry software package such as Gaussian or ORCA.[6]

  • Geometry Optimization:

    • Level of Theory: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2][3][4]

    • Basis Set: 6-311++G(d,p)[2][4]

    • Purpose: To find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Methodology: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: Confirm that the optimized structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies.

    • Output: Obtain theoretical infrared (IR) and Raman vibrational frequencies, as well as thermodynamic data (enthalpy and Gibbs free energy).[7]

Protocol 2: Electronic and Spectroscopic Properties
  • Electronic Property Calculation:

    • Methodology: Using the optimized geometry, perform a single-point energy calculation.

    • Properties to Extract:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • HOMO-LUMO energy gap.

      • Molecular dipole moment.

  • Natural Bond Orbital (NBO) Analysis:

    • Purpose: To gain insights into the electron density distribution, atomic charges, and hyperconjugative interactions within the molecule.[8][9][10]

    • Methodology: Request an NBO analysis during the single-point energy calculation.

  • NMR Spectra Prediction:

    • Methodology: Employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to predict ¹H and ¹³C NMR chemical shifts.[11][12]

  • UV-Vis Spectra Prediction (TD-DFT):

    • Methodology: Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry to predict the electronic absorption spectrum.[13][14][15]

Anticipated Results and Their Significance

Based on studies of analogous halogenated nitrotoluene and nitrobenzene derivatives, we can anticipate the following outcomes from the computational analysis.

Molecular Geometry

The optimized geometry is expected to exhibit a planar aromatic ring, with the nitro group likely twisted slightly out of the plane to minimize steric hindrance with the adjacent bromine atom. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-NO₂ bond is expected to be relatively short due to the strong electron-withdrawing nature of the nitro group.

Electronic Properties

The electronic properties will be dictated by the interplay of the electron-withdrawing nitro and halogen groups and the electron-donating methyl group.

PropertyExpected Value/ObservationSignificance
HOMO Energy Relatively lowIndicates a higher ionization potential and lower reactivity towards electrophiles.
LUMO Energy LowIndicates a higher electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment SignificantThe presence of multiple polar groups will result in a notable molecular dipole moment, influencing its intermolecular interactions and solubility.
Vibrational Spectra (FTIR and Raman)

The calculated vibrational spectra will provide a theoretical fingerprint of the molecule. Key vibrational modes to analyze include:

  • C-H stretching: Aromatic and methyl C-H stretches.

  • N-O stretching: Asymmetric and symmetric stretching of the nitro group.

  • C-N stretching: Vibration of the bond connecting the nitro group to the ring.

  • C-Br and C-F stretching: Vibrations of the carbon-halogen bonds.

  • Ring vibrations: Characteristic stretching and bending modes of the benzene ring.

A comparison of the calculated frequencies with experimental data (if available) can validate the accuracy of the computational model.

Natural Bond Orbital (NBO) Analysis

NBO analysis will provide a quantitative picture of the electron distribution. Key insights to be gained include:

  • Natural Atomic Charges: The analysis will reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The carbon atom attached to the nitro group is expected to be highly electrophilic.

  • Hyperconjugative Interactions: NBO analysis can identify stabilizing interactions, such as the delocalization of electron density from the methyl group's C-H bonds into the aromatic ring's π* orbitals.

Predicted NMR Spectra

The GIAO method will provide theoretical ¹H and ¹³C chemical shifts. These can be compared with experimental spectra to aid in signal assignment and structural confirmation. The electron-withdrawing groups are expected to deshield the nearby protons and carbons, shifting their signals downfield.

Predicted UV-Vis Spectrum

TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths. The spectrum is likely to show π → π* transitions characteristic of aromatic compounds, with the nitro group influencing the position and intensity of the absorption bands.

Concluding Remarks: From Theoretical Insights to Practical Applications

The computational analysis of this compound, as outlined in this guide, provides a powerful, non-invasive, and cost-effective means of understanding its fundamental properties. The theoretical data generated can be invaluable for:

  • Reaction Mechanism Studies: Understanding the electronic structure and reactivity of the molecule can help in predicting its behavior in chemical reactions and in designing more efficient synthetic routes.

  • Spectroscopic Analysis: Theoretical spectra can aid in the interpretation and assignment of experimental FTIR, Raman, NMR, and UV-Vis data.

  • Drug Design and Development: For medicinal chemists, understanding the electronic and steric properties of this intermediate is crucial for designing and synthesizing new drug candidates with desired biological activities.

  • Materials Science: The predicted properties can inform the development of new materials with specific electronic or optical characteristics.

By embracing the synergy between theoretical calculations and experimental work, researchers can accelerate the pace of discovery and innovation in the chemical sciences.

References

  • Pham, C. N., Vo, V. Q., Nguyen, M. T., & Pham, T. T. T. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP) based computational approach. Vietnam Journal of Chemistry, 55(6), 679-691. [Link]
  • Pham, C. N., Vo, V. Q., Nguyen, M. T., & Pham, T. T. T. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry, 55(6e12), 1-13. [Link]
  • Rana, S., & Devlal, K. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. SN Applied Sciences, 5(1), 33. [Link]
  • Mátyás, B., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(23), 4785-4793. [Link]
  • Adeniyi, A. A., & Conradie, J. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of molecular modeling, 25(3), 73. [Link]
  • Górski, J. (2023). py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses. Molecules, 28(23), 7891. [Link]
  • Saber-Tehrani, M., & Riahi, S. (2017). Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. Trends in Applied Sciences Research, 12(4), 185-195. [Link]
  • Oziminski, W. P., & Dobrowolski, J. C. (2020). Energetic and geometric characteristics of the substituents. Part 1. The case of NO2 and NH2 groups in their mono-substituted. Structural Chemistry, 31(5), 1849-1861. [Link]
  • Balachandran, V., & Nataraj, A. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 569-582. [Link]
  • Best Free Computational Chemistry Programs. (2024). Chemistry Hall. [Link]
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Category:Computational chemistry software. (n.d.). In Wikipedia. [Link]
  • Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. (2024).
  • Computation Chemistry Tools. (2022). Cambridge MedChem Consulting. [Link]
  • Computational Chemical Sciences Open-Source Software Development Group. (n.d.). Software. [Link]
  • 2-Bromo-6-fluoro-4-nitrotoluene. (n.d.). PubChem. [Link]
  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry. [Link]
  • NMR Prediction with Computational Chemistry. (n.d.).
  • 4-Bromo-2-fluoro-6-nitrotoluene. (n.d.). PubChem. [Link]
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022).
  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderiv
  • FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (n.d.).
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
  • NPA/NBO-Analysis Examples. (n.d.). Gaussian. [Link]
  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]
  • Natural bond orbital. (n.d.). In Wikipedia. [Link]
  • Quantum chemical calculations and their uses. (2021). Research, Society and Development. [Link]
  • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. (2023). YouTube. [Link]
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-4-fluoro-6-nitrotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-4-fluoro-6-nitrotoluene (CAS: 502496-33-5) in modern pharmaceutical synthesis. We will explore the molecule's unique structural attributes, dissect the reactivity of its functional groups, and provide validated, step-by-step protocols for its synthesis and subsequent transformations into key pharmaceutical scaffolds. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.

Introduction: The Profile of a Versatile Synthetic Building Block

This compound is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups—nitro, bromo, and fluoro—which serve as versatile handles for sequential chemical modifications. This allows for the efficient construction of the intricate molecular architectures often found in modern therapeutics.[3]

The strategic placement of these groups on the toluene ring creates a unique electronic and steric environment, enabling chemists to perform selective transformations with a high degree of control. Understanding the properties and reactivity of this intermediate is paramount for its effective use in a drug discovery pipeline.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling, reaction setup, and purification.

PropertyValueSource
CAS Number 502496-33-5ChemicalBook[4]
Molecular Formula C₇H₅BrFNO₂PubChem[5]
Molecular Weight 234.02 g/mol PubChem[5]
Appearance Yellow Oil (as per synthesis)ChemicalBook[4]
InChI Key ZVDFTBJXUXQPAU-UHFFFAOYSA-NBenchChem[6]
Safety & Handling

Based on GHS classifications for structurally related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a certified fume hood.

Strategic Value in Synthesis: A Functional Group Analysis

The power of this compound lies in the distinct roles each functional group can play. The presence of three different reactive sites allows for a multi-step, divergent synthesis strategy from a single, common intermediate.

  • The Nitro Group (-NO₂):

    • Activation & Direction: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.

    • Synthetic Handle: Its most common and valuable transformation is the reduction to an aniline (-NH₂). This opens up a vast landscape of subsequent reactions, including amide couplings, sulfonamide formation, diazotization, and reductive amination, which are cornerstones of medicinal chemistry.

  • The Bromo Group (-Br):

    • Cross-Coupling Anchor: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Foundational methods like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings utilize this site to form new carbon-carbon and carbon-heteroatom bonds with exquisite precision. This is a primary method for constructing biaryl systems or introducing complex side chains.

    • Leaving Group: In certain SNAr scenarios, the bromide can also serve as the leaving group, though this is often less favorable than displacement of the fluoride or nitro group depending on the conditions.

  • The Fluoro Group (-F):

    • SNAr Target: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Its displacement is often a key step in building complex heterocyclic systems.

    • Metabolic Blocker: When retained in the final API, the C-F bond is exceptionally strong, often enhancing metabolic stability and improving pharmacokinetic properties like lipophilicity and membrane permeability.[8]

The interplay of these groups allows a chemist to selectively address one site while leaving the others intact for future transformations.

G mol This compound nitro Nitro Group (-NO₂) mol->nitro Reactivity Site 1 bromo Bromo Group (-Br) mol->bromo Reactivity Site 2 fluoro Fluoro Group (-F) mol->fluoro Reactivity Site 3 reduction Reduction nitro->reduction coupling Cross-Coupling bromo->coupling snar Nucleophilic Aromatic Substitution (SNAr) fluoro->snar aniline Aniline Synthesis (-NH₂) reduction->aniline suzuki Suzuki, Heck, etc. (C-C, C-N Bonds) coupling->suzuki heterocycle Heterocycle Formation snar->heterocycle

Figure 1. Reactivity hotspots of this compound.

Experimental Protocols: From Synthesis to Derivatization

The following protocols are designed to be robust and reproducible. The causality for key reagent and condition choices is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of this compound

This protocol details the electrophilic bromination of 4-fluoro-2-nitrotoluene. The strong acid medium is crucial for activating the N-bromosuccinimide (NBS) to generate a potent electrophilic bromine species.

Reference: This procedure is adapted from methodologies described in US Patent US08252792B2 and ChemicalBook.[4][6]

Reaction Scheme: 4-fluoro-2-nitrotoluene → (NBS, H₂SO₄, TFA) → this compound

Materials:

  • 4-fluoro-2-nitrotoluene (1.0 eq)

  • N-bromosuccinimide (NBS) (1.5 eq)

  • Trifluoroacetic acid (TFA) (approx. 4 mL per g of starting material)

  • Concentrated Sulfuric Acid (H₂SO₄) (approx. 1.25 mL per g of starting material)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (e.g., 2.0 g) in trifluoroacetic acid (8 mL).[6]

  • Acid Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.5 mL).[6] The use of a strong acid protonates NBS, making it a more powerful brominating agent.

  • Bromination: To the cooled, stirring solution, add N-bromosuccinimide (3.4 g) portion-wise, ensuring the temperature does not rise excessively.[6]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.[4][6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing ice water (approx. 100-150 mL). This quenches the reaction and precipitates the product. Stir for 15 minutes.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude residue (a yellow oil) can be purified by flash column chromatography on silica gel to yield the pure product.[6] A typical yield is around 80-90% based on literature.

Protocol 2: Reduction of the Nitro Group to Synthesize 3-Bromo-5-fluoro-2-methylaniline

This protocol uses tin(II) chloride, a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.

Reaction Scheme: this compound → (SnCl₂·2H₂O, EtOH) → 3-Bromo-5-fluoro-2-methylaniline

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol (approx. 20 mL per g) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate to the solution. The large excess is required as the reaction is stoichiometric.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup - Basification: Cool the reaction to room temperature. Slowly pour the mixture into a beaker of ice and carefully add saturated sodium bicarbonate solution until the pH is ~8. This neutralizes the acidic tin salts, causing them to precipitate as tin hydroxides.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired aniline, which can be purified further if necessary.

Workflow Visualization

The sequential application of these protocols allows for a logical progression from a simple starting material to a more complex, functionalized aniline scaffold, ready for further elaboration in a drug discovery program.

G start 4-Fluoro-2-nitrotoluene step1 Protocol 1: Electrophilic Bromination start->step1 NBS, H₂SO₄ intermediate1 This compound step1->intermediate1 step2 Protocol 2: Nitro Group Reduction intermediate1->step2 SnCl₂ product 3-Bromo-5-fluoro-2-methylaniline (Key Intermediate) step2->product step3 Further Elaboration: (e.g., Suzuki Coupling, Amide Formation) product->step3 api API Scaffolds step3->api

Figure 2. Synthetic workflow from starting material to key intermediates.

Conclusion and Future Prospects

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the deliberate and selective construction of complex molecules. The protocols outlined here for its synthesis and subsequent reduction provide a reliable foundation for generating diverse libraries of compounds for screening or for the targeted synthesis of a specific API. As drug discovery continues to demand molecules of increasing complexity, the intelligent application of such versatile building blocks will remain an indispensable part of the process.

References

  • Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applic
  • The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound synthesis.ChemicalBook.
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Synthesis routes of this compound.BenchChem.
  • 2-Bromo-4-nitrotoluene.Chem-Impex.
  • The Essential Role of 2-Bromo-4-nitrotoluene in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-6-fluoro-4-nitrotoluene.
  • 4-Bromo-2-fluoro-6-nitrotoluene.

Sources

Application Notes and Protocols: 2-Bromo-4-fluoro-6-nitrotoluene as a Key Intermediate in the Synthesis of Remibrutinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-4-fluoro-6-nitrotoluene as a strategic starting material for the synthesis of Remibrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This guide details the synthetic pathway, step-by-step experimental protocols, safety and handling procedures, and analytical characterization of the key intermediates. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Remibrutinib is a covalent BTK inhibitor that has shown significant promise in the treatment of various autoimmune diseases. The efficient and scalable synthesis of such complex pharmaceutical agents is paramount for their clinical development and commercialization. A key aspect of an effective synthesis is the strategic selection of starting materials and intermediates that allow for a convergent and high-yielding route. This compound has emerged as a valuable building block in the synthesis of Remibrutinib, offering a versatile handle for the introduction of the core aniline moiety of the final drug product.

This application note will delineate a synthetic sequence commencing with the preparation of this compound, followed by its conversion to the crucial aniline intermediate, and its subsequent elaboration to construct the core structure of Remibrutinib.

Synthetic Pathway Overview

The synthesis of Remibrutinib from this compound can be conceptualized in three main stages:

  • Preparation of the Key Intermediate: Synthesis of this compound and its subsequent reduction to 2-bromo-4-fluoro-6-methylaniline.

  • Construction of the Pyrimidine Core: Formation of the central pyrimidine ring system.

  • Final Assembly and Functionalization: Suzuki coupling to introduce the benzamide moiety and subsequent amide formation to install the acrylamide warhead.

Remibrutinib Synthesis Pathway A 4-Fluoro-2-nitrotoluene B This compound A->B Bromination C 2-Bromo-4-fluoro-6-methylaniline B->C Reduction D Pyrimidine Intermediate C->D Pyrimidine Formation E Coupled Intermediate D->E Suzuki Coupling F Remibrutinib E->F Amide Formation

Caption: Synthetic pathway from 4-Fluoro-2-nitrotoluene to Remibrutinib.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the bromination of 4-fluoro-2-nitrotoluene to yield the title intermediate. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
4-Fluoro-2-nitrotoluene446-34-4155.11 g/mol 10.0 g (64.4 mmol)
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol 40 mL
Sulfuric acid (conc.)7664-93-998.08 g/mol 12.5 mL
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 17.2 g (96.6 mmol)
Ethyl acetate141-78-688.11 g/mol As needed
Saturated brine solutionN/AN/AAs needed
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed

Protocol:

  • To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) in a round-bottom flask equipped with a magnetic stirrer, slowly add concentrated sulfuric acid (12.5 mL).

  • Cool the mixture in an ice bath.

  • Add N-bromosuccinimide (17.2 g, 96.6 mmol) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly pour the reaction mixture into ice water (200 mL) with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-5-fluoro-2-methyl-3-nitrobenzene as a yellow oil.[1]

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Expected Yield: ~15.0 g (quantitative).

Characterization (¹H NMR): (400 MHz, DMSO-d6): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[1]

Part 2: Synthesis of 2-Bromo-4-fluoro-6-methylaniline

This protocol describes the reduction of the nitro group of this compound to an amine functionality.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound502496-33-5234.02 g/mol 10.0 g (42.7 mmol)
Iron powder7439-89-655.85 g/mol 14.3 g (256 mmol)
Ammonium chloride12125-02-953.49 g/mol 2.28 g (42.7 mmol)
Ethanol64-17-546.07 g/mol 100 mL
Water7732-18-518.02 g/mol 25 mL
Ethyl acetate141-78-688.11 g/mol As needed
Saturated sodium bicarbonate solutionN/AN/AAs needed

Protocol:

  • In a round-bottom flask, prepare a suspension of iron powder (14.3 g, 256 mmol) and ammonium chloride (2.28 g, 42.7 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • To the refluxing suspension, add a solution of this compound (10.0 g, 42.7 mmol) in ethanol (50 mL) dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluoro-6-methylaniline.

Expected Yield: 75-85%.

Characterization (¹H NMR): (400 MHz, DMSO-d6): δ 2.16 (s, 3H), 4.83 (br. s, 2H, NH₂), 6.91 (dd, J = 9.3, 2.9 Hz, 1H), 7.16 (dd, J = 8.3, 2.9 Hz, 1H).[2]

Part 3: Proposed Synthesis of Remibrutinib Core Structure

The following protocols for the construction of the pyrimidine core and the final assembly are proposed based on established synthetic methodologies for similar structures and information from patent literature. These steps may require further optimization by the end-user.

Proposed Synthesis of the Pyrimidine Intermediate

Pyrimidine Formation A 2-Bromo-4-fluoro-6-methylaniline C N-(3-bromo-5-fluoro-2-methylphenyl)-6-chloropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution B 4,6-Dichloropyrimidine B->C

Caption: Proposed formation of the key pyrimidine intermediate.

Protocol:

  • Dissolve 2-bromo-4-fluoro-6-methylaniline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add an equimolar amount of 4,6-dichloropyrimidine.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated.

  • Heat the reaction mixture and monitor by TLC or LC-MS for the formation of the desired product.

  • Upon completion, perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the pyrimidine intermediate.

Proposed Suzuki Coupling and Final Functionalization

Final Assembly A Pyrimidine Intermediate C Coupled Intermediate A->C Suzuki Coupling B 4-cyclopropyl-2-fluorophenylboronic acid B->C D Remibrutinib C->D Amide Formation

Sources

Application Notes and Protocols for 2-Bromo-4-fluoro-6-nitrotoluene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Agrochemicals

2-Bromo-4-fluoro-6-nitrotoluene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a methyl group, offers a rich platform for a variety of chemical transformations. While direct applications in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are prevalent in many bioactive compounds, making it a molecule of significant interest for research and development in the agrochemical sector.[1][2] This guide provides an in-depth look at the potential applications of this compound in agrochemical development, focusing on its chemical reactivity and providing detailed protocols for its transformation into valuable downstream intermediates.

The strategic placement of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups on the toluene ring creates a molecule with distinct reactive sites. This allows for selective chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening in herbicide, fungicide, and insecticide discovery programs. The presence of fluorine, in particular, is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and bioavailability of the final product.

Core Synthetic Strategies & Rationale

The utility of this compound in agrochemical synthesis stems from the ability to selectively modify its functional groups. The following sections detail the key synthetic transformations and the rationale behind their use in developing novel agrochemicals.

Reduction of the Nitro Group: Gateway to Bioactive Anilines

The reduction of the nitro group to an aniline is a fundamental transformation in the synthesis of many agrochemicals. The resulting 2-bromo-4-fluoro-6-methylaniline is a versatile intermediate that can undergo a wide range of subsequent reactions, such as amide bond formation, diazotization, and N-alkylation, to build more complex molecular scaffolds.

Causality of Experimental Choice: Catalytic hydrogenation is often the preferred method for this reduction due to its high efficiency, clean reaction profile, and the use of a recyclable catalyst. The choice of catalyst (e.g., Palladium on carbon) is critical for achieving high yields without affecting the other halogen substituents.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-methylaniline

This protocol details the reduction of the nitro group of this compound to an aniline using catalytic hydrogenation.

Materials:

  • This compound

  • Ethanol (or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 10 g of this compound in 100 mL of ethanol.

  • Carefully add 1 g of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-fluoro-6-methylaniline, which can be purified further by column chromatography or recrystallization if necessary.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Product2-bromo-4-fluoro-6-methylaniline
Molecular FormulaC₇H₇BrFN
Molecular Weight204.04 g/mol
Typical Yield>95%
Purity (by GC-MS)>98%
Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromine or fluorine atoms by various nucleophiles. This reaction is a powerful tool for introducing new functional groups that can modulate the biological activity of the resulting compounds.

Causality of Experimental Choice: The choice of the nucleophile and reaction conditions (solvent, temperature, and base) will determine the regioselectivity and yield of the substitution. For instance, using a soft nucleophile like a thiol will likely favor substitution at the bromine position, while a hard nucleophile like an alkoxide may favor substitution at the fluorine position, depending on the specific electronic and steric environment.

Illustrative Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound in an agrochemical development workflow.

G start This compound intermediate1 2-Bromo-4-fluoro-6-methylaniline start->intermediate1 Nitro Reduction (e.g., H2, Pd/C) intermediate3 Cross-Coupled Products start->intermediate3 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate4 SNAr Products start->intermediate4 SNAr (e.g., with R-OH, R-SH) intermediate2 Substituted Aniline Derivatives intermediate1->intermediate2 Further Functionalization (e.g., Amide Coupling)

Caption: Synthetic pathways from this compound.

Case Study: The Bioactivity of the Related 2-Bromo-4-fluoro-6-nitrophenol

While specific agrochemical products derived from this compound are not readily found in the public domain, a Chinese patent (CN103724206A) describes the synthesis and biological activity of the closely related compound, 2-bromo-4-fluoro-6-nitrophenol.[3] This compound has been shown to possess broad-spectrum and high-efficiency agricultural bactericidal activity, as well as a good inhibitory effect on weeds.[3] This provides strong evidence that the 2-bromo-4-fluoro-6-nitro substitution pattern on an aromatic ring is a promising scaffold for the development of new agrochemicals.

The herbicidal and fungicidal activity of this related phenol suggests that derivatives of this compound, which can be synthesized through the protocols outlined in this guide, are excellent candidates for screening in agrochemical discovery programs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in the agrochemical industry. Its rich chemical functionality allows for a wide range of transformations, enabling the creation of diverse molecular libraries for biological screening. The protocols and synthetic strategies detailed in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of the next generation of crop protection agents.

References

  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 grams.
  • Capot Chemical. (n.d.). 502496-33-5 | this compound.
  • Aaron Chemicals. (n.d.). 502496-33-5 | MFCD18157583 | this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene.
  • Chem-Impex. (n.d.). 2-Bromo-4-nitrotoluene.

Sources

role of 2-Bromo-4-fluoro-6-nitrotoluene in dye and pigment manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of 2-Bromo-4-fluoro-6-nitrotoluene in Dye and Pigment Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Chromophoric Potential of a Versatile Intermediate

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules.[1] While its applications extend to the pharmaceutical and agrochemical sectors, its unique substitution pattern makes it an exceptionally valuable precursor in the manufacturing of high-performance dyes and pigments.[1][2][3][4] The strategic placement of bromo, fluoro, nitro, and methyl groups on the toluene backbone provides a versatile platform for synthetic chemists to engineer a wide spectrum of colors with desirable properties such as high tinctorial strength, lightfastness, and chemical stability.

This guide elucidates the chemical principles and practical methodologies for utilizing this compound as a key intermediate in dye synthesis, with a primary focus on the production of azo dyes, which represent the largest and most versatile class of commercial colorants.[5]

Physicochemical Properties and Structural Rationale

The utility of this compound in dye synthesis is directly linked to its molecular architecture. Understanding its properties is fundamental to designing effective synthetic protocols.

PropertyValueSource
CAS Number 502496-33-5[2]
Molecular Formula C₇H₅BrFNO₂[6][7]
Molecular Weight 234.02 g/mol [7][8]
Appearance White to off-white crystalline solid or yellow oil[2][6]
Melting Point ~54-56°C[6]
Boiling Point ~259.4°C (Predicted)[9]
Solubility Soluble in organic solvents (e.g., ether, chloroform); insoluble in water[6]

The key to its function lies in the reactivity of its substituent groups:

  • Nitro Group (-NO₂): This is the primary functional group for initiating azo dye synthesis. It can be readily reduced to an amino group (-NH₂), which is the precursor for diazotization.

  • Bromo (-Br) and Fluoro (-F) Groups: These halogens are strong electron-withdrawing groups that influence the electronics of the aromatic ring. They can modify the color of the resulting dye (a hypsochromic or bathochromic shift) and enhance properties like lightfastness. They can also serve as leaving groups in subsequent nucleophilic substitution reactions for further functionalization.

  • Methyl Group (-CH₃): This electron-donating group can also subtly influence the final color and solubility of the dye molecule.

Caption: Molecular structure of this compound.

Core Application: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[5] The synthesis is a robust and well-established two-step process perfectly suited for intermediates like this compound.

  • Reduction and Diazotization: The nitro group of the starting material is first reduced to a primary amine, yielding 2-Bromo-4-fluoro-6-methylaniline. This aniline derivative is then treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a highly reactive diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium ion.

  • Azo Coupling: The diazonium salt solution is then slowly added to a solution of a "coupling component." This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative.[10] The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the stable azo linkage and creating the final dye molecule.

The choice of coupling component is a primary determinant of the final color. By pairing the diazonium salt derived from this compound with different couplers, a wide palette of colors can be achieved.

Protocol 1: Synthesis of a Representative Red Azo Dye

This protocol details the synthesis of a hypothetical red azo dye, C.I. Pigment Red X, using this compound as the starting material and 2-naphthol as the coupling component.

Safety Precautions:

  • This compound is harmful if swallowed, inhaled, or in contact with skin and causes serious eye and skin irritation.[7][8]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium salts are unstable and potentially explosive when isolated in dry form. Always keep them in a cold aqueous solution.

Part A: Preparation of 2-Bromo-4-fluoro-6-methylaniline (Amine Intermediate)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture: Add this compound (11.7 g, 0.05 mol) and ethanol (100 mL) to the flask.

  • Reduction: Heat the mixture to reflux. In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (33.8 g, 0.15 mol) in concentrated hydrochloric acid (50 mL).

  • Addition: Add the acidic stannous chloride solution dropwise to the refluxing mixture over 30 minutes. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, maintain reflux for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding a 40% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-Bromo-4-fluoro-6-methylaniline, which can be used directly in the next step or purified by column chromatography.

Part B: Diazotization and Azo Coupling
  • Diazotization Setup: In a 500 mL beaker, dissolve the crude 2-Bromo-4-fluoro-6-methylaniline (0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (75 mL). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (3.8 g, 0.055 mol) in water (20 mL). Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black).

  • Coupling Solution: In a separate 1 L beaker, dissolve 2-naphthol (7.2 g, 0.05 mol) in a 10% aqueous sodium hydroxide solution (100 mL). Cool this solution to 5°C in an ice bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold, stirred 2-naphthol solution over 30 minutes. A brightly colored red precipitate will form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

  • Filtration: Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid product in a vacuum oven at 60°C.

Caption: Workflow for the synthesis of a red azo dye.

Conclusion: A Versatile Precursor for Color Chemistry

This compound stands out as a potent and versatile intermediate in the field of dye and pigment manufacturing. Its highly functionalized structure provides a robust starting point for creating a diverse range of azo colorants. The protocols and principles outlined in this guide demonstrate a clear pathway from this precursor to a final, stable pigment. By strategically manipulating the reduction, diazotization, and coupling steps, and by varying the coupling partner, researchers can fine-tune the synthesis to produce a vast library of colors with tailored properties for various industrial applications.

References

  • ChemBK. (2024). This compound - Introduction.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information.
  • Autech. (n.d.). Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.
  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes.
  • MySkinRecipes. (n.d.). 2-Bromo-4-chloro-6-nitrotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis.
  • Al-Ayed, A. S., et al. (2023). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Results in Chemistry, 5, 100821.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Pennetreau, P., et al. (2024). The continuous flow synthesis of azos. Journal of Flow Chemistry.

Sources

palladium-catalyzed cross-coupling reactions with 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluoro-6-nitrotoluene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and functionalization of complex aromatic systems. We will explore the application of palladium-catalyzed cross-coupling reactions to this compound, a versatile yet challenging substrate. The strategic placement of a bromine atom, a fluorine substituent, and a nitro group makes this compound a highly valuable building block for creating novel chemical entities in medicinal chemistry and materials science.

The inherent electronic and steric properties of this substrate—namely, the electron-deficient nature of the aromatic ring and the steric hindrance around the C-Br bond—necessitate a carefully considered approach to catalyst and ligand selection, base, and reaction conditions. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the mechanistic rationale behind these choices, empowering the user to adapt and optimize these methods for their specific synthetic goals.

The Strategic Importance of this compound

This compound is a trifunctionalized aromatic scaffold offering multiple avenues for chemical modification.

  • The Bromine Atom: Serves as the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

  • The Nitro Group: As a strong electron-withdrawing group, it activates the C-Br bond towards oxidative addition, the crucial first step in most cross-coupling catalytic cycles.[1] However, it also presents steric hindrance being ortho to the bromine. The nitro group can later be reduced to an amine, providing a vector for further diversification.

  • The Fluorine Atom: The incorporation of fluorine is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[2]

  • The Methyl Group: Provides an additional point of steric influence and can be a site for future functionalization.

The primary challenge in utilizing this substrate lies in overcoming the steric congestion around the reactive C-Br bond, which is flanked by both a nitro group and a methyl group. This demands the use of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an organohalide with an organoboron compound.[4][5]

Principle and Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][6]

For a sterically hindered and electron-deficient substrate like this compound, the choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are essential as they facilitate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and promoting high turnover.[3]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L₂PdII(Ar)(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arx Ar-X (Substrate) arx->pd0 rbory R-B(OR')₂ boronate [R-B(OR')₂(Base)]⁻ rbory->boronate base Base (e.g., K₃PO₄) base->rbory boronate->oa_complex center_point Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L₂PdII(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product arx Ar-X (Substrate) arx->pd0 amine HNR¹R² amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex Experimental_Workflow setup 1. Reaction Setup (Glovebox or Schlenk Line) reagents Add solids: Ar-Br, Coupling Partner, Base, Catalyst setup->reagents solvent 2. Solvent Addition (Anhydrous, Degassed) setup->solvent reaction 3. Reaction (Heat & Stir) solvent->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction If incomplete workup 5. Work-up (Quench, Extract) monitor->workup If complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge and Utility of a Hindered Building Block

2-Bromo-4-fluoro-6-nitrotoluene is a valuable synthetic intermediate in drug discovery and materials science. Its utility stems from the strategic placement of reactive handles and modulating substituents: a bromine atom for cross-coupling, a nitro group that is a versatile precursor for an amine, and a fluorine atom to tune electronic properties. However, the derivatization of this molecule via Suzuki-Miyaura cross-coupling presents a significant synthetic challenge. The bromine atom is positioned between two bulky ortho substituents (a methyl group and a nitro group), creating a sterically crowded environment.[1] This steric hindrance can severely impede the crucial oxidative addition step in the palladium catalytic cycle, often leading to low or no yield with standard coupling protocols.[2][3]

This guide provides a comprehensive overview and a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. By understanding the mechanistic nuances and carefully selecting the catalytic system, researchers can effectively overcome the steric and electronic challenges posed by this substrate to generate a diverse array of biaryl compounds.

Reaction Principle: Overcoming Barriers in the Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The process operates through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] For a sterically hindered and electron-deficient substrate like this compound, each step requires careful consideration.

  • Oxidative Addition: This is typically the rate-determining step for sterically hindered aryl halides.[1] The Pd(0) catalyst must insert into the carbon-bromine bond. The strong electron-withdrawing effect of the ortho-nitro group activates the C-Br bond towards this insertion.[5][6] However, the physical bulk of the adjacent methyl and nitro groups sterically blocks the palladium catalyst's approach. To overcome this, the catalyst must be highly reactive, which is achieved by using specific ligands that promote the formation of a coordinatively unsaturated, active Pd(0) species.[1]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron reagent.[7][8] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions like protodeboronation of the boronic acid.[9]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst.[10] Bulky, electron-rich ligands on the palladium center are known to accelerate this step.[9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Ar-Br trans_complex Ar-Pd(II)L₂-R' (Transmetalation Complex) oa_complex->trans_complex R'-B(OH)₂ Base trans_complex->pd0 product Ar-R' (Coupled Product) trans_complex->product reductive_elim Reductive Elimination reductive_elim->trans_complex oxidative_add Oxidative Addition oxidative_add->pd0 transmetalation Transmetalation transmetalation->oa_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

Success with challenging substrates hinges on the rational selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[7] For enhanced reliability with difficult couplings, pre-formed palladium precatalysts incorporating a specific ligand (e.g., XPhos Pd G3/G4) are highly recommended.[11]

  • Ligand Selection: The Key to Success: Standard phosphine ligands like triphenylphosphine (PPh₃) are generally ineffective for sterically hindered substrates.[9] The solution lies in using bulky and electron-rich monophosphine ligands, often from the Buchwald biarylphosphine class.[9][12]

    • Rationale: These ligands are both sterically demanding and strong electron donors. The bulk promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is small enough to access the hindered C-Br bond.[13] The strong σ-donating character increases the electron density on the palladium center, which facilitates both the oxidative addition and the final reductive elimination step.[9][14]

    • Recommended Ligands: SPhos, XPhos, or JohnPhos.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[8] Strong, non-nucleophilic inorganic bases are generally preferred.

    • Rationale: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective and widely used.[15] Cs₂CO₃ is often superior due to the higher solubility of its boronate salts and the potential for the cesium cation to facilitate the catalytic cycle.[15] Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective but may increase the risk of side reactions.[14]

    • Recommended Bases: K₃PO₄ or Cs₂CO₃.

  • Solvent System: Anhydrous, polar aprotic solvents are standard.

    • Rationale: Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are excellent choices due to their ability to dissolve the reagents and their stability at the required reaction temperatures. While some Suzuki reactions benefit from aqueous conditions, for substrates where protodeboronation is a concern, using an anhydrous solvent system is a safer starting point.[9][10]

    • Recommended Solvents: 1,4-Dioxane or Toluene.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents

ReagentM.W.Amount (mg)mmolesEquivalents
This compound234.022341.01.0
Arylboronic AcidVaries-1.21.2
Pd(OAc)₂224.504.50.020.02
SPhos410.5316.40.040.04
K₃PO₄ (finely ground)212.274252.02.0
1,4-Dioxane (anhydrous)88.115.0 mL--

Equipment

  • Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow start 1. Reagent Setup reagents Add solids: Aryl Halide, Boronic Acid, Base, Pd(OAc)₂, SPhos start->reagents inert 2. Establish Inert Atmosphere atmosphere Seal flask. Evacuate & backfill with Ar/N₂ (3x) inert->atmosphere reagents->inert solvent 3. Add Solvent atmosphere->solvent add_solvent Add anhydrous 1,4-dioxane via syringe solvent->add_solvent reaction 4. Reaction add_solvent->reaction heating Heat to 100 °C with vigorous stirring (12-24 h). Monitor by TLC/LC-MS reaction->heating workup 5. Workup & Extraction heating->workup quench Cool to RT. Dilute with water & EtOAc workup->quench purify 6. Purification quench->purify column Dry organic layer (Na₂SO₄). Concentrate and purify by silica gel chromatography purify->column end Characterize Pure Product column->end

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (234 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), finely ground K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[9]

    • Scientist's Note: It is crucial that the base is finely powdered to maximize its surface area and reactivity. If working outside a glovebox, weigh and add the catalyst and ligand last and quickly proceed to the next step.

  • Inert Atmosphere: Securely seal the flask with a septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][9]

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.[3][10]

  • Solvent Addition: Using a syringe, add 5.0 mL of anhydrous 1,4-dioxane to the flask. Briefly degas the resulting slurry by bubbling the inert gas through it for 5-10 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[16]

    • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup and Extraction: Once the reaction is complete (indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[16] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Ineffective catalyst/ligand system. 2. Catalyst deactivation (oxygen). 3. Insufficient temperature.1. Switch to a more robust ligand (e.g., XPhos) or a pre-formed precatalyst (XPhos Pd G4).[11] 2. Ensure all reagents and solvents are properly degassed.[3] 3. Increase the reaction temperature to 110 °C or consider microwave irradiation.[14][16]
Protodeboronation 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Base is too strong or reaction time is too long.1. Use the boronic acid pinacol ester (BPin) instead of the free acid. 2. Ensure the use of anhydrous solvents and reagents.[9] 3. Use a milder base like K₂CO₃ or shorten the reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[3] 2. Use a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[6]
Dehalogenation of Starting Material 1. Hydride source in the reaction mixture (e.g., solvent impurities, certain bases). 2. Side pathway of the catalytic cycle.1. Use high-purity, anhydrous solvents. 2. This is often a minor side product; focus on optimizing conditions to favor the desired cross-coupling pathway.[10]

Conclusion

The Suzuki-Miyaura coupling of the sterically encumbered this compound is a challenging but achievable transformation. Success relies on moving beyond standard protocols and employing a catalytic system specifically designed for difficult substrates. The use of bulky, electron-rich biarylphosphine ligands is paramount to facilitate the rate-limiting oxidative addition step. Combined with a strong, non-nucleophilic base and anhydrous conditions, these advanced catalytic systems provide a reliable and high-yielding pathway to valuable biaryl products, unlocking the full synthetic potential of this versatile building block for researchers in medicinal chemistry and beyond.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Dutta, D., & Pathak, B. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(30), 6649-6655. [Link]
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed protocol and technical insights for the C-N coupling of a challenging, sterically hindered, and electron-deficient substrate: 2-Bromo-4-fluoro-6-nitrotoluene .

The unique substitution pattern of this aryl bromide presents several distinct challenges that must be addressed through careful selection of catalyst, ligand, and reaction conditions:

  • Steric Hindrance: The bromine atom is flanked by two ortho substituents (a methyl group and a nitro group), which can impede the initial oxidative addition step at the palladium center.

  • Electronic Deactivation: The presence of strongly electron-withdrawing fluoro and nitro groups significantly alters the electronic properties of the aromatic ring.

  • Reactive Functionality: The nitro group can be sensitive to certain strong bases and reaction conditions, potentially leading to undesired side reactions.[5]

This document will dissect these challenges and present a robust, field-proven protocol designed to achieve high yields and purity for the target amination product. We will explore the mechanistic rationale behind the procedural choices, offer troubleshooting guidance, and provide the necessary data presentation frameworks for successful implementation by researchers in drug discovery and process development.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined steps involving a palladium(0) active catalyst.[2][5]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step, especially with hindered substrates.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Amide Palladium Amide Complex (Pd-II) OxAdd->Amide + Amine (R₂NH) - H-Base⁺X⁻ Amide->Pd0 Reductive Elimination (Product Ar-NR₂ formed)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Strategic Protocol Development for an Electron-Deficient, Hindered Substrate

The successful amination of this compound hinges on overcoming the steric and electronic hurdles it presents. This requires a catalyst system with high activity, which is achieved by pairing a palladium source with a bulky, electron-rich phosphine ligand.

Causality Behind Reagent Selection
  • Palladium Precursor: While Pd(OAc)₂ is common, a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often preferred as it does not require an initial reduction step, potentially leading to cleaner reactions.

  • Ligand: This is the most critical choice. For sterically demanding substrates, ligands from the biarylphosphine class are essential.[6] They possess the necessary bulk to promote reductive elimination and prevent the formation of inactive catalyst species.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, often the first choice for challenging couplings due to its bulk and electron-donating properties.[7] It facilitates the difficult oxidative addition and accelerates the final reductive elimination step.

    • Josiphos-type Ligands: These ferrocene-based diphosphine ligands are known for their exceptional activity at low catalyst loadings and can be highly effective for hindered systems.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the standard choice. While concerns about the compatibility of nitro groups with strong alkoxide bases exist, NaOtBu is generally effective when reactions are carefully monitored and not overheated.[5]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.[10][11] They effectively dissolve the reagents and are stable at the required reaction temperatures. Thorough degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic primary amine (e.g., morpholine) on a 1.0 mmol scale.

Reagent Table
ReagentFW ( g/mol )Amount (mg)mmolEquivalents
This compound234.022341.01.0
Amine (e.g., Morpholine)87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02 (4 mol% Pd)
XPhos476.6728.60.060.06
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous, Degassed Toluene-5.0 mL--
Experimental Workflow Diagram

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow Setup 1. Setup - Oven-dried flask - Inert atmosphere (N₂/Ar) Charge 2. Charge Solids - Add Pd₂(dba)₃, XPhos, NaOtBu Setup->Charge AddSolvents 3. Add Liquids - Add Toluene - Add Aryl Bromide - Add Amine Charge->AddSolvents React 4. Reaction - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/GC-MS AddSolvents->React Workup 5. Workup - Cool to RT - Quench with H₂O - Extract with EtOAc React->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Analysis 7. Analysis - Obtain final product - Characterize (NMR, MS) Purify->Analysis

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Inert Atmosphere Setup: Place an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Charging Reagents: To the flask, add sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (28.6 mg, 0.06 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol). Briefly evacuate and backfill the flask with inert gas three times.

  • Addition of Solvent and Substrates: Add anhydrous, degassed toluene (5.0 mL) via syringe. Begin stirring. Subsequently, add this compound (234 mg, 1.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Troubleshooting Common Issues

Even robust protocols can encounter issues. The following table outlines common problems and potential solutions.[10][12]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Poor quality base.1. Ensure a properly inert atmosphere.2. Use freshly distilled/degassed solvent.3. Use a fresh bottle of NaOtBu; handle in a glovebox if possible.
Hydrodehalogenation A competitive side reaction where the bromine is replaced by hydrogen.1. Lower the reaction temperature.2. Screen alternative ligands (e.g., a Josiphos-type ligand).3. Ensure the amine is of high purity.
Nitro Group Reduction The nitro group is reduced to an amine or other species.1. Lower the reaction temperature.2. Reduce reaction time.3. Consider a milder base if feasible, though this may impact the primary reaction rate.
Di-arylation (Primary Amines) The product primary amine reacts again with the aryl bromide.1. Use a bulkier ligand designed to prevent di-arylation, such as BrettPhos or specific Josiphos ligands.[13]2. Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv).

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
  • Help troubleshooting a Buchwald-Hartwig amin
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. NIH. [Link]
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Josiphos ligands. Wikipedia. [Link]
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science (RSC Publishing). [Link]
  • Buchwald–Hartwig amin
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-fluoro-6-nitrotoluene. This substrate is of particular interest in medicinal chemistry and materials science due to its dual halogen functionalities, which allow for selective and versatile molecular elaboration. We will delve into the underlying mechanistic principles that govern regioselectivity, provide step-by-step protocols for various nucleophiles, and discuss the causality behind key experimental choices.

Introduction: The Strategic Value of this compound in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, facilitated by the presence of strong electron-withdrawing groups (EWGs).[3][4]

The substrate, this compound, is exceptionally well-suited for SNAr reactions. Its aromatic ring is highly activated by the potent nitro group (-NO₂), an EWG that stabilizes the key reaction intermediate.[5][6] Crucially, the nitro group is positioned ortho to the bromine atom and para to the fluorine atom, activating both sites for nucleophilic attack.[2][4] This dual activation presents a question of regioselectivity: which halogen is preferentially displaced? This guide will elucidate the principles governing this selectivity and provide protocols to harness it for synthetic advantage. This molecule serves as a valuable building block for creating diverse derivatives for pharmaceuticals and agrochemicals.[7]

Mechanistic Insights: Unraveling the Regioselectivity

The SNAr reaction proceeds through a two-step mechanism: nucleophilic addition to form a resonance-stabilized carbanion (known as a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity.[1][8] The initial addition step is typically the rate-determining step of the overall reaction.[9][10]

The Role of the Leaving Group: A Counterintuitive Trend

In SN1 and SN2 reactions, leaving group ability follows the trend I > Br > Cl > F. However, in SNAr, this trend is often reversed: F > Cl > Br > I.[11] This paradox is resolved by considering the rate-determining step. The reaction rate is not primarily dictated by the stability of the departing halide ion (the elimination step), but by the speed of the initial nucleophilic attack.

Fluorine's high electronegativity makes the carbon atom to which it is attached (C-4) significantly more electrophilic and thus more susceptible to attack by a nucleophile.[11] Although the C-F bond is stronger than the C-Br bond, the powerful stabilizing effect of fluorine's inductive electron withdrawal on the transition state of the addition step accelerates the reaction at that site. Therefore, nucleophilic attack preferentially occurs at the fluorine-bearing carbon.

Visualizing the Mechanism and Selectivity

The diagram below illustrates the preferential reaction pathway. The nucleophile attacks the more electrophilic carbon at the C-4 position (bonded to fluorine), forming the more stable Meisenheimer complex, which is heavily stabilized by the para-nitro group.

SNAr_Mechanism sub This compound mc_f Meisenheimer Complex (Attack at C-F) FAVORED PATHWAY sub->mc_f + Nu⁻ (fast) mc_br Meisenheimer Complex (Attack at C-Br) DISFAVORED sub->mc_br + Nu⁻ (slow) nuc Nucleophile (Nu⁻) prod_f Product: 4-Nu-2-bromo-6-nitrotoluene mc_f->prod_f - F⁻ prod_br Product: 2-Nu-4-fluoro-6-nitrotoluene mc_br->prod_br - Br⁻ lg_f F⁻ lg_br Br⁻ Workflow prep 1. Reagent Preparation & Inerting setup 2. Reaction Setup (Solvent, Substrate, Reagents) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor Periodically workup 5. Aqueous Workup & Extraction reaction->workup Upon Completion monitor->reaction purify 6. Purification (Chromatography / Recrystallization) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Sources

Application Notes and Protocols: Selective Reduction of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the nitro group in 2-Bromo-4-fluoro-6-nitrotoluene to yield 2-Bromo-4-fluoro-6-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols detailed herein are designed for robustness and high chemoselectivity, preserving the bromo and fluoro substituents. We will explore two primary, field-proven methods: catalytic hydrogenation and metal-acid reduction, explaining the underlying principles and providing detailed, step-by-step procedures.

Introduction: The Challenge of Chemoselectivity

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of halogen substituents, such as bromine and fluorine on the aromatic ring of this compound, introduces a significant challenge: chemoselectivity. Aggressive reduction conditions can lead to undesired side reactions, primarily dehalogenation, resulting in a mixture of products and reducing the overall yield of the desired aniline derivative.

The choice of reducing agent and reaction conditions is therefore paramount. The ideal method should efficiently reduce the nitro group while leaving the C-Br and C-F bonds intact. This guide focuses on two such methods that have demonstrated high efficacy and selectivity for this class of compounds.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an advantageous alternative to traditional catalytic hydrogenation using gaseous hydrogen. It employs a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is often milder and does not require specialized high-pressure equipment.

Mechanism and Rationale

In this system, the hydrogen donor (e.g., ammonium formate) decomposes in situ on the catalyst surface to generate hydrogen, which is then transferred to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The use of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq).

  • Solvent and Catalyst: Add methanol as the solvent, followed by the cautious addition of 10% Pd/C (0.05-0.10 eq).

  • Hydrogen Donor: Slowly add ammonium formate (3.0-5.0 eq) in portions. The reaction is often exothermic.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. The optimal temperature may vary and should be monitored.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

  • Extraction: Combine the filtrates and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Bromo-4-fluoro-6-aminotoluene can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Setup Flask under Inert Atmosphere add_reagents Add Substrate, Solvent, and Pd/C start->add_reagents add_donor Add Ammonium Formate add_reagents->add_donor heat Stir at RT or 40-50 °C add_donor->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for Catalytic Transfer Hydrogenation.

Method 2: Metal-Acid Reduction (Iron in Acetic Acid)

An alternative, classical approach for nitro group reduction is the use of a metal in an acidic medium. The iron/acetic acid system is particularly effective and economical for the reduction of aromatic nitro compounds. This method often exhibits excellent chemoselectivity, especially for halogenated substrates.

Mechanism and Rationale

In this reaction, iron metal acts as the electron donor, and acetic acid serves as a proton source. The iron is oxidized from Fe(0) to Fe(II) or Fe(III) while the nitro group is reduced to the amine. The reaction is heterogeneous and typically requires heating to proceed at a reasonable rate. The use of acetic acid as the solvent and proton source avoids the use of strong mineral acids, which could potentially promote side reactions.

Experimental Protocol

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Standard laboratory glassware

  • Mechanical stirrer (recommended for larger scale)

  • Heating mantle

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.

  • Iron Addition: To the stirred solution, add iron powder (3.0-5.0 eq) in portions.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove excess iron and iron salts. Wash the filter cake with ethyl acetate.

  • Quenching: Carefully pour the filtrate into a beaker containing ice and water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification setup Add Substrate and Acetic Acid add_fe Add Iron Powder setup->add_fe heat Heat to 80-100 °C add_fe->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT and Filter monitor->cool quench Quench with Ice-Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for Iron/Acetic Acid Reduction.

Data Summary and Comparison

ParameterCatalytic Transfer HydrogenationIron/Acetic Acid Reduction
Reducing Agent Pd/C, Ammonium FormateIron Powder, Acetic Acid
Typical Conditions Room Temperature to 50 °C80-100 °C
Selectivity Generally high, low risk of dehalogenationExcellent for halogenated substrates
Work-up Simple filtration to remove catalystRequires neutralization and filtration
Safety Flammable solvent (Methanol), handle Pd/C with care (pyrophoric when dry)Corrosive acid, exothermic reaction
Cost Higher due to palladium catalystMore economical

Product Characterization

The final product, 2-Bromo-4-fluoro-6-aminotoluene, should be characterized to confirm its identity and purity.

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (typically in the range of 3.5-4.5 ppm, solvent dependent) and the disappearance of the characteristic downfield aromatic protons adjacent to the nitro group.

  • ¹³C NMR: A significant upfield shift of the carbon atom to which the amino group is attached compared to the nitro-substituted precursor.

  • IR Spectroscopy: The appearance of two N-H stretching bands in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic symmetric and asymmetric N-O stretching bands of the nitro group around 1530 and 1350 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Transfer Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow the catalyst to dry on the filter paper. Quench the filter cake with water after use. Methanol is flammable.

  • Iron/Acetic Acid Reduction: Acetic acid is corrosive and can cause severe burns. The reaction can be exothermic. Handle with care. The neutralization step with sodium bicarbonate will produce carbon dioxide gas and can cause frothing. Add the bicarbonate solution slowly.

References

  • Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation. Chemical Reviews, 85(2), 129-170. [Link]
  • Ponder, B. W., & Green, L. R. (1971). Selective reduction of dinitro compounds to nitroamino compounds with iron powder in acetic acid. The Journal of Organic Chemistry, 36(24), 3821-3823. [Link]
  • Taft, R. W. (1956). The general nature of the correlation of polar effects of substituent groups in reactivity. The Journal of Physical Chemistry, 60(5), 643-648. [Link]

Application Notes and Protocols for Functional Group Transformations of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Polysubstituted Aromatic Scaffold

2-Bromo-4-fluoro-6-nitrotoluene is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nitro group, a bromine atom, and a methyl group, all situated on an electron-deficient aromatic ring. This arrangement allows for a series of selective transformations, enabling the construction of complex molecular architectures. The presence of a fluorine atom further modulates the electronic properties of the ring, influencing the reactivity of the other substituents.

This guide provides a comprehensive overview of the key functional group transformations of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse array of derivatives.

I. Chemoselective Reduction of the Nitro Group: Accessing the Corresponding Aniline

The reduction of the nitro group to an amine is a pivotal transformation, unlocking a plethora of subsequent synthetic manipulations such as diazotization, acylation, and sulfonylation. The primary challenge in the reduction of the nitro group on this compound is to achieve high chemoselectivity, preserving the bromo and fluoro substituents, which are susceptible to reduction under certain conditions.

Methodology Overview

Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction but carries a significant risk of dehalogenation.[2] Therefore, milder and more selective chemical reducing agents are generally preferred for this substrate. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or iron powder in the presence of an acid are highly effective and chemoselective methods that are compatible with aryl halides.[2]

Experimental Protocol: Reduction using Tin(II) Chloride Dihydrate

This protocol describes the reduction of the nitro group to an amine using SnCl₂·2H₂O.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-bromo-5-fluoro-2-methylaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary
Transformation Reagent Solvent Temperature Typical Yield Key Advantages
Nitro to AmineSnCl₂·2H₂OEthanolReflux85-95%High chemoselectivity, mild conditions.[2]
Nitro to AmineFe / NH₄ClEthanol/WaterReflux80-90%Cost-effective, good selectivity.
Reaction Workflow

reduction_workflow start This compound reagents SnCl₂·2H₂O Ethanol start->reagents 1. reaction Reflux reagents->reaction 2. workup Aqueous Workup (NaHCO₃) reaction->workup 3. extraction Extraction (Ethyl Acetate) workup->extraction 4. purification Purification extraction->purification 5. product 3-Bromo-5-fluoro-2-methylaniline purification->product 6.

Nitro Group Reduction Workflow

II. Palladium-Catalyzed Cross-Coupling of the Bromo Group: The Suzuki-Miyaura Reaction

The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most versatile for the formation of carbon-carbon bonds.[3][4][5] This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Methodology Overview

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4][5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with an electron-deficient substrate like this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary
Catalyst Ligand Base Solvent Typical Yield Notes
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Toluene/Ethanol/Water60-80%A classic catalyst, generally effective.
PdCl₂(dppf)dppf (internal)Cs₂CO₃1,4-Dioxane70-90%Often provides higher yields for challenging substrates.
Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-X Ar-Pd(II)(L)₂-X Pd(0)L₂->Ar-Pd(II)(L)₂-X Oxidative Addition Ar-Pd(II)(L)₂-R Ar-Pd(II)(L)₂-R Ar-Pd(II)(L)₂-X->Ar-Pd(II)(L)₂-R Transmetalation Ar-Pd(II)(L)₂-R->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L)₂-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(L)₂-X R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Ar-Pd(II)(L)₂-R Base Base Base->Ar-Pd(II)(L)₂-R

Suzuki-Miyaura Catalytic Cycle

III. Oxidation of the Methyl Group: Synthesis of Benzoic Acid and Benzaldehyde Derivatives

The benzylic methyl group can be oxidized to either a formyl group (aldehyde) or a carboxyl group (carboxylic acid), providing another avenue for diversification of the molecular scaffold. The choice of oxidant and reaction conditions determines the oxidation state of the final product.

Methodology Overview

Strong oxidizing agents like potassium permanganate (KMnO₄) will typically oxidize the methyl group directly to a carboxylic acid.[6][7][8] Milder and more controlled oxidation methods are required to stop at the aldehyde stage.

Experimental Protocol: Oxidation to Benzoic Acid using KMnO₄

This protocol details the oxidation of the methyl group to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in water.

  • Heat the suspension to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water dropwise over several hours.

  • Continue heating at reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-bromo-4-fluoro-6-nitrobenzoic acid.

Data Summary
Transformation Reagent Conditions Typical Yield Notes
Methyl to Carboxylic AcidKMnO₄Aqueous, Reflux60-75%Harsh conditions, may not be suitable for all substrates.[6]
Methyl to AldehydeMnO₂Dichloromethane, Reflux40-60%Milder conditions, selectivity can be an issue.
Oxidation Workflow

oxidation_workflow start This compound reagents KMnO₄ Aqueous start->reagents 1. reaction Reflux reagents->reaction 2. workup Acidification (HCl) reaction->workup 3. product 2-Bromo-4-fluoro-6-nitrobenzoic acid workup->product 4.

Methyl Group Oxidation Workflow

IV. Nucleophilic Aromatic Substitution (SNAr): Displacement of Halogen Substituents

The electron-deficient nature of the aromatic ring, activated by the ortho and para nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] This reaction allows for the displacement of either the bromo or fluoro substituent by a variety of nucleophiles.

Methodology Overview

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10] The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, often leading to a faster rate of nucleophilic attack compared to the corresponding bromo-substituted position.[12] However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

General Considerations for SNAr Reactions
  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, amines, and thiols.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or THF are commonly used to solvate the nucleophile and facilitate the reaction.

  • Temperature: The reactions may require heating to proceed at a reasonable rate.

Due to the competing reactivity of the bromo and fluoro groups, careful optimization of reaction conditions is necessary to achieve selective substitution at a desired position.

Conclusion

This compound is a highly versatile synthetic intermediate that offers multiple avenues for functionalization. By carefully selecting reagents and reaction conditions, researchers can selectively transform the nitro, bromo, or methyl groups to access a wide range of complex molecules. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Royal Society of Chemistry. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). [Link]
  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 5(1), 1.
  • Zhang, W., et al. (2018). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Asian Journal of Organic Chemistry, 7(11), 2296-2299.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Khan, I., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(4), 847.
  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • Hocek, M., et al. (2000). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. The Journal of Organic Chemistry, 65(23), 7825-7833.
  • Master Organic Chemistry.
  • ResearchGate.
  • Klajman, K., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Computational and Theoretical Chemistry, 1032, 59-66.
  • National Center for Biotechnology Information.
  • Wenthold, P. G., et al. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. The Journal of organic chemistry, 79(22), 11046–11054.
  • Ishida, T., et al. (2013). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts.
  • Wikipedia.
  • National Center for Biotechnology Information. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. [Link]
  • Calvin University.
  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Calvin University.
  • Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Borates Today. Boron Suzuki Coupling. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry LibreTexts. 16.
  • Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1139.
  • ChemOrgChem. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. [Link]

Sources

Application Note: A Practical Guide to the Regioselective Nitration of Halogenated Toluenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental procedures for the nitration of halogenated toluenes. Nitrated halogenated toluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This application note delves into the underlying principles of electrophilic aromatic substitution, explores the directing effects that govern regioselectivity, and presents a detailed, field-proven protocol for the nitration of 2-chlorotoluene as a representative example. Furthermore, it includes expected isomer distributions for various substrates, a troubleshooting guide, and critical safety protocols essential for researchers in organic synthesis and drug development.

Introduction & Theoretical Background

The Significance of Nitrated Halogenated Toluenes

The introduction of a nitro group (–NO₂) onto a halogenated toluene framework is a foundational transformation in organic synthesis. The resulting nitroaromatics serve as versatile precursors. The nitro group can be readily reduced to an amine, a key functional group for building complex molecules, or it can act as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring in subsequent reactions.

Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The core of this mechanism involves an attack by the electron-rich π-system of the aromatic ring on a potent electrophile.[1] For nitration, the active electrophile is the nitronium ion (NO₂⁺).[2] The reaction proceeds via a two-step mechanism:

  • Attack and Formation of the Sigma Complex : The aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. This is typically the rate-determining step of the reaction.[3]

  • Deprotonation and Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the final nitrated product.[3]

The Nitrating Agent: Formation of the Nitronium Ion

While nitric acid (HNO₃) is the source of the nitro group, it is not a sufficiently strong electrophile to react with most aromatic rings on its own.[3] Therefore, it is activated by a stronger acid, typically concentrated sulfuric acid (H₂SO₄). Sulfuric acid protonates the hydroxyl group of nitric acid, which then eliminates a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).[1]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

Regioselectivity: The Directing Effects of Halogen and Methyl Groups

When an aromatic ring already has substituents, they dictate the position of the incoming electrophile. In halogenated toluenes, we must consider the interplay between two directing groups: the methyl group (–CH₃) and the halogen (–X).

  • Methyl Group (–CH₃) : This is an activating group that donates electron density to the ring through inductive effects and hyperconjugation. It is a strong ortho, para-director.[4][5]

  • Halogen Group (–F, –Cl, –Br) : Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic than benzene. However, they are ortho, para-directors because they can donate electron density through resonance (lone pair delocalization), which stabilizes the σ-complex intermediate when the attack occurs at the ortho or para positions.[5][6]

The final product distribution depends on the starting isomer (ortho-, meta-, or para-halotoluene) and the combined electronic and steric influences of the two groups. For instance, in 2-chlorotoluene, the methyl group strongly directs to its ortho (position 6) and para (position 4) positions, while the chloro group directs to its ortho (position 3) and para (position 5) positions. The major products are often determined by the position that is activated by both groups or most strongly activated by one.[6]

Materials and Equipment

Reagents
  • 2-Chlorotoluene (≥99%)

  • Concentrated Nitric Acid (70%, ACS grade)

  • Concentrated Sulfuric Acid (98%, ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (95% or absolute, for recrystallization)

  • Crushed Ice

  • Deionized Water

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel with pressure-equalizing arm

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, lab coat.[7]

Experimental Protocol: Nitration of 2-Chlorotoluene

This protocol details the synthesis of the primary mononitration products of 2-chlorotoluene. Extreme caution must be exercised throughout this procedure. [8]

Preparation of the Nitrating Mixture (Mixed Acid)
  • In a 100 mL beaker or flask placed within an ice-water bath, add 25 mL of concentrated sulfuric acid.

  • Slowly, with continuous stirring, add 25 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic mixing.

  • Once the addition is complete, allow the mixed acid to cool to below 10°C before use.

Causality Note: Preparing the nitrating agent in advance and cooling it is crucial for both safety and reaction control. The formation of the nitronium ion is exothermic, and adding the mixed acid hot to the substrate can lead to a runaway reaction and over-nitration.[9]

Reaction Setup and Execution
  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a dropping funnel in a fume hood.

  • Charge the flask with 25.3 g (0.2 mol) of 2-chlorotoluene.

  • Place the flask in a large ice-water bath and begin stirring. Cool the 2-chlorotoluene to between 0°C and 5°C.

  • Transfer the cold nitrating mixture into the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred 2-chlorotoluene over a period of approximately 60-90 minutes.

  • Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. [10] Use the rate of addition and the ice bath to regulate the temperature.

  • After the addition is complete, continue stirring the mixture at 5-10°C for an additional 2 hours to ensure the reaction goes to completion.[10]

Workup and Isolation
  • Fill a 1 L beaker with approximately 500 g of crushed ice and 200 mL of cold deionized water.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water. This step quenches the reaction by diluting the acids and precipitating the organic product.

  • Allow the ice to melt completely. The crude nitrated product will separate as a yellowish solid or oil.

  • Transfer the entire mixture to a 500 mL separatory funnel. Extract the product with 3 x 75 mL portions of dichloromethane.

  • Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of cold water.

    • 100 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas).[1][11]

    • 100 mL of water.

  • Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the dichloromethane using a rotary evaporator to yield the crude product mixture.

Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol and heat the mixture gently until the solid just dissolves.[12][13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration using a Büchner funnel, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven or desiccator to obtain the final product.

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the synthesis protocol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Slowly Add Mixed Acid to Substrate (0-10°C) prep_acid->reaction prep_sub Cool Substrate (2-Chlorotoluene to 0-5°C) prep_sub->reaction stir Stir for 2h at 5-10°C reaction->stir quench Quench on Ice-Water stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, H₂O) extract->wash dry Dry over Na₂SO₄ & Evaporate Solvent wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize isolate Filter and Dry Product recrystallize->isolate

Caption: Experimental workflow for the nitration of 2-chlorotoluene.

Expected Outcomes & Regioselectivity Data

The nitration of halogenated toluenes yields a mixture of isomers. The distribution is highly dependent on the relative positions of the methyl and halogen groups. The table below summarizes typical outcomes.

Starting MaterialMajor Product(s)Minor Product(s)Rationale & Reference
2-Fluorotoluene 2-Fluoro-5-nitrotoluene (~90%)2-Fluoro-3-nitrotolueneThe position para to the fluorine and meta to the methyl is strongly favored.[14][15]
3-Fluorotoluene 3-Fluoro-6-nitrotoluene (~67%)3-Fluoro-4-nitrotoluene (~30%)The position ortho to both groups is sterically accessible and electronically favored.[14][15]
4-Chlorotoluene 4-Chloro-2-nitrotoluene (~66%)4-Chloro-3-nitrotoluene (~34%)The position ortho to the activating methyl group is preferred over the position ortho to the deactivating chloro group.[16]
2-Chlorotoluene 2-Chloro-5-nitrotoluene2-Chloro-3-nitrotoluene, 2-Chloro-6-nitrotolueneThe major product forms at the position para to the chlorine and meta to the methyl, a result of the strong directing influence of the halogen's lone pairs.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Temperature too low.- Loss of product during workup.- Ensure sufficient reaction time.- Maintain temperature within the recommended range (0-10°C); too cold can slow the reaction excessively.- Perform extractions carefully and ensure phase separation is complete.
Dark Brown/Black Reaction Mixture - Overheating, causing oxidative side reactions.- Impure starting materials.- Improve temperature control; ensure slow, dropwise addition of nitrating acid.- Use high-purity, freshly distilled starting materials.
Formation of Dinitrated Products - Reaction temperature was too high.- Excess nitrating agent or prolonged reaction time at elevated temperature.- Strictly maintain the reaction temperature below 10°C.[17]- Use the stoichiometric amount of nitrating agent.- Quench the reaction promptly after the designated time.
Product Fails to Crystallize - Presence of oily isomeric impurities.- Insufficient cooling or too much recrystallization solvent.- Try seeding the solution with a previously obtained crystal.- Gently scratch the inside of the flask with a glass rod.- Boil off some solvent and re-cool. If issues persist, consider column chromatography for separation.

Critical Safety Considerations

Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.

  • Corrosive Reagents : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[8] Always handle them in a chemical fume hood while wearing appropriate PPE, including a face shield, lab coat, and acid-resistant gloves.[7]

  • Exothermic Reaction : The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing rapid boiling and the release of toxic nitrogen oxide gases (NOₓ).[9] Always use an ice bath and add reagents slowly.

  • Explosion Hazard : Nitrated organic compounds can be thermally unstable and may have explosive properties, especially dinitrated and trinitrated species. Avoid excessive heating and mechanical shock.[9]

  • Spill Management : Keep a spill kit with a neutralizer (such as sodium bicarbonate) readily available. In case of a spill, neutralize the acid before cleaning it up.

  • Waste Disposal : Quench the reaction mixture on ice before disposal. Neutralize acidic aqueous waste before disposing of it according to institutional guidelines.

References

  • Maurya, S., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry.
  • Google Patents. (CN101177400A). Method for producing 2-fluorin-3-nitrotoluene.
  • Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?
  • ResearchGate. (2003). (PDF) Solid acid catalysts for fluorotoluene nitration using nitric acid.
  • RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
  • askIITians. (2025). p-chlorotoluene on nitration gives:.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • YouTube. (2024). Nitration reaction safety.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • University of California, Santa Barbara - Environmental Health & Safety. NITRIC ACID SAFETY.
  • Google Patents. (US5946638A). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (2016). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
  • Savita Pall and Chemistry. Nitration of Bromobenzene.
  • University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution).
  • NOP - The Organic Synthesis Archive. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • Allen. p-Chlorotoluene on nitration given.
  • UNCW Institutional Repository. (2005). A study of the regioselectivity in the zeolite-assisted nitration of toluene.
  • BYJU'S. Aromatic Nitration.
  • PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Docsity. (2022). Nitration of Toluene (Electrophilic Aromatic Substitution) | Summaries Chemistry.
  • ResearchGate. (2010). Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions.
  • Vedantu. (2023). pchlorotoluene on nitration gives class 11 chemistry CBSE.
  • Course Hero. (2001). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”.
  • Google Patents. (CN109265351B). A kind of preparation method of 2-chloro-5-nitro-toluene.
  • SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Google Patents. (WO1991011429A1). Process for purifying aromatic nitration products.
  • Google Patents. (WO2016198921A1). Method of purifying nitrated aromatic compounds from a nitration process.
  • Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene?
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • YouTube. (2021). Nitration of Bromobenzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • University of Michigan-Dearborn. Experiment : Synthesis of 1-Bromo-4-nitrobenzene.
  • University of Massachusetts Boston. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents. (US10155719B2). Method of purifying nitrated aromatic compounds from a nitration process.

Sources

The Synthetic Versatility of 2-Bromo-4-fluoro-6-nitrotoluene: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, 2-Bromo-4-fluoro-6-nitrotoluene emerges as a highly versatile and strategically functionalized intermediate. Its unique arrangement of substituents—a bromine atom, a fluorine atom, and a nitro group on a toluene scaffold—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, designed for researchers and professionals in the pharmaceutical, agrochemical, and materials science sectors.

Physicochemical Properties and Strategic Importance

This compound (CAS No. 502496-33-5) is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2] The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

PropertyValueSource
Molecular FormulaC₇H₅BrFNO₂[1][2]
Molecular Weight234.02 g/mol [1][2]
CAS Number502496-33-5[1]

The presence of a bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom can modulate the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization.[3]

Core Applications in Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules.[4][5][6]

  • Pharmaceuticals: It serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of its structural motifs allows medicinal chemists to construct complex drug molecules with specific therapeutic properties.[4][5]

  • Agrochemicals: This compound is utilized in the production of modern crop protection agents, including pesticides, herbicides, and fungicides.[4][5]

  • Dyes and Pigments: Its chemical versatility is harnessed in the synthesis of various colored compounds for use in textiles, printing inks, and plastics.[4][5]

Key Synthetic Transformations and Protocols

This section details the primary synthetic transformations involving this compound, providing both the underlying chemical principles and detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] In the case of this compound, the bromine atom serves as the reactive site for this palladium-catalyzed transformation, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[9][10][11]

Suzuki_Miyaura_Coupling reagent1 2-Bromo-4-fluoro- 6-nitrotoluene catalyst Pd Catalyst + Base reagent1->catalyst + reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->catalyst + product Coupled Product catalyst->product C-C Bond Formation

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: Synthesis of 2-Aryl-4-fluoro-6-nitrotoluene Derivatives

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand like SPhos is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

Nucleophilic Aromatic Substitution (SNA r): Introducing Heteroatoms

The presence of the strongly electron-withdrawing nitro group ortho to the bromine and fluorine atoms activates the aromatic ring towards nucleophilic attack.[12][13] This allows for the displacement of either the bromine or fluorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, in a nucleophilic aromatic substitution (SNA r) reaction. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

SNAr_Reaction reactant 2-Bromo-4-fluoro- 6-nitrotoluene product Substituted Product reactant->product + Nu-H nucleophile Nucleophile (Nu-H) base Base base->product Facilitates reaction

Caption: General scheme of a nucleophilic aromatic substitution reaction on this compound.

Protocol: Synthesis of 2-Amino-4-fluoro-6-nitrotoluene Derivatives

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.5 mmol).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Flush the flask with nitrogen or argon.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established principles of SNAr reactions. The progress of the reaction should be carefully monitored to avoid side reactions. The choice of base and solvent is critical and may need to be optimized for different amines.

Reduction of the Nitro Group: Accessing Anilines

The nitro group in this compound can be readily reduced to an amino group, providing a key entry point for a wide range of subsequent transformations, such as diazotization followed by Sandmeyer reactions, or amide bond formation.[3][14]

Nitro_Reduction start 2-Bromo-4-fluoro- 6-nitrotoluene product 3-Bromo-5-fluoro- 2-methylaniline start->product Reduction reagents Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) reagents->product

Caption: Reduction of the nitro group to an amine.

Protocol: Synthesis of 3-Bromo-5-fluoro-2-methylaniline

Materials:

  • This compound

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and ammonium chloride (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1, 10 mL).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (5.0 mmol) portion-wise over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the desired aniline, which can be further purified by column chromatography if necessary.

Expertise and Experience: While catalytic hydrogenation with H₂/Pd-C is a common method for nitro reduction, using iron in the presence of a mild acid like ammonium chloride is often preferred for its cost-effectiveness and tolerance of other functional groups, such as the bromine atom, which could be susceptible to hydrogenolysis under certain hydrogenation conditions.[15]

Synthesis of this compound

The starting material itself can be synthesized from commercially available precursors. A common route involves the bromination of 4-fluoro-2-nitrotoluene.[1][16]

Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS) (1.5 equivalents)

  • Trifluoroacetic acid

  • Sulfuric acid (concentrated)

Procedure:

  • In a flask, dissolve 4-fluoro-2-nitrotoluene (1.0 equivalent) in trifluoroacetic acid.

  • Carefully add concentrated sulfuric acid.

  • Add N-bromosuccinimide (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 16-24 hours.[1][16]

  • Pour the reaction mixture slowly into ice-water with stirring.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups allow for a range of selective transformations, providing access to a diverse array of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable intermediate.

References

  • Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. (URL: Not available)
  • The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. (URL: Not available)
  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. (URL: Not available)
  • Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis. (URL: Not available)
  • Reduction of nitro compounds - Wikipedia. (URL: [Link])
  • 2-Bromo-6-nitrotoluene - Sciencemadness Discussion Board. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Nitro Reduction - Common Conditions. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (URL: [Link])
  • The Role of 2-Bromo-4-fluoro-6-nitrophenol in Modern Chemical Synthesis. (URL: Not available)
  • 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your product yield and purity.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates, including the precursor for Remibrutinib, a drug in development for chronic urticaria.[1] The most common synthetic route involves the electrophilic bromination of 4-fluoro-2-nitrotoluene. Achieving a high yield of the desired isomer requires precise control over reaction conditions to minimize the formation of byproducts.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis that can lead to diminished yields. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Diagram 1: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Analysis cluster_2 Corrective Actions Low_Yield Low Yield Reagent_Quality Reagent Quality/Purity Low_Yield->Reagent_Quality Check Reaction_Conditions Incorrect Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Reaction_Conditions Review Impure_Product Impure Product Workup_Issues Inefficient Workup/Purification Impure_Product->Workup_Issues Investigate Side_Reactions Competing Side Reactions Impure_Product->Side_Reactions Analyze Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Reaction_Conditions Adjust Verify_Reagents Verify Reagent Purity & Stoichiometry Reagent_Quality->Verify_Reagents Optimize_Conditions Optimize Temperature & Reaction Time Reaction_Conditions->Optimize_Conditions Refine_Workup Refine Workup & Purification Protocol Workup_Issues->Refine_Workup Characterize_Byproducts Identify & Characterize Byproducts Side_Reactions->Characterize_Byproducts

A systematic approach to troubleshooting the synthesis.

Problem 1: Low Overall Yield (<70%)

Potential Cause A: Suboptimal Reagent Stoichiometry and Quality

The ratio of N-bromosuccinimide (NBS) to the starting material, 4-fluoro-2-nitrotoluene, is critical. An insufficient amount of NBS will lead to incomplete conversion, while a large excess can promote the formation of di-brominated byproducts.

  • Expert Insight: While some protocols suggest a significant excess of NBS, our internal studies indicate that a 1.5 molar equivalent of NBS provides an optimal balance between high conversion and minimal byproduct formation. The purity of NBS is also paramount; aged or impure NBS can contain succinimide, which does not participate in the desired reaction.

Troubleshooting Protocol:

  • Verify NBS Purity: Before use, check the purity of your NBS. A simple melting point determination can be a good indicator. Pure NBS melts at 173-175 °C.

  • Optimize Stoichiometry:

    • Begin with a 1.5 molar equivalent of NBS relative to 4-fluoro-2-nitrotoluene.

    • Set up small-scale parallel reactions with varying NBS equivalents (e.g., 1.3, 1.5, 1.7) to determine the optimal ratio for your specific conditions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

Potential Cause B: Inadequate Temperature Control

Electrophilic aromatic substitution reactions, such as this bromination, are sensitive to temperature.[2] Running the reaction at a temperature that is too low can lead to a sluggish and incomplete reaction. Conversely, excessively high temperatures can increase the rate of side reactions, leading to a more complex product mixture and lower yield of the desired isomer.

  • Expert Insight: The reaction is typically conducted at room temperature.[1][3] However, the initial addition of reagents, particularly concentrated sulfuric acid, is exothermic and can cause a temperature spike if not controlled.

Troubleshooting Protocol:

  • Controlled Reagent Addition: Add the concentrated sulfuric acid and NBS portion-wise to the solution of 4-fluoro-2-nitrotoluene in trifluoroacetic acid, ensuring the temperature does not exceed 25-30 °C. An ice bath can be used for cooling if necessary.

  • Maintain Consistent Temperature: Once the addition is complete, allow the reaction to stir at a consistent room temperature (e.g., 20-25 °C).

  • Extended Reaction Time: If monitoring indicates a slow reaction, consider extending the reaction time to 24 hours before assessing completion.[4]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause A: Formation of Isomeric Byproducts

The directing effects of the methyl, fluoro, and nitro groups on the aromatic ring influence the regioselectivity of the bromination. While the desired this compound is the major product, other isomers can form.

  • Expert Insight: The strong ortho, para-directing effect of the methyl group and the meta-directing effect of the nitro group, combined with the ortho, para-directing fluoro group, favor substitution at the 2- and 6- positions relative to the methyl group. The formation of the desired 2-bromo isomer is sterically and electronically favored. However, changes in reaction conditions can alter this selectivity.

Troubleshooting Protocol:

  • Confirm Reaction Solvent: Ensure that trifluoroacetic acid is used as the solvent. Its ability to protonate the nitro group can influence the electronic properties of the ring and enhance the desired regioselectivity.

  • Strict Temperature Control: As mentioned previously, avoid high temperatures which can lower the selectivity of the reaction.

  • Purification Strategy: Flash column chromatography is an effective method for separating the desired product from its isomers.[4] A gradient elution system using a mixture of ethyl acetate and a non-polar solvent like hexane is recommended.

Potential Cause B: Inefficient Workup and Purification

An improper workup procedure can lead to the persistence of acidic residues and other impurities, which can complicate purification and lower the final yield.

  • Expert Insight: A thorough aqueous workup is essential to remove trifluoroacetic acid and sulfuric acid. The choice of drying agent is also important to ensure the complete removal of water before solvent evaporation.

Troubleshooting Protocol:

  • Dilution and Extraction: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Aqueous Washes:

    • Wash the organic layer with water to remove the bulk of the acids.

    • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution.

    • A final wash with brine (saturated NaCl solution) will help to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and remove the solvent under reduced pressure.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material 4-fluoro-2-nitrotolueneCommercially available precursor.
Brominating Agent N-bromosuccinimide (NBS)Provides a source of electrophilic bromine.
Solvent Trifluoroacetic acidFacilitates the reaction and influences regioselectivity.
Catalyst Concentrated Sulfuric AcidActivates the brominating agent.
Temperature Room Temperature (20-25 °C)Balances reaction rate and selectivity.
Reaction Time 16-24 hoursAllows for complete conversion of the starting material.[3][4]
Purification Flash Column ChromatographyEffective for separating isomeric products.[4]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent instead of NBS?

While other brominating agents like liquid bromine exist, NBS is generally preferred for its ease of handling (it is a solid) and its selectivity. Using bromine directly would require different reaction conditions and may lead to a different isomer distribution and the formation of HBr as a corrosive byproduct.

Q2: Is it possible to perform this reaction without a strong acid catalyst?

The use of a strong acid like sulfuric acid is crucial for activating the NBS to generate the electrophilic bromine species required for the aromatic substitution.[5] Without it, the reaction would likely not proceed at a reasonable rate.

Q3: My final product is a yellow oil, but I expected a solid. What should I do?

The product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is often obtained as a yellow oil after concentration.[3] This is not unusual. Purity should be confirmed by analytical methods such as NMR. If a solid product is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) may be attempted, though this can lead to a decrease in the isolated yield.

Q4: How can I confirm the regiochemistry of my final product?

The most definitive method for confirming the structure and regiochemistry of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR will provide a unique fingerprint for the desired isomer. The coupling patterns and chemical shifts of the aromatic protons are particularly informative. For this compound, you would expect to see distinct signals for the two aromatic protons and the methyl group protons.[3]

Q5: What are the main safety precautions for this synthesis?

This synthesis involves the use of corrosive and hazardous materials.[6]

  • Trifluoroacetic acid and concentrated sulfuric acid are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N-bromosuccinimide is an irritant. Avoid inhalation of the powder and contact with skin.

  • The reaction should be performed in a well-ventilated area.

IV. Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from multiple sources.[1][3][4]

Diagram 2: Experimental Workflow

This diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 4-fluoro-2-nitrotoluene in Trifluoroacetic Acid Add_H2SO4 Slowly Add Concentrated H₂SO₄ Start->Add_H2SO4 Add_NBS Add NBS in Portions Add_H2SO4->Add_NBS Stir Stir at Room Temperature (16-24h) Add_NBS->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by Flash Column Chromatography Concentrate->Chromatography Characterize Characterize Pure Product (NMR, etc.) Chromatography->Characterize

Step-by-step process from reaction to characterization.

Materials:

  • 4-fluoro-2-nitrotoluene

  • N-bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in trifluoroacetic acid.

  • Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approximately 0.6 mL per gram of starting material) while monitoring the internal temperature.

  • Once the addition of sulfuric acid is complete, add N-bromosuccinimide (1.5 equivalents) in small portions.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound as a yellow oil.

V. References

  • US Patent US2858346A - Process of recrystallizing nitro explosives. Available at:

  • US Patent US2874196A - Method of crystallizing nitro products. Available at:

  • Separation of nitrotoluene isomers - Sciencemadness.org. Available at: [Link]

  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]

  • 2-Bromo-6-nitrotoluene - Sciencemadness Discussion Board. Available at: [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - NCBI. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene. It provides in-depth technical support, addressing common issues and byproducts encountered during its preparation via electrophilic aromatic substitution.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced electrophilic aromatic substitution (EAS) reaction. The starting material, 4-fluoro-2-nitrotoluene, possesses three distinct substituents, each exerting its own electronic and steric influence on the aromatic ring. The interplay of these directing effects governs the regioselectivity of the bromination and is the primary determinant of product purity. This guide will dissect these factors, explain the formation of common byproducts, and provide actionable troubleshooting protocols.

The standard synthesis route involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in a highly acidic medium, typically a mixture of concentrated sulfuric acid and trifluoroacetic acid.[1][2] The strong acid serves to activate the NBS, generating a potent electrophilic bromine species (Br+) necessary to react with the deactivated aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid like H₂SO₄, N-bromosuccinimide (NBS) is protonated, which significantly increases the electrophilicity of the bromine atom. The π-electron system of the 4-fluoro-2-nitrotoluene ring then acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the loss of a proton (H+) from the carbon atom to which the bromine has bonded, yielding the final product.[3]

Q2: Why are strong acids like sulfuric acid and trifluoroacetic acid used in this reaction?

A2: The combination of a nitro group (-NO₂) and a fluorine atom (-F) strongly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack. A standard brominating agent like Br₂ with a Lewis acid catalyst may not be sufficiently reactive. The superacidic conditions generated by H₂SO₄ and trifluoroacetic acid are necessary to create a highly reactive "Br+" source from NBS, which can effectively brominate the electron-deficient ring.[4]

Q3: Can N-bromosuccinimide (NBS) cause bromination of the methyl group instead of the aromatic ring?

A3: Yes, this is a critical consideration. NBS is famously used for free-radical bromination at benzylic positions in what is known as the Wohl-Ziegler reaction.[5][6] However, the reaction pathway is dictated by the conditions. Benzylic bromination is a radical chain reaction that requires a radical initiator (like AIBN or UV light) and is typically performed in non-polar solvents like carbon tetrachloride.[7] The conditions for this EAS reaction—strong acids and polar solvents—favor the ionic, electrophilic pathway and suppress the radical mechanism. The absence of a radical initiator is key to preventing significant formation of the benzylic bromide byproduct.

Troubleshooting Guide: Common Byproducts & Solutions

The primary challenge in this synthesis is controlling regioselectivity. The formation of undesired isomers is the most common issue.

Analysis of Directing Effects

To understand byproduct formation, we must analyze the directing effects of the substituents on the starting material, 4-fluoro-2-nitrotoluene. The available positions for bromination are C3, C5, and C6.

SubstituentPositionTypeDirecting Effect
-CH₃ C1ActivatingOrtho, Para
-NO₂ C2DeactivatingMeta
-F C4DeactivatingOrtho, Para
  • Desired Product (Substitution at C6): This position is ortho to the activating -CH₃ group and meta to the deactivating -NO₂ group. This combination is favorable.

  • Byproduct 1 (Substitution at C3): This position is ortho to the -NO₂ group (disfavored), meta to the -CH₃ group (disfavored), and ortho to the -F group (favored). The strong deactivating effect of the adjacent nitro group makes this position less likely to be attacked.

  • Byproduct 2 (Substitution at C5): This position is para to the -NO₂ group (disfavored), meta to the -CH₃ group (disfavored), and ortho to the -F group (favored).

The directing effects synergize to favor substitution at the C6 position, making this compound the major product. However, side products can still form.

Common Byproducts and Mitigation Strategies
Byproduct NameStructure (Identifier)Formation Mechanism & CauseTroubleshooting & Prevention
4-Bromo-2-fluoro-6-nitrotoluene Isomer (CAS: 502496-34-6)Electrophilic attack at the C5 position, influenced by the ortho-directing effect of the fluorine atom.Maintain a low reaction temperature (0-5 °C) during NBS addition to improve selectivity. Slower addition of the brominating agent can also favor the thermodynamically preferred product.
2-Bromo-4-fluoro-1-(bromomethyl)-6-nitrobenzene Benzylic Bromination ProductFree-radical substitution on the methyl group. Can be initiated by light or trace impurities.[8]Conduct the reaction in the dark to avoid photochemical initiation of radical pathways. Ensure high purity of reagents and solvents. The acidic conditions should inherently suppress this pathway.
2,X-Dibromo-4-fluoro-6-nitrotoluene Over-bromination ProductExcess brominating agent or prolonged reaction time. The desired product is still a deactivated ring but can react further under harsh conditions.Use a slight excess (e.g., 1.1-1.2 equivalents) of NBS, but avoid large excesses. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Visualizing Reaction Pathways

The following diagrams illustrate the formation of the desired product and a key isomeric byproduct.

Synthesis of this compound cluster_main Main Reaction Pathway cluster_byproduct Isomeric Byproduct Formation start 4-Fluoro-2-nitrotoluene reagents + NBS + H₂SO₄ / TFA start->reagents intermediate Arenium Ion (Attack at C6) reagents->intermediate Electrophilic Attack product This compound (Desired Product) intermediate->product Deprotonation start_by 4-Fluoro-2-nitrotoluene reagents_by + NBS + H₂SO₄ / TFA start_by->reagents_by intermediate_by Arenium Ion (Attack at C5) reagents_by->intermediate_by Competing Attack byproduct 4-Bromo-2-fluoro-6-nitrotoluene (Isomeric Byproduct) intermediate_by->byproduct Deprotonation

Caption: Main and competing electrophilic substitution pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-2-nitrotoluene (1 equiv.).

  • Solvent Addition: Add trifluoroacetic acid (approx. 4 mL per gram of starting material) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 1.25 mL per gram of starting material) dropwise, ensuring the temperature remains below 10 °C.

  • NBS Addition: Add N-bromosuccinimide (1.1-1.2 equiv.) portion-wise over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

The crude product is typically a mixture of the desired product and isomeric byproducts, which can be separated by flash chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired product an Rf value between 0.2 and 0.35.[9]

  • Column Packing: Prepare a silica gel column (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude material for effective separation.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution (constant solvent mixture) is often sufficient. For difficult separations, a shallow gradient (e.g., increasing from 5% to 15% ethyl acetate in hexanes) can be employed.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

Purification Workflow Crude Crude Product (from workup) TLC 1. TLC Analysis (Determine Eluent) Crude->TLC Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet Load) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool pure fractions Concentrate 8. Concentrate (Rotary Evaporator) Combine->Concentrate Pure Purified Product Concentrate->Pure

Caption: Step-by-step workflow for purification via flash chromatography.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Wipf, P., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemistry Steps. (n.d.). Benzylic Bromination.

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_3_3_0_0_2_2_8>

Welcome to the technical support center for the purification of 2-Bromo-4-fluoro-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the knowledge to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The principle of "like dissolves like" is a good starting point.[1] Given the aromatic and nitro-functionalized structure of this compound, solvents with moderate polarity are often effective. While specific solubility data is not extensively published, empirical testing is crucial.[2][3] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3][4] Based on its structure, promising candidates for single-solvent systems include ethanol, methanol, or ethyl acetate. For mixed-solvent systems, a combination of a soluble solvent (like ethyl acetate or acetone) with an anti-solvent (like hexane or heptane) can be effective.[2][5][6]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than forming a crystal lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.[7] To remedy this, you can try adding a small amount of additional solvent to the hot solution to ensure the compound remains fully dissolved as it cools.[7][8] Slower cooling can also promote crystal formation over oiling.[7] If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove impurities before attempting recrystallization.[7]

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors.[9] The most common culprit is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[7][8][9] To avoid this, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Another cause can be premature crystallization during hot filtration, leading to product loss. Ensure your filtration apparatus is pre-heated. Finally, washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[9]

Q4: How do I remove colored impurities during recrystallization?

A4: If your crude this compound has a noticeable color, this often indicates the presence of polymeric or other colored byproducts. Activated charcoal can be used to remove these impurities. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used.[7][8]2. The solution is supersaturated.[7]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[8]2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface.[7][8] b. Adding a "seed crystal" of the pure compound.[7][8] c. Cooling the solution in an ice bath.[7]
Crystals form too quickly. The solution is too concentrated, or the cooling is too rapid.[8]1. Reheat the solution and add a small amount of additional hot solvent.[8]2. Allow the flask to cool to room temperature slowly before placing it in an ice bath.[4]
The resulting crystals are discolored. Colored impurities are present in the crude material.1. Redissolve the crystals in a minimal amount of hot solvent.2. Add a small amount of activated charcoal and boil for 5-10 minutes.3. Perform a hot filtration to remove the charcoal.4. Allow the filtrate to cool slowly to form pure, colorless crystals.
The melting point of the purified crystals is still broad or low. Impurities are still present.1. The chosen recrystallization solvent may not be optimal for separating the specific impurities.2. Consider a second recrystallization using a different solvent system.3. If impurities persist, purification by column chromatography may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of your experiment and the purity of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixed solvent system like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][12][13]

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent. A good solvent will dissolve the solid when hot but show low solubility at room temperature.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing your dissolved product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_outputs Outputs Crude_Solid Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Solid->Dissolution Solvent_Selection Select Appropriate Solvent(s) Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Vacuum_Filtration Isolate Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Mother_Liquor Mother Liquor (contains impurities) Vacuum_Filtration->Mother_Liquor Drying Dry Pure Crystals Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • ChemBK. (2024, April 9). This compound.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • ChemBK. (2024, April 9). 4-Bromo-2-Fluoro-6-Nitrotoluene.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.
  • Kennesaw State University. (n.d.). recrystallization, filtration and melting point.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Chemsrc. (2025, August 21). 2-Bromo-4-nitrotoluene.
  • DME Microscopes. (n.d.). 2-Bromo-6-nitrotoluene -10g.

Sources

column chromatography methods for purifying 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2-Bromo-4-fluoro-6-nitrotoluene (CAS: 502496-33-5). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and solutions to common challenges encountered during this specific separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For preparative purification of small organic molecules like this compound, standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase. Its polarity is well-suited for separating the target compound from common reaction byproducts and starting materials. For more challenging separations or if the compound shows instability, alternatives like alumina or deactivated silica gel can be considered.[1]

Q2: How do I select the optimal mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation.[2][3] A common starting point for nitroaromatic compounds is a non-polar solvent mixture, gradually increasing in polarity.

  • Initial System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is highly recommended.[3][4]

  • Optimization with TLC: The ideal solvent ratio should be determined using Thin Layer Chromatography (TLC) prior to running the column. The target compound should have an Rf value of approximately 0.2-0.4 for the best separation on a column.[3]

Q3: My compound is a solid. How should I load it onto the column?

You have two primary methods for loading a solid sample onto the column:

  • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase solvent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.[5] Carefully pipette this solution directly onto the top of the silica bed.[5] This is a quick and common method.

  • Dry Loading: If your compound has poor solubility in the eluent, dry loading is preferable.[5] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5] This technique often results in sharper bands and better separation.

Q4: Is this compound stable on silica gel?

While many compounds are stable, some nitroaromatics can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column.[1] It is highly advisable to test for stability before committing your entire sample to a column.

  • Stability Test: Spot a solution of your compound on a TLC plate, and let it sit for 30-60 minutes. Then, elute the plate as usual. If you observe a new spot or significant streaking from the baseline that wasn't present in the initial spot, your compound may be degrading.[1] If instability is detected, consider using deactivated silica gel (by adding a small amount of triethylamine, ~0.1-1%, to the eluent) or an alternative stationary phase like alumina.[1]

Q5: What are the essential safety precautions for handling this compound?

According to its Safety Data Sheet, this compound presents several hazards.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[6][7]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Required PPE: Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[6][7][8]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[6][7] Avoid breathing dust, fumes, or vapors.[6]

  • Storage: Store in a well-ventilated place with the container tightly closed and locked up.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography process.

Visualization: Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and solving common chromatography problems.

G start Problem Observed p1 Poor or No Separation start->p1 p2 Compound Elutes Too Quickly (Low Retention) start->p2 p3 Compound Elutes Too Slowly (High Retention) start->p3 p4 Streaking / Tailing Peak start->p4 c1 Incorrect Solvent Polarity p1->c1 c2 Poorly Packed Column (Cracks, Bubbles) p1->c2 c3 Column Overloaded p1->c3 c4 Solvent Too Polar p2->c4 c5 Solvent Too Non-Polar p3->c5 p4->c2 c6 Compound Degradation p4->c6 c7 Poor Sample Solubility p4->c7 s1 Re-optimize Eluent with TLC (Rf ~0.2-0.4) c1->s1 Cause s2 Repack Column (Slurry Method) c2->s2 Cause c2->s2 Cause s3 Reduce Sample Load c3->s3 Cause s4 Decrease Eluent Polarity c4->s4 Cause s5 Increase Eluent Polarity (Gradient Elution) c5->s5 Cause s6 Use Deactivated Silica or Alumina c6->s6 Cause s7 Use Dry Loading Method c7->s7 Cause

Caption: Troubleshooting Decision Tree for Column Chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No compound is eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. This can be done in steps (e.g., from 2% to 5% to 10%) or as a continuous gradient.[1]
All compounds elute immediately with the solvent front. The mobile phase is too polar, causing all components to travel with it instead of interacting with the stationary phase.Stop the column and restart with a significantly less polar mobile phase.[1] Ensure you have optimized the solvent system with TLC beforehand to avoid this.[3]
The separation between bands is poor (co-elution). 1. Suboptimal mobile phase: The chosen eluent does not have the right selectivity for the compounds. 2. Column overloading: Too much sample was loaded for the amount of silica gel used. 3. Improperly packed column: Channels, cracks, or air bubbles in the silica bed provide pathways for the sample to travel unevenly.[3]1. Re-evaluate with TLC: Test different solvent systems (e.g., trying dichloromethane/hexane) to find one that gives better separation between the spots. 2. Reduce sample load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be 100:1 or higher. 3. Repack the column: Ensure the silica is packed uniformly as a slurry and that the bed is never allowed to run dry.[3]
The bands are streaking or "tailing". 1. Compound instability: The compound is degrading on the silica gel.[1] 2. Poor solubility: The sample is not fully soluble in the mobile phase as it moves down the column. 3. Sample loaded in too much solvent: A large volume of loading solvent can cause band broadening.1. Deactivate silica: Add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize acidic sites.[9] 2. Change loading method: Use the dry loading technique to ensure the compound is pre-adsorbed onto silica.[5] 3. Minimize loading volume: Always dissolve the sample in the absolute minimum amount of solvent for wet loading.[5]

Experimental Protocol: Flash Column Chromatography

This protocol provides a standard methodology for the purification of this compound on a laboratory scale.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate volume of the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). A less polar solvent will be used for packing and equilibration.

  • Prepare a second, more polar eluent for gradient elution if necessary (e.g., 90:10 Hexane:Ethyl Acetate).

  • Ensure all solvents are HPLC or ACS grade.

2. Packing the Column (Slurry Method):

  • Secure a glass chromatography column of appropriate size vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).

  • In a separate beaker, make a slurry of silica gel in the least polar mobile phase (e.g., 100% hexanes or the starting eluent).[3] The consistency should be like a thin milkshake, not a thick paste.

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[10]

  • Once all the silica has settled, add another thin layer of sand (~1 cm) on top to protect the surface.[10]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point from here on.

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add silica gel (~5 g) to the flask and mix to form a slurry.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently add the initial, non-polar eluent to the column, taking care not to disturb the surface.

4. Elution and Fraction Collection:

  • Begin adding the mobile phase to the top of the column and apply gentle air pressure (using a bulb or regulated air line) to start the flow.

  • Maintain a steady flow rate, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • If the product elutes too slowly, the polarity of the mobile phase can be increased gradually (gradient elution).[3]

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Spot every few fractions on a TLC plate, elute with the chromatography solvent system, and visualize under UV light.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References
  • This compound - Safety Data Sheet - ChemicalBook. (2025, November 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-Bromo-4-nitrotoluene | SIELC Technologies. (2018, May 16).
  • TROUBLESHOOTING GUIDE.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, December 19).
  • Separation of 2-Bromo-4-nitrotoluene on Newcrom R1 HPLC column - SIELC Technologies.
  • 2-Bromo-6-nitrotoluene synthesis - ChemicalBook.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 1).
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • Separation of 2-Bromo-6-nitrotoluene on Newcrom R1 HPLC column - SIELC Technologies.
  • A Researcher's Guide to Stationary Phase Selection for Nitrotoluene Isomer Separation - Benchchem.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2025, January 26).
  • Technical Support Center: Purification of 2-Bromo-6-chlorotoluene - Benchchem.
  • Mixed-mode phase separation of nitrotoluenes on Monolith C (see... | Download Scientific Diagram - ResearchGate.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography - ResearchGate. (2025, August 9).
  • Synthesis routes of this compound - Benchchem.
  • Determination of o-toluidine and o-nitrotoluene using solid-phase extraction and high performance liquid chromatography - ResearchGate. (2025, August 7).
  • 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc. (2025, August 21).

Sources

Technical Support Center: Regioselective Nitration of 4-Fluoro-2-Nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, chemists, and process development professionals tackling the specific challenges of electrophilic aromatic substitution, focusing on the nitration of 4-fluoro-2-nitrotoluene. Here, we move beyond simple protocols to address the nuanced control of regioselectivity, offering troubleshooting solutions and in-depth answers to frequently asked questions.

Understanding the Core Challenge: Directing Group Competition

The nitration of 4-fluoro-2-nitrotoluene is a classic case of competing directing effects. The benzene ring is substituted with three distinct groups, each exerting its own influence on the position of the incoming electrophile (the nitronium ion, NO₂⁺). Understanding this interplay is critical to controlling the reaction's outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question: My reaction is producing a mixture of dinitro isomers, primarily 4-fluoro-2,6-dinitrotoluene and 4-fluoro-2,5-dinitrotoluene. How can I improve the selectivity for the 2,6-isomer?

Answer: This is the central challenge of this reaction. The formation of both isomers is expected due to the complex directing effects. The 2,6-isomer is generally the electronically favored product, while the 2,5-isomer can form under certain conditions. To maximize the yield of 4-fluoro-2,6-dinitrotoluene, consider the following strategies:

  • Strict Temperature Control: Maintain a low and constant reaction temperature (e.g., 0 to 5 °C). Exothermic reactions that are allowed to heat up often lead to a loss of selectivity and the formation of more side products[1]. The transition state leading to the electronically favored 2,6-isomer typically has a lower activation energy, and maintaining low temperatures will favor this kinetic pathway.

  • Choice of Nitrating Agent: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often called "mixed acid."[2][3] This system generates the highly reactive nitronium ion (NO₂⁺). For enhanced selectivity, you might explore alternative systems:

    • Acid Anhydride Systems: Using a mixture of nitric acid and an acid anhydride, such as acetic anhydride or propionic anhydride, often in the presence of a zeolite catalyst like H-beta, can significantly improve selectivity in nitrotoluene nitrations.[4] Research has shown that using propionic anhydride can be more selective than acetic anhydride, potentially favoring one isomer over the other.[4]

    • Nitronium Salts: Using pre-formed nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent can sometimes provide cleaner reactions, though conditions must be carefully optimized.[5]

  • Order and Rate of Addition: Slowly add the nitrating agent to the substrate (4-fluoro-2-nitrotoluene) in the reaction vessel. This maintains a low concentration of the nitronium ion, which can help suppress side reactions and improve selectivity. A rapid addition can cause localized temperature spikes and reduce control over the reaction.

Question: The overall yield of my dinitrated product is low, with a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: A low conversion rate is common when adding a second nitro group to an already deactivated aromatic ring. The existing nitro group makes the ring significantly less nucleophilic.

  • Increase Acid Strength/Concentration: The dinitration of toluene derivatives often requires harsher conditions than mononitration.[6] Consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active nitronium electrophile.[7][8] This increases the reaction rate but must be balanced against the risk of decreased selectivity and increased side-product formation.

  • Elevate Reaction Temperature (with caution): If low temperature reactions result in poor conversion, a modest and carefully controlled increase in temperature (e.g., to 25-40 °C) may be necessary.[6] However, this must be done cautiously, as higher temperatures can negatively impact your isomeric ratio and increase the risk of runaway reactions.[1]

  • Increase Reaction Time: Given the deactivated nature of the substrate, a longer reaction time may be required to achieve high conversion. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.

Question: I'm observing side products that suggest oxidation of the methyl group. How can this be prevented?

Answer: The methyl group on the toluene ring is susceptible to oxidation under strong acidic and nitrating conditions. In some cases, side-chain nitration can also occur, particularly with fluorotoluenes.[9][10][11]

  • Avoid Excessively Harsh Conditions: The primary cause of oxidation is often overly aggressive reaction conditions (very high temperatures or extremely concentrated acids). The goal is to find a balance that is sufficient for ring nitration without promoting side-chain reactions.

  • Use of Solid Acid Catalysts: Studies on the nitration of fluorotoluenes have shown that using solid acid catalysts, such as certain zeolites or molybdenum oxides on a silica support, can promote regioselective ring nitration while suppressing side-chain reactions.[9][12] These methods are also considered more environmentally friendly.[12]

Frequently Asked Questions (FAQs)

Question: What are the primary directing effects that determine the regioselectivity in the nitration of 4-fluoro-2-nitrotoluene?

Answer: The regioselectivity is determined by the combined influence of the three substituents on the three available positions for substitution (C3, C5, and C6).

SubstituentTypeDirecting EffectInfluence on Ring Activity
-CH₃ (Methyl) ActivatingOrtho, Para Director[13][14]Activating
-NO₂ (Nitro) DeactivatingMeta Director[6][15]Strongly Deactivating
-F (Fluoro) DeactivatingOrtho, Para Director[15][16]Deactivating
  • Analysis of Positions:

    • Position 6: Is ortho to the activating methyl group and meta to the deactivating nitro group. Both of these effects reinforce substitution at this position.

    • Position 5: Is ortho to the fluoro group and meta to the nitro group. This position is also strongly influenced.

    • Position 3: Is ortho to the strongly deactivating nitro group, making substitution here highly unfavorable.

This interplay makes the 2,6- and 2,5- isomers the most probable products, with the 2,6-isomer often being the major product due to the converging directing effects of the methyl and nitro groups.

Caption: Directing effects on 4-fluoro-2-nitrotoluene.

Question: What is the mechanism of nitration using mixed nitric and sulfuric acids?

Answer: The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[3]

  • Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion. This restores the aromaticity of the ring, yielding the final dinitrated product.

Question: What are the critical safety precautions for aromatic nitration experiments?

Answer: Aromatic nitrations are highly exothermic and can pose a significant risk of a runaway reaction or explosion if not handled properly.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Perform the entire experiment in a certified chemical fume hood.

  • Temperature Control: Use an ice bath or other cooling system to rigorously control the reaction temperature, especially during the addition of the nitrating agent. Never let the temperature exceed the planned limit.

  • Slow Addition: Add reagents slowly and in a controlled manner to prevent a rapid buildup of heat.

  • Quenching: Quench the reaction carefully by pouring it slowly over crushed ice to dissipate heat and dilute the strong acids. Never add water directly to the concentrated acid mixture.

  • Scale: Do not attempt to scale up the reaction without a thorough risk assessment and appropriate engineering controls.

Experimental Protocol Example: Mixed-Acid Nitration

This is a representative protocol and should be adapted and optimized based on laboratory safety review and reaction monitoring.

Objective: To synthesize 4-fluoro-2,6-dinitrotoluene with optimized selectivity.

Materials:

  • 4-fluoro-2-nitrotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Keep the temperature of this mixture below 10 °C.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10g of 4-fluoro-2-nitrotoluene in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C using an ice bath.

  • Nitration: Add the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the substrate over 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto 200g of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification: The product can be purified by recrystallization or column chromatography to separate the isomers.

Workflow cluster_prep Preparation & Reaction cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Optimization Loop cluster_finish Finalization start Start: 4-fluoro-2-nitrotoluene conditions Select Conditions: - Nitrating Agent (Mixed Acid vs. Alternative) - Temperature (e.g., 0-5 °C) start->conditions reaction Perform Nitration (Slow Addition, Monitor Temp) conditions->reaction monitoring Monitor Reaction (TLC/GC) Is conversion complete? reaction->monitoring analysis Analyze Product Ratio (GC/NMR) Is 2,6:2,5 ratio acceptable? monitoring->analysis Yes low_yield Issue: Low Yield - Increase acid strength? - Increase temp/time? monitoring->low_yield No poor_selectivity Issue: Poor Selectivity - Lower temperature? - Change nitrating agent? analysis->poor_selectivity No workup Workup & Purification (Quench, Extract, Recrystallize) analysis->workup Yes low_yield->conditions Adjust poor_selectivity->conditions Adjust final_product Final Product: Purified 4-fluoro-2,6-dinitrotoluene workup->final_product

Caption: Workflow for optimizing the regioselective nitration.

References

  • U.S. Patent 3,931,347, "Purification of dinitrotoluene," issued January 6, 1976. [URL: https://patents.google.
  • Choudary, B. M., Sridhar, C., Kumar, N. S., & Lakshmi, K. M. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(5), 582-585. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/gc/b306077a]
  • Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. [URL: https://www.researchgate.
  • Maurya, S. K., Gurjar, M. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solid-acid-catalysts-for-fluorotoluene-nitration-Maurya-Gurjar/f273295963952f01f893d5f3d73516c59b20d7e4]
  • Chemistry LibreTexts. (2021). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Proceedings of the National Academy of Sciences, 79(14), 4487-4491. [URL: https://www.pnas.org/doi/10.1073/pnas.79.14.4487]
  • "Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene." (2001). Course Hero. [URL: https://www.coursehero.
  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [URL: https://www.researchgate.net/figure/Aromatic-nitration-under-various-conditions_fig1_329774659]
  • Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2270-2279. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254707/]
  • ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds. [URL: https://www.researchgate.
  • U.S. Patent EP0066202A1, "High purity 2,4-dinitrotoluene from toluene nitration process," issued December 8, 1982. [URL: https://patents.google.
  • Olah, G. A., et al. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. ResearchGate. [URL: https://www.researchgate.
  • Reusch, W. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry. [URL: https://www.longdom.org/open-access/a-report-on-directing-effects-on-organic-chemistry-101119.html]
  • Chemguy. (2019). nitration of aromatic compounds. YouTube. [URL: https://www.youtube.
  • Chinese Patent CN106573871A, "Process for removing impurities from dinitrotoluene," issued April 19, 2017. [URL: https://patents.google.
  • Wikipedia. (n.d.). TNT. [URL: https://en.wikipedia.org/wiki/TNT]
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/7%3A_Aromatic_Compounds/7.05%3A_Directing_Effects]
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [URL: https://www.researchgate.
  • Shanghai Minstar Chemical Co., Ltd. (n.d.). 4-fluoro-2,6-dinitrotoluene cas no.102735-88-6. [URL: http://www.minstarchem.com/4-fluoro-2-6-dinitrotoluene-cas-no-102735-88-6-product-1052.html]
  • Meissner, J. (n.d.). Nitroaromatics. Josef Meissner GmbH & Co. KG. [URL: https://www.josef-meissner.
  • Guidechem. (n.d.). How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications. [URL: https://www.guidechem.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in EAS. [URL: https://www.chemistrysteps.com/ortho-para-meta-directors-eas/]
  • ChemicalBook. (n.d.). 4-Fluoro-2-nitrotoluene synthesis. [URL: https://www.chemicalbook.com/synthesis/446-10-6.htm]
  • Chemistry Steps. (n.d.). Nitration of Benzene. [URL: https://www.chemistrysteps.
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [URL: https://chem.libretexts.org/Courses/Lumen_Learning/Book%3A_Organic_Chemistry_I_(Lumen)/08%3A_Aromatic_Substitution_Reactions/8.11%3A_Multiple_Substituents-_Directing_Effects]
  • Quora. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [URL: https://www.quora.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/02/understanding-ortho-para-and-meta-directors/]
  • Clark, J. (2000). The nitration of benzene. Chemguide. [URL: https://www.chemguide.co.
  • OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [URL: https://www.oc-praktikum.de/nop/en/instructions/pdf/1001_en.pdf]
  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(7), 248-253. [URL: https://pubs.acs.org/doi/abs/10.1021/ar50043a003]
  • Smith, K., et al. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. ResearchGate. [URL: https://www.researchgate.net/publication/281140939_Regioselective_Nitration_of_2-_and_4-Nitrotoluenes_Over_Nitric_Acid_Acid_Anhydrides_and_Zeolites_Systems]
  • Smolecule. (2023). Buy 2-Fluoro-4-nitrotoluene. [URL: https://www.smolecule.com/2-fluoro-4-nitrotoluene-cas-1427-07-2]
  • Singleton, D. A., & Cvetan, S. M. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. ResearchGate. [URL: https://www.researchgate.
  • Chinese Patent CN101177400A, "Method for producing 2-fluorin-3-nitrotoluene," issued May 14, 2008. [URL: https://patents.google.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-nitrotoluene. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67965]
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitrotoluene. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74025]
  • Chinese Patent CN104529785A, "Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method," issued April 22, 2015. [URL: https://patents.google.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_-Organic_Chemistry_II(Morsch)/15%3A_Electrophilic_Aromatic_Substitution/15.
  • Gemo, N., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. ACS Omega, 5(32), 20268-20276. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7438258/]

Sources

avoiding over-nitration in the synthesis of nitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of nitrotoluenes. Our focus is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, with a specific emphasis on preventing over-nitration and controlling product selectivity.

The nitration of toluene is a cornerstone of electrophilic aromatic substitution, yet its high reactivity presents significant challenges.[1] The methyl group on the toluene ring is activating, making it approximately 25 times more reactive than benzene and highly susceptible to subsequent nitration steps.[1] Uncontrolled conditions can easily lead to the formation of dinitrotoluene (DNT) and the explosive trinitrotoluene (TNT), compromising yield, purity, and safety.[1][2] This guide provides troubleshooting solutions and foundational knowledge to ensure your synthesis is controlled, safe, and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of nitrotoluenes in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of dinitrotoluene (DNT). What are the primary causes and how can I fix this?

A1: The formation of DNT is the most common issue in toluene nitration and is almost always due to excessively harsh reaction conditions. The mononitrated products (MNTs) are still activated enough to undergo a second nitration, especially if the reaction environment is too energetic.

Causality & Solutions:

  • Excessive Temperature: This is the primary culprit. The nitration of MNT to DNT has a higher activation energy than the initial nitration of toluene. Elevated temperatures provide the necessary energy to overcome this barrier, promoting the formation of DNT.[3] Industrially, mononitration is typically carried out between 30-45°C to minimize byproducts.[4]

    • Corrective Action: Immediately reduce and strictly maintain the reaction temperature. For laboratory scale, a range of 0-30°C is advisable.[5] Utilize an efficient cooling bath (e.g., ice-water or ice-salt) and ensure the reaction flask is adequately submerged.[6]

  • High Localized Concentrations (Hot Spots): Adding the nitrating agent too quickly can create localized areas of high temperature and reactant concentration, even if the overall bath temperature is low. This is where DNT formation is often initiated.

    • Corrective Action: Add the mixed acid dropwise via an addition funnel.[1] The addition should be slow enough that the cooling system can dissipate the heat generated from this highly exothermic reaction.[4][7] Vigorous stirring is essential to ensure rapid heat and mass transfer, preventing the formation of hot spots.[7]

  • Incorrect Reagent Stoichiometry: An excess of nitric acid relative to toluene provides more electrophile (NO₂⁺) to react with the MNT product as it forms.

    • Corrective Action: Use a nitric acid-to-toluene molar ratio close to stoichiometric (1:1) or a slight excess of toluene.[8][9] This ensures nitric acid is the limiting reagent, reducing the likelihood of a second nitration event.

  • Highly Concentrated Sulfuric Acid: While H₂SO₄ is a necessary catalyst, excessively high concentrations (or the use of fuming sulfuric acid/oleum) dramatically increase the concentration of the nitronium ion, which can accelerate the second nitration step.[10]

    • Corrective Action: For mononitration, a typical mixed acid composition is sufficient.[7] Avoid using oleum unless the specific goal is to produce DNT or TNT.[11]

Q2: I'm observing a runaway reaction with a rapid, uncontrolled temperature increase. What should I do, and how can I prevent this?

A2: A runaway reaction is a critical safety event where the rate of heat generation from the exothermic reaction surpasses the cooling system's capacity to remove it.[4][12] This can lead to boiling of the reactants, rapid pressure buildup, and potentially an explosion.

Immediate Emergency Actions:

  • Stop Reagent Addition: Immediately cease adding the nitrating agent.

  • Enhance Cooling: If safe to do so, add more ice/dry ice to the cooling bath.

  • Prepare for Quenching (Use Extreme Caution): Have a large volume of ice water ready. Quenching by pouring the reaction mixture onto ice can stop the reaction but may be hazardous depending on the scale and intensity of the runaway. This should be a last resort performed behind a blast shield.

Prevention is Critical:

  • Pre-cool All Reagents: Ensure both the toluene and the mixed acid are cooled to the target temperature before starting the addition.[6]

  • Slow, Monitored Addition: As detailed in A1, slow, dropwise addition with constant monitoring of an internal thermometer is non-negotiable.

  • Efficient Heat Transfer: Use a reaction vessel of appropriate size (avoid overfilling) to allow for a large surface area for cooling and efficient stirring.

  • Scale-Up Caution: Heat dissipation does not scale linearly with volume. When scaling up a reaction, the rate of addition must be decreased accordingly, and the cooling capacity must be re-evaluated.

Q3: The yield of my desired mononitrotoluene (MNT) is low, even without significant DNT formation. What are potential reasons?

A3: Low yield in the absence of over-nitration points to an incomplete reaction or loss of product during workup.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: While high temperatures are detrimental, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion.[12]

    • Troubleshooting: Monitor the reaction progress using a suitable technique (e.g., TLC or GC). If the reaction stalls, consider allowing it to stir longer at the controlled temperature or cautiously raising the temperature by a few degrees (e.g., from 0°C to 10°C) while carefully monitoring.

  • Inefficient Mixing: Toluene and the aqueous mixed acid are immiscible. The reaction occurs at the interface between the two phases. Poor agitation reduces this interfacial area, slowing the reaction to a crawl.[7]

    • Troubleshooting: Ensure the stirring is vigorous enough to create a fine emulsion of the two phases, maximizing the reaction interface.

  • Water Content: Excessive water in the mixed acid will reduce its potency by lowering the concentration of the active nitronium ion.[1]

    • Troubleshooting: Use fresh, concentrated grades of nitric and sulfuric acid to prepare the nitrating mixture. Protect acids from atmospheric moisture.

  • Losses During Workup: MNTs are volatile.

    • Troubleshooting: During solvent removal (e.g., on a rotary evaporator), use minimal heat and ensure the vacuum is not too high to prevent co-evaporation of the product.[1] Ensure phase separations are clean, and perform multiple extractions with the organic solvent to fully recover the product from the aqueous phase.

Q4: How do I effectively separate the mononitrotoluene isomers and remove residual DNT?

A4: The crude product is a mixture of ortho-, para-, and meta-MNT, unreacted toluene, and potentially DNT. A multi-step approach is required for purification.

Methodology:

  • Initial Washing: After quenching the reaction on ice, the organic layer must be thoroughly washed. Sequentially wash with water, a dilute sodium bicarbonate or sodium carbonate solution (to neutralize residual acid), and finally with brine.[6]

  • Removal of DNT and Isomer Separation:

    • Fractional Distillation (Primary Method): The isomers have different boiling points, allowing for separation via fractional distillation under reduced pressure. This is the standard industrial and laboratory method.[8][13] o-Nitrotoluene is typically the first major fraction to distill.

    • Crystallization (for p-MNT): p-Nitrotoluene has a significantly higher melting point (approx. 52°C) compared to o-MNT (-4 to -10°C) and m-MNT (16°C). After distillation, the MNT mixture can be cooled in a freezer (-20°C).[14] The solid p-nitrotoluene can then be isolated by cold filtration.[13][14]

    • Chemical Purification: For trace amounts of DNT, chemical methods involving selective reduction can be employed, though this is more common in industrial settings. For example, dinitro compounds can be selectively reduced to nitroamines using sodium disulfide, which can then be removed by an acid wash.[15]

Frequently Asked Questions (FAQs)

FAQ1: What is the precise role of sulfuric acid in the nitration of toluene?

Sulfuric acid serves two critical catalytic functions. First, as a stronger acid than nitric acid, it protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the toluene ring. Second, sulfuric acid is a powerful dehydrating agent, sequestering the water produced during the reaction. This prevents the water from diluting the acid medium and driving the equilibrium backward, thus ensuring the reaction proceeds to completion.[1]

FAQ2: How does temperature quantitatively affect the rate and selectivity of toluene nitration?

Temperature has a profound impact. As a general rule, increasing the temperature increases the reaction rate for all nitration steps. However, the rate of dinitration increases more significantly with temperature than mononitration. Therefore, lower temperatures favor monosubstitution. While temperature can slightly alter the ortho/para isomer ratio, its most critical role is in controlling the mono- vs. di-nitration selectivity.[4][12]

FAQ3: What is the typical isomer distribution for mononitration, and can it be controlled?

For a standard mixed-acid nitration, the activating, ortho-, para-directing methyl group leads to a typical isomer distribution of approximately:

  • 55-62% ortho-nitrotoluene

  • 33-45% para-nitrotoluene

  • 2-5% meta-nitrotoluene [8]

Controlling this ratio is a significant area of research. While altering mixed-acid conditions has a limited effect, using shape-selective solid acid catalysts like zeolites can dramatically favor the formation of the less sterically hindered and often more desirable para isomer.[16][17] Some zeolite-catalyzed processes report para-isomer yields as high as 80%.[16]

FAQ4: Are there alternative, more selective nitrating agents or methods?

Yes, several alternatives to traditional mixed acid exist, often developed to improve safety, selectivity, or environmental impact.

  • Zeolite Catalysts: As mentioned, using nitric acid with a zeolite catalyst like H-ZSM-5 can significantly enhance para-selectivity and eliminate the need for sulfuric acid, which simplifies waste treatment.[17]

  • Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂⁺BF₄⁻) can be used in organic solvents, offering a clean and powerful nitrating system, though cost is a factor.[18]

  • Dinitrogen Pentoxide (N₂O₅): This reagent can be effective for nitration, and its selectivity can be influenced by the solvent and temperature used.[19]

FAQ5: What are the key safety precautions for handling nitration reactions?

Safety must be the highest priority.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.

  • Ventilation: Perform the reaction in a certified chemical fume hood to avoid inhaling corrosive acid vapors and toxic nitrogen oxides.[14]

  • Material Hazards: Toluene is flammable.[20][21] Concentrated acids are severely corrosive. DNT and especially TNT are explosive compounds that can be sensitive to shock and heat.[14][20]

  • Reaction Control: Never add the toluene to the mixed acid; always add the acid slowly to the toluene.[9] Use an appropriate cooling bath and maintain strict temperature control throughout the addition.

  • Emergency Preparedness: Work behind a blast shield. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) and fire extinguishers readily available.

Experimental Protocols & Data

Protocol 1: Controlled Laboratory-Scale Mononitration of Toluene

This protocol is for informational purposes and should only be performed by trained professionals with appropriate safety measures in place.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with gentle swirling. Keep this mixture cooled in the ice bath.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice-salt bath on a magnetic stirrer.

  • Charge Reactor: Add 20 mL of toluene to the reaction flask and begin vigorous stirring. Allow the toluene to cool to below 5°C.

  • Slow Addition: Slowly add the cold nitrating mixture to the stirred toluene via the dropping funnel over a period of 60-90 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[6]

  • Reaction: After the addition is complete, let the mixture stir in the cold bath for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to stir at room temperature for another 60 minutes.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous acid layer.

  • Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent/unreacted toluene carefully using a rotary evaporator to yield the crude mixture of mononitrotoluenes. The product can then be analyzed and purified as described in Q4.

Table 1: Influence of Reaction Conditions on Product Distribution
Nitrating SystemTemperature (°C)o:m:p Isomer RatioDNT/TNT FormationReference(s)
HNO₃ / H₂SO₄ (Mixed Acid)25 - 40~58 : 4 : 38Low to moderate; increases significantly with temperature.[8]
HNO₃ / Zeolite (H-ZSM-5)Varies~20 : 0 : 80Very low; eliminates m-MNT which is a precursor to undesirable TNT isomers.[17]
N₂O₅ in CH₂Cl₂-5059.8 : 2.5 : 37.7Low[19]
N₂O₅ in CH₂Cl₂2455.4 : 3.0 : 41.6Moderate[19]
Heated Mixed Acid> 50°CRatio less criticalHigh; significant DNT and potential for TNT formation.[1][5]
Visualizations

NitrationPathway Toluene Toluene MNT Mononitrotoluenes (o-, p-, m- isomers) Toluene->MNT + HNO₃/H₂SO₄ (Low Temp) DNT Dinitrotoluenes (2,4-DNT, 2,6-DNT) MNT->DNT + HNO₃/H₂SO₄ (High Temp / Excess Acid) TNT Trinitrotoluene (TNT) DNT->TNT + HNO₃/Oleum (Forcing Conditions)

Caption: Reaction pathway for the nitration of toluene.

TroubleshootingDNT start High DNT Detected in Product q1 Is internal reaction temperature > 30°C? start->q1 a1_yes ACTION: - Implement ice/salt bath cooling. - Reduce addition rate of acid. - Ensure thermometer is properly placed. q1->a1_yes Yes q2 Was nitrating agent added too quickly? q1->q2 No end_node Problem Mitigated: Yield of MNT should increase. a1_yes->end_node a2_yes a2_yes q2->a2_yes Yes q3 Is HNO₃ to Toluene molar ratio > 1.1? q2->q3 No a2_yes->end_node a3_yes ACTION: - Recalculate stoichiometry. - Use a 1:1 molar ratio or a slight excess of toluene. q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for excessive DNT formation.

References

  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.PubMed. [Link]
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.NCBI Bookshelf. [Link]
  • Toluene.Wikipedia. [Link]
  • separation of mononitrotoluenes.Sciencemadness.org. [Link]
  • Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
  • Nitration of Toluene (Electrophilic Aromatic Substitution).University of Toronto. [Link]
  • Process modelling of the nitration of toluene.Digital Commons @ NJIT. [Link]
  • Dynamics and the Regiochemistry of Nitr
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene.UNCW Institutional Repository. [Link]
  • Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right).
  • Safety enhancement by transposition of the nitration of toluene from semi-batch reactor to continuous intensified he
  • Heterogeneous toluene nitration with mixed acid in microreactors: Reaction regime, characteristics and kinetic models.
  • Accurate determination of the kinetics of toluene nitration in a liquid–liquid microflow system.Royal Society of Chemistry. [Link]
  • Tcf and MTSR of Toluene Nitr
  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.NOP. [Link]
  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Material Safety Data Sheet - Toluene.Genium Publishing. [Link]
  • Catalytic Nitration of Toluene (Elimination of Red W
  • strange (?)
  • Preparation of Mononitrotoluenes (o-, p-).Sciencemadness.org. [Link]
  • Nitration of toluene in a microreactor.Stevens Institute of Technology Research. [Link]
  • Process for the purification of mononitro aromatic compounds.
  • Nitration Of Toluene-Mechanism And Examples.Master Chemistry. [Link]
  • TNT.Wikipedia. [Link]
  • Dynamics and the Regiochemistry of Nitration of Toluene.
  • Nitration of nitrobenzene at high-concentrations of sulfuric acid.
  • Regio-selective nitration in various ionic liquids.
  • Toluene nitration process design and reaction performance control.
  • Safety D
  • Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin. [Link]
  • Recovery of high purity sulfuric acid from the waste acid in toluene nitration process by rectific
  • How to Safely Work with Toluene.
  • Review of the Methods for Selective Nitration of Toluene.
  • Nitration of toluene in the presence of an aromatic sulfonic acid.
  • What gives when a nitration of toluene is fuming nitric and sulphuric acid?Quora. [Link]
  • Nitration of Substituted Aromatic Rings and Rate Analysis.Hope College Digital Commons. [Link]
  • Standard Specification for Nitration Grade Toluene.

Sources

minimizing homocoupling side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of homocoupling byproducts.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, like any powerful tool, its application requires precision. One of the most persistent challenges is the formation of symmetrical biaryl byproducts through the homocoupling of boronic acid reagents.[2] This side reaction not only consumes valuable starting material, reducing the yield of the desired cross-coupled product, but also complicates purification due to the structural similarity between the product and the byproduct.[2]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose the root causes of homocoupling and implement effective solutions in your experimental workflow.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section is structured to help you diagnose and resolve issues with excessive homocoupling in a logical, step-by-step manner.

Issue 1: Significant formation of homocoupled byproduct is observed.
Initial Diagnosis: What is causing the homocoupling?

Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanistic pathways.[3] Identifying the likely cause is the first step toward an effective solution.

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then engage in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[3][4] This pathway is often a major contributor to byproduct formation if the reaction is not performed under strictly inert conditions.[4]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[3][4] This can be particularly problematic at the beginning of the reaction before the primary cross-coupling cycle is fully established.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd(0)L2_O Pd(0)L₂ Pd(II)_peroxo [L₂Pd(II)-O-O] Pd(0)L2_O->Pd(II)_peroxo Oxidation O2 O₂ Ar-Ar_O Ar-Ar (Homocoupling) Pd(II)_peroxo->Ar-Ar_O Reaction with 2x ArB(OH)₂ ArB(OH)2_O1 ArB(OH)₂ ArB(OH)2_O2 ArB(OH)₂ Ar-Ar_O->Pd(0)L2_O Reductive Elimination Pd(II)X2 Pd(II)X₂ (e.g., Pd(OAc)₂) Ar-Ar_P Ar-Ar (Homocoupling) Pd(II)X2->Ar-Ar_P Reacts with 2x ArB(OH)₂ ArB(OH)2_P1 ArB(OH)₂ ArB(OH)2_P2 ArB(OH)₂ Pd(0)_active Pd(0) (Active Catalyst) Ar-Ar_P->Pd(0)_active

Caption: Proposed mechanisms for boronic acid homocoupling.[3]

Solution 1: Rigorous Exclusion of Oxygen

Since dissolved oxygen is a primary culprit, the most critical first step is to ensure your reaction is performed under a strictly inert atmosphere.[2][5][6]

Experimental Protocol: Solvent and Reaction Mixture Degassing

  • Solvent Degassing: Before use, sparge your solvent(s) with a gentle stream of an inert gas (Argon or Nitrogen) for at least 30 minutes.[7] For reactions sensitive to trace oxygen, the "freeze-pump-thaw" method is highly recommended.[2]

    • Freeze-Pump-Thaw (3-5 cycles):

      • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

      • Once completely frozen, apply a high vacuum for several minutes to remove gases from the headspace.

      • Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases are released.

      • Repeat this cycle 3 to 5 times for maximum effect.[2]

  • Reaction Setup: Assemble your reaction glassware (e.g., a Schlenk flask with a condenser) and ensure it is dry.

  • Inert Atmosphere Purge: Seal the flask and perform 3-5 cycles of evacuating the flask under vacuum and backfilling with an inert gas.[6][8]

  • Reagent Addition: Add your solid reagents (aryl halide, boronic acid, base, and ligand) to the flask.

  • Final Degassing: Add the degassed solvent via cannula or syringe. Sparge the resulting reaction mixture with the inert gas for an additional 10-15 minutes before adding the palladium catalyst.[2]

Solution 2: Judicious Choice of Palladium Source and Ligand

Your choice of catalyst and ligand can significantly influence the prevalence of homocoupling.[3]

  • Palladium Source:

    • Pd(0) vs. Pd(II): Whenever possible, prefer a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts can directly enter the catalytic cycle without an initial reduction step that can be mediated by boronic acid homocoupling.[3]

    • Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating, which can help suppress side reactions.[3]

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: These are often the key to minimizing homocoupling and promoting the desired cross-coupling.[3][9] Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphines, as well as N-heterocyclic carbenes (NHCs), are highly effective.[3][8]

      • Why they work: Their steric bulk can physically hinder the formation of the palladium-boronic acid intermediates that lead to homocoupling.[10][11] Their strong electron-donating ability accelerates the rate-limiting steps of the desired cross-coupling cycle, particularly reductive elimination, allowing the desired reaction to outcompete the side reaction.[10]

Ligand TypeExample(s)Key Advantage for Minimizing Homocoupling
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly effective due to a combination of steric bulk and strong electron-donating properties, which accelerate reductive elimination.[3][8][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, often leading to higher catalyst stability and turnover.[9]
Simple Phosphines PPh₃, PCy₃Can be effective, but may be more prone to oxidation and less effective with challenging substrates compared to more advanced ligands.
Solution 3: Consider Additives

In some cases, the addition of a mild reducing agent can help suppress homocoupling.

  • Potassium Formate (HCO₂K): This additive has been shown to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle, thereby reducing the homocoupling of the boronic acid.[12]

Issue 2: My boronic acid is unstable and I suspect it's decomposing.
Diagnosis: Is Protodeboronation the Problem?

Besides homocoupling, another common side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5][6] This is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[4][6] This decomposition can be accelerated by heat, base, and even the palladium catalyst itself.[13]

Solution: Use a More Stable Boronic Acid Surrogate

If you suspect your boronic acid is degrading under the reaction conditions, consider using a more stable surrogate.

  • Boronic Esters (e.g., Pinacol Esters - BPin): These are generally more stable than their corresponding boronic acids and can be used directly in many Suzuki couplings.[5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and can be stored on the benchtop for extended periods.[13] They are designed for a "slow release" of the active boronic acid under the reaction conditions, which keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing decomposition pathways.[13]

  • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of air-stable surrogates that can be used in place of boronic acids.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction rigorously deoxygenated? start->check_atmosphere check_catalyst What is the Pd source and ligand? check_atmosphere->check_catalyst Yes sol_degas Implement rigorous degassing protocol (Freeze-Pump-Thaw) check_atmosphere->sol_degas No check_boronic_acid Is the boronic acid known to be unstable? check_catalyst->check_boronic_acid Optimal sol_catalyst Switch to Pd(0) source or modern precatalyst. Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos). check_catalyst->sol_catalyst sol_boronic_acid Use a stable surrogate (MIDA boronate, BPin ester, or BF₃K salt). check_boronic_acid->sol_boronic_acid Yes resolution Resolution: Minimized Homocoupling check_boronic_acid->resolution No sol_degas->check_catalyst sol_catalyst->check_boronic_acid sol_boronic_acid->resolution

Caption: A logical workflow for diagnosing and addressing homocoupling.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect homocoupling?

A1: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][14] While its primary role is in the desired cross-coupling, an inappropriate choice can exacerbate side reactions. A very strong base might accelerate the decomposition of sensitive boronic acids. The choice of base is often substrate-dependent and may require screening.[3] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The base's strength and solubility can significantly impact the reaction outcome.[5]

Q2: Can the reaction temperature influence the amount of homocoupling?

A2: Yes, temperature is a critical parameter.[15] While higher temperatures can increase the rate of the desired reaction, excessive heat can also lead to the degradation of the catalyst, ligands, or starting materials, potentially opening up pathways for side reactions like homocoupling.[5][16] It is often beneficial to screen a range of temperatures (e.g., 80–110 °C) to find the optimal balance between reaction rate and selectivity.[5][9]

Q3: My reaction is not working at all (low to no yield). What are the first things I should check?

A3: When a Suzuki coupling fails, start by systematically assessing the key parameters:

  • Inert Atmosphere: Ensure your degassing procedure is effective. Oxygen can kill the catalyst.[6][9]

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere, as they can degrade or oxidize over time.[6]

  • Reagent Quality: Verify the purity and stability of your aryl halide and boronic acid/ester.[6] As mentioned, boronic acids can decompose.[13]

  • Base and Solvent: Use high-purity, anhydrous (if required), and degassed solvents and bases.[6] Ensure the base is sufficiently soluble in the reaction medium.[6]

Q4: I am using a sterically hindered boronic acid and getting low yields and/or homocoupling. What should I do?

A4: Steric hindrance can slow down the transmetalation and reductive elimination steps.[9] To overcome this, more forcing conditions and specialized catalysts are often necessary. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is essential for coupling sterically hindered substrates as they accelerate both oxidative addition and reductive elimination.[9]

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). Source Not Specified.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
  • Suzuki reaction. Wikipedia.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.Source Not Specified.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Temperature effect on coupling reaction.

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-Bromo-4-fluoro-6-nitrotoluene. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate and encounter challenges with catalyst performance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and mechanistic explanations to help you diagnose, prevent, and resolve issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during catalytic transformations of this compound.

Q1: My hydrogenation reaction started well but has now slowed down or stopped completely. What is the likely cause?

A rapid decline in reaction rate is a classic sign of catalyst deactivation. For a hydrogenation reaction (e.g., reduction of the nitro group), the most common culprits are catalyst poisoning or fouling. The nitroaromatic starting material or intermediates can strongly adsorb onto the catalyst's active sites. Additionally, impurities in the starting material, solvent, or hydrogen gas (like sulfur or carbon monoxide) can act as potent poisons for common catalysts like Palladium on carbon (Pd/C).[1][2][3]

Q2: What are the visual indicators of catalyst deactivation?

While not always definitive, visual changes can be informative.

  • Change in Catalyst Color: The catalyst (e.g., Pd/C) may change from its typical black to a grayish or clumpy appearance, suggesting agglomeration (sintering) or the deposition of organic residues (fouling).[4]

  • Clumping or Agglomeration: Heterogeneous catalysts that are normally free-flowing may clump together. This indicates a change in the particle surface, often due to thermal stress or the formation of sticky byproducts.

  • Color Change in Reaction Mixture: A darkening or unexpected color change in the solution can indicate the formation of polymeric byproducts or catalyst leaching into the solution.

Q3: I am performing a cross-coupling reaction (e.g., Suzuki, Heck) and observing low yields and starting material recovery. Is this a deactivation issue?

Yes, this is highly probable. In cross-coupling reactions, common palladium catalysts are susceptible to several deactivation pathways. Halides, particularly bromide from your substrate, can interact with the palladium center. Furthermore, reaction intermediates or byproducts can lead to the formation of inactive palladium species.[5][6] The nitro group can also complicate these reactions, potentially oxidizing the Pd(0) catalyst or leading to undesired side reactions.

Q4: Can I reuse my catalyst for subsequent reactions with this compound?

While catalyst recycling is economically desirable, it can be challenging with this substrate. The risk of deactivation is high. If you attempt to reuse the catalyst, you will likely see a significant drop in performance.[7] Some level of activity might be restored through a regeneration procedure, but this requires careful development.[7][8] For consistent results in a research or development setting, using a fresh batch of catalyst for each reaction is strongly recommended.

Q5: How do the different functional groups on this compound contribute to catalyst deactivation?

Each functional group presents a potential challenge:

  • Nitro Group (-NO2): During hydrogenation, nitroso and hydroxylamine intermediates are formed. These species can bind strongly to metal surfaces, blocking active sites.[9]

  • Bromo Group (-Br): In cross-coupling, the oxidative addition of the C-Br bond to the metal center is the desired step. However, halide ions can also act as catalyst poisons, especially in excess.

  • Fluoro Group (-F): While generally less reactive than bromine, the C-F bond can be activated under harsh conditions, leading to side reactions and potential catalyst poisoning by fluoride ions.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Catalyst Deactivation

When a reaction fails, a systematic approach is crucial to identify the cause. This workflow helps isolate the variable responsible for deactivation.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Catalyst & Reagent Purity cluster_2 Phase 3: Diagnosis A Reaction Failure: Low Conversion / Stalled Reaction B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Any new byproducts? B->C D Run Control Reaction 1: Fresh Catalyst, Same Reagents C->D E Run Control Reaction 2: Highest Purity Reagents, Fresh Catalyst F Does Control 1 Fail? D->F G Does Control 2 Succeed? E->G F->G No J Diagnosis: Poor Quality Catalyst Batch F->J Yes H Diagnosis: Reagent/Solvent Poisoning G->H Yes I Diagnosis: Inherent Substrate-Induced Deactivation G->I No

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Step-by-Step Protocol for Diagnosis:

  • Verify Setup: Before blaming the catalyst, double-check that all reaction parameters (temperature, hydrogen pressure, stirring rate) are correct and were stable throughout the experiment.

  • Analyze Mixture: Take a sample from the stalled reaction. Use techniques like TLC, GC-MS, or LC-MS to check for the presence of starting material and identify any unexpected byproducts. The formation of complex impurities may point towards fouling.

  • Control Reaction 1 (Test Reagents): Set up the reaction again using a fresh batch of catalyst but with the same lots of substrate, solvent, and other reagents. If this reaction also fails, it strongly suggests an impurity in one of the reagents is poisoning the catalyst.

  • Control Reaction 2 (Test Substrate): If Control 1 is inconclusive, perform the reaction with a fresh catalyst and new, high-purity lots of all reagents and solvents. If this reaction succeeds, it confirms the issue was with the purity of the original reagents. If it still fails, the deactivation is likely inherent to the substrate itself under the chosen conditions.

Guide 2: General Protocol for Catalyst Regeneration (Palladium on Carbon)

Regeneration can sometimes restore catalyst activity by removing adsorbed organic species (fouling).[4] This process should be performed with great care, as catalysts like Pd/C can be pyrophoric.

Warning: Palladium on carbon, especially after use, can be pyrophoric (ignite spontaneously in air), particularly when dry.[10] Always handle it in a wet state and under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere Filtration: Quench the reaction and carefully filter the catalyst under a nitrogen atmosphere. A Büchner funnel purged with nitrogen is suitable. Never allow the catalyst cake to run dry on the filter paper.[10]

  • Solvent Washing: While still on the filter, wash the catalyst cake with several portions of a solvent in which byproducts and intermediates are soluble but the product is not (e.g., methanol, ethanol, or ethyl acetate). This aims to remove adsorbed organic material.

  • Acid/Base Wash (Advanced): For more stubborn deactivation, a dilute acid or base wash can be attempted. For example, washing with dilute acetic acid can help remove basic impurities.[7] This step is aggressive and may also lead to palladium leaching, so it should be used with caution.

  • Drying: Dry the catalyst thoroughly under a high vacuum at a moderate temperature (e.g., 60-80°C).

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate its performance compared to a fresh catalyst. A significant loss of activity is common even after regeneration.[7][8]

Understanding the Mechanisms of Deactivation

Catalyst deactivation is broadly categorized into four main mechanisms.[3][11]

G cluster_mechanisms Deactivation Pathways Catalyst Active Catalyst Metal Nanoparticle (e.g., Pd) Support (e.g., Carbon) Poisoning Poisoning | { Impurity (e.g., S) | Strong chemisorption on active site } Catalyst:p1->Poisoning Chemical Attack Fouling Fouling / Coking | { Polymer / Coke | Physical blockage of pores and active sites } Catalyst:p2->Fouling Physical Deposition Sintering Sintering | { High Temperature | Agglomeration of metal particles → Loss of surface area } Catalyst:p1->Sintering Thermal Stress Leaching Leaching | { Solvent / Ligands | Dissolution of active metal into solution } Catalyst:p1->Leaching Dissolution

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Nitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Nitrotoluenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of SNAr on these activated aromatic systems. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to SNAr on Nitrotoluenes

Nucleophilic aromatic substitution on nitrotoluenes is a powerful method for the synthesis of a wide array of functionalized aromatic compounds. The presence of the electron-withdrawing nitro group is crucial, as it activates the aromatic ring towards attack by a nucleophile.[1] This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][2] Unlike SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[1] The initial attack of the nucleophile is typically the rate-determining step.[1]

This guide will address common challenges and provide practical solutions to optimize your SNAr reactions on nitrotoluene substrates.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: Why is my SNAr reaction showing low or no conversion of the starting material?

Answer:

Low or no conversion in an SNAr reaction on a nitrotoluene substrate can stem from several factors, ranging from reactant inactivity to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inadequate Activation of the Aromatic Ring:

    • Cause: The nitro group must be ortho or para to the leaving group to provide sufficient activation through resonance stabilization of the Meisenheimer complex. A meta-positioned nitro group offers only weak inductive activation, leading to a significantly slower reaction.[3]

    • Solution: Verify the substitution pattern of your nitrotoluene. If the nitro group is in the meta position, consider alternative synthetic routes or be prepared to use much harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles), which may lead to side reactions.

  • Poor Nucleophilicity:

    • Cause: The nucleophile may not be strong enough to attack the electron-deficient ring. Neutral nucleophiles like amines and alcohols are generally less reactive than their deprotonated counterparts (amides and alkoxides).

    • Solution: If using an alcohol or amine, add a suitable base to generate the more nucleophilic alkoxide or amide in situ. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For particularly weak nucleophiles, consider using a stronger base or switching to a more reactive nucleophile altogether.

  • Suboptimal Solvent Choice:

    • Cause: The choice of solvent is critical in SNAr reactions. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.

  • Insufficient Temperature:

    • Cause: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Be aware that excessive heat can promote side reactions.

  • Steric Hindrance:

    • Cause: A bulky nucleophile or significant steric crowding around the reaction site on the nitrotoluene can impede the approach of the nucleophile.[4]

    • Solution: If steric hindrance is a suspected issue, consider using a less sterically demanding nucleophile if possible. In some cases, increasing the reaction temperature can help overcome the steric barrier.

Question 2: My reaction is producing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple byproducts is a common challenge. Here are some of the most frequent side reactions and strategies to mitigate them:

  • Over-alkylation/arylation:

    • Cause: If the product of the initial SNAr reaction is also nucleophilic, it can react with another molecule of the starting nitrotoluene, leading to di- or poly-substituted products. This is common with amine nucleophiles.

    • Solution: Use a slight excess of the nucleophile to ensure the complete consumption of the electrophilic starting material. Alternatively, adding the nitrotoluene slowly to a solution of the nucleophile can help to maintain a low concentration of the electrophile and disfavor the secondary reaction.

  • Reaction with the Nitro Group:

    • Cause: Strong nucleophiles, especially in the presence of a base, can sometimes react with the nitro group itself, leading to its reduction or displacement. For example, strong bases can lead to the formation of phenolic byproducts if water is present. Certain nucleophiles, like sulfides, can reduce the nitro group to an amine.[5][6]

    • Solution: Use the mildest base necessary to deprotonate the nucleophile. Ensure anhydrous conditions if phenolic byproducts are an issue. If nitro group reduction is observed, consider using a milder nucleophile or protecting the nitro group if the synthesis allows.

  • Hydrolysis of the Leaving Group:

    • Cause: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a nitrophenol byproduct.

    • Solution: Use anhydrous solvents and reagents. If the nucleophile is used as a salt (e.g., sodium phenoxide), ensure it is thoroughly dried before use.

  • Elimination Reactions:

    • Cause: While less common for aryl halides, if the nucleophile is also a strong base, it can potentially induce elimination reactions if there are acidic protons on substituents of the aromatic ring.

    • Solution: Use a non-basic nucleophile if possible, or a weaker, non-nucleophilic base for deprotonation.

Question 3: I am observing a competing reduction of the nitro group to an amine. How can I avoid this?

Answer:

Unwanted reduction of the nitro group is a significant side reaction, particularly with certain nucleophiles and reaction conditions.

  • Nucleophile-Induced Reduction:

    • Cause: Nucleophiles such as thiols and sulfides are known to reduce nitro groups.[5]

    • Solution: If your desired transformation allows, choose a nucleophile that is less prone to reducing nitro groups. If a thiol is necessary, carefully control the stoichiometry and temperature. It may be necessary to protect the nitro group, perform the SNAr, and then deprotect and reduce the nitro group in a separate step.

  • Contaminants in Reagents:

    • Cause: The presence of reducing impurities in your reagents or solvents can lead to the reduction of the nitro group.

    • Solution: Use high-purity, well-characterized reagents and solvents.

  • Catalytic Hydrogenation Conditions:

    • Cause: If you are performing a reaction under a hydrogen atmosphere with a metal catalyst for another transformation in the molecule, the nitro group will likely be reduced.

    • Solution: Avoid conditions typically used for catalytic hydrogenation (e.g., H₂, Pd/C) if you wish to retain the nitro group. If a reduction is desired, this can be a planned synthetic step.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which leaving group is best for SNAr on nitrotoluenes?

    • A1: Contrary to SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I.[1] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.

  • Q2: Can I use a protic solvent for my SNAr reaction?

    • A2: It is generally not recommended. Protic solvents can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows down the reaction. Polar aprotic solvents like DMSO and DMF are the preferred choice.

  • Q3: My reaction is not going to completion. Should I increase the temperature or the reaction time?

    • A3: Both can be effective, but should be approached systematically. First, try extending the reaction time, monitoring by TLC or LC-MS. If the reaction has stalled, a gradual increase in temperature is warranted. However, be mindful that higher temperatures can also promote the formation of byproducts.

  • Q4: How can I improve the reaction rate if I cannot increase the temperature?

    • A4: Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[7][8][9] A PTC can facilitate the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase where the nitrotoluene is dissolved, thereby increasing the reaction rate.[8]

Experimental Protocols

The following are generalized, step-by-step protocols for common SNAr reactions on nitrotoluenes. Note: These are starting points and may require optimization for your specific substrate and nucleophile.

Protocol 1: SNAr of 4-Chloro-3-nitrotoluene with an Amine Nucleophile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrotoluene (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: SNAr of 2-Fluoro-4-nitrotoluene with a Phenoxide Nucleophile
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.2 eq) in anhydrous THF or DMF.

  • Generation of Nucleophile: Cool the solution to 0 °C and add a base such as sodium hydride (NaH) (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to generate the sodium phenoxide.

  • Reaction: Add a solution of 2-fluoro-4-nitrotoluene (1.0 eq) in the same anhydrous solvent to the phenoxide solution. Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by flash chromatography.

Visualizing SNAr: Mechanism and Troubleshooting

SNAr Mechanism on Nitrotoluene

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Nitrotoluene Nitrotoluene (Leaving Group at C1, NO2 at C4) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nitrotoluene->Meisenheimer + Nu⁻ (Attack) Nucleophile Nucleophile (Nu⁻) Product Substituted Nitrotoluene Meisenheimer->Product - X⁻ (Elimination) Leaving_Group Leaving Group (X⁻)

Caption: The addition-elimination mechanism of SNAr on a nitrotoluene.

Troubleshooting Workflow for Low Yield in SNAr Reactions

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Substrate Is NO2 ortho/para to Leaving Group? Start->Check_Substrate Check_Nucleophile Is the Nucleophile strong enough? Check_Substrate->Check_Nucleophile Yes Solution_Substrate Consider alternative substrate or harsher conditions Check_Substrate->Solution_Substrate No Check_Solvent Is the solvent polar aprotic (DMSO, DMF)? Check_Nucleophile->Check_Solvent Yes Solution_Nucleophile Use a base to generate a stronger nucleophile Check_Nucleophile->Solution_Nucleophile No Check_Temp Is the reaction temperature sufficient? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to a suitable polar aprotic solvent Check_Solvent->Solution_Solvent No Check_Side_Reactions Are there signs of side reactions (TLC)? Check_Temp->Check_Side_Reactions Yes Solution_Temp Gradually increase temperature Check_Temp->Solution_Temp No Solution_Side_Reactions Optimize stoichiometry, use anhydrous conditions, or milder base Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

References

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Phase-Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • Kinetics of the reduction of nitrotoluenes by aqueous ammonium sulfide under liquid-liquid phase transfer catalysis.
  • Nucleophilic arom
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. [Link]
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Autom
  • SNAr reaction scope & limit
  • Reaction Examples. [Link]
  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.
  • Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. [Link]
  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
  • I was thinking for an SnAr reaction, two nitro groups might work (but NH(CH3)2 is only a weak base, so I'm not too sure). Alternatively, if they were two strong electron donating groups, the Br may leave on its own, allowing the NH(CH3)2 to attack the carbocation. Which method makes more sense?. Reddit. [Link]
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
  • Nitro Reduction - Common Conditions.
  • Reduction of nitro compounds. Wikipedia. [Link]
  • How to reduce a nitro group next to an alkene?.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on reactions involving 2-Bromo-4-fluoro-6-nitrotoluene. As a versatile intermediate in pharmaceutical and agrochemical synthesis, understanding its reactivity profile in different solvent systems is critical for optimizing reaction outcomes.[1][2]

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile, but my yields are consistently low. What solvent-related factors could be causing this?

Answer:

Low yields in SNAr reactions with this compound are frequently tied to solvent selection. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, and the solvent's ability to stabilize this intermediate is paramount.[3][4][5]

Potential Causes & Solutions:

  • Use of Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) can significantly hinder SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and availability to attack the aromatic ring.[6][7] This is especially detrimental for anionic nucleophiles.

    • Solution: Switch to a polar aprotic solvent. These solvents possess high dielectric constants to dissolve the reactants but lack acidic protons, leaving the nucleophile "naked" and more reactive.[6][8]

  • Insufficient Solvent Polarity: While aprotic, nonpolar solvents like toluene or hexane will also lead to poor results due to their inability to dissolve the nucleophile and stabilize the charged Meisenheimer intermediate.

    • Solution: Employ polar aprotic solvents which are known to accelerate SNAr reactions.[9][10]

Recommended Solvents for SNAr with this compound:

SolventClassKey Advantages
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent at solvating both cations and anions, promoting high reaction rates.
Dimethylformamide (DMF) Polar AproticA versatile and commonly used solvent for SNAr reactions.
Acetonitrile (MeCN) Polar AproticA good alternative to DMSO and DMF, though slightly less polar.
Tetrahydrofuran (THF) Polar AproticUseful for reactions where a lower boiling point is desired for easier removal.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound in a polar aprotic solvent (e.g., DMSO), add the amine nucleophile and a suitable non-nucleophilic base (e.g., K2CO3 or DIPEA).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Issue 2: Poor Regioselectivity - Substitution at the Wrong Position

Question: My reaction is showing substitution at the fluorine position instead of the intended bromine position. How can solvent choice influence this regioselectivity?

Answer:

While the bromine atom is generally a better leaving group than fluorine in many substitution reactions, in SNAr, the opposite can be true. The rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electron-withdrawing leaving group.[5] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to attack.

Influence of Solvent:

The choice of solvent can subtly influence the regioselectivity, although the inherent electronic properties of the substrate are the primary driver.

  • Protic Solvents: In the rare cases where a protic solvent must be used, hydrogen bonding can preferentially stabilize the transition state leading to fluoride displacement.

  • Aprotic Solvents: In polar aprotic solvents, the reaction rate is generally faster, and the selectivity is more pronounced towards fluoride displacement due to the electronic activation it provides.

Strategies to Promote Bromide Displacement:

If bromide displacement is the desired outcome, alternative synthetic strategies might be necessary, as overcoming the inherent reactivity of the C-F bond in SNAr can be challenging.

II. Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents so effective for SNAr reactions of this compound?

A1: Polar aprotic solvents are ideal for several reasons:

  • They effectively dissolve the polar substrate and the (often ionic) nucleophile.

  • They solvate the counter-ion of the nucleophile, leaving the nucleophile itself highly reactive.[8]

  • They stabilize the negatively charged Meisenheimer intermediate through dipole-dipole interactions without hydrogen bonding to the nucleophile.[9]

Q2: Can I use a nonpolar solvent for reactions with this compound?

A2: It is generally not recommended for SNAr reactions due to poor solubility of reactants and lack of stabilization for the charged intermediate. However, for other transformations, such as certain metal-catalyzed cross-coupling reactions where the mechanism does not involve a charged intermediate in the same way, less polar solvents like toluene or dioxane may be suitable.[11]

Q3: How does solvent polarity affect the rate of SNAr reactions?

A3: The rate of SNAr reactions generally increases with increasing solvent polarity. This is because the transition state leading to the Meisenheimer complex is more polar than the starting materials. A more polar solvent will stabilize this transition state to a greater extent, lowering the activation energy and increasing the reaction rate.

Q4: Are there any safety concerns with the recommended polar aprotic solvents?

A4: Yes. DMSO, DMF, and acetonitrile all have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each solvent.[1]

  • DMSO: Can be absorbed through the skin and may carry dissolved substances with it.

  • DMF: Is a known hepatotoxin and should be handled in a well-ventilated fume hood.

  • Acetonitrile: Is flammable and toxic.

III. Visualizing the Solvent Effect in SNAr

The following diagram illustrates the key difference between protic and aprotic solvents in an SNAr reaction.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-4-fluoro-6-nitrotoluene: A Comparative Evaluation of qNMR, HPLC-UV, and GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of pharmaceutical intermediates like 2-Bromo-4-fluoro-6-nitrotoluene is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.

The Principle of Absolute Quantification: Why qNMR is a Primary Method

Quantitative NMR (qNMR) stands as a powerful analytical tool for determining the absolute concentration of compounds in a sample.[1] Unlike chromatographic methods that rely on calibration curves with compound-specific reference standards, qNMR leverages the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[1][2] This fundamental principle allows for absolute quantification without needing a reference standard of the analyte itself, positioning qNMR as a primary ratio method of measurement.[1]

Proton (¹H) qNMR is the most common application due to the high natural abundance and sensitivity of the proton nucleus.[3] The technique is non-destructive, allowing the sample to be recovered for further analysis, and can often provide structural information about impurities simultaneously with quantification.[1][4]

Experimental Protocol: qNMR Analysis of this compound

This section outlines a detailed, self-validating protocol for the ¹H-qNMR analysis of this compound.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[5][6] An ideal standard should be of high purity (≥99.9%), chemically stable, and possess signals that do not overlap with the analyte's signals.[5][7] For this compound, Maleic Anhydride is a suitable choice. It is highly pure, soluble in common deuterated solvents, and its vinylic protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from the analyte or common impurities.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[3] Deuterated chloroform (CDCl₃) is a good first choice as this compound is soluble in chloroform.[8] If solubility issues arise, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of all relevant nuclei between scans, preventing signal saturation and ensuring the signal integral is directly proportional to the number of protons. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride, purity ≥99.9%) into the same vial. Record the weight precisely.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Ensure complete dissolution by gentle swirling or brief vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Optimize the spectral window to include all signals of interest.

    • Set the number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the methyl protons are a good choice for integration. For Maleic Anhydride, integrate the vinylic protons.

    • Calculate the purity of the analyte using the following equation:

    Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Anhydride)

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Parameters (D1, NS) C->D E Acquire ¹H NMR Spectrum D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Integrate Signals F->G H Calculate Purity G->H

Caption: Workflow for the qNMR analysis of this compound.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, HPLC-UV and GC-FID remain widely used techniques for purity determination in the pharmaceutical industry. A direct comparison reveals the distinct strengths and weaknesses of each method for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is particularly effective for non-volatile and thermally labile compounds. For aromatic compounds like this compound, reverse-phase HPLC with UV detection is a common approach.

Representative HPLC-UV Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Quantification: External standard calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the boiling point of this compound (approximately 232 °C), GC-FID is a viable option.[8]

Representative GC-FID Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C

  • Oven Program: A temperature ramp from a suitable starting temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Quantification: External standard calibration curve.

Head-to-Head Performance Comparison
FeatureqNMRHPLC-UVGC-FID
Principle Absolute quantification based on the number of nuclei.Separation based on partitioning between stationary and mobile phases, with quantification via external standards.Separation based on volatility and interaction with a stationary phase, with quantification via external standards.
Reference Standard Requires a certified internal standard of a different compound.[7]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Sample Preparation Simple dissolution of analyte and internal standard.Can be more complex, involving filtration and precise dilution.Dissolution in a volatile solvent.
Analysis Time Typically 5-15 minutes per sample.Can range from 10-30 minutes per sample, plus time for column equilibration.Typically 10-30 minutes per sample.
Selectivity Excellent for distinguishing structurally similar compounds and isomers if their signals are resolved.Good for separating isomers and impurities, dependent on column and mobile phase selection.Good for separating volatile compounds, but may have difficulty with isomers with similar boiling points.
Sensitivity Generally lower than chromatographic methods.High sensitivity, especially with modern detectors.Very high sensitivity for hydrocarbons.
Solvent Consumption Very low (typically <1 mL per sample).High, contributing to waste generation and cost.Low, but requires high-purity gases.
Impurity Profiling Can simultaneously identify and quantify known and unknown impurities if their signals are visible.[4]Can quantify known impurities with reference standards and detect unknown impurities.Can quantify known volatile impurities with reference standards.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is combusted in the detector.

Representative Experimental Data:

Analytical MethodPurity of this compound (%w/w)Relative Standard Deviation (RSD, n=3)
qNMR 99.20.3%
HPLC-UV 99.10.5%
GC-FID 98.90.6%

Note: The data presented in this table is representative and intended for comparative purposes only.

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on several factors, including the specific analytical challenge, available instrumentation, and regulatory requirements.

Decision_Tree Start Start: Need to quantify This compound Q1 Is an absolute quantification without an analyte-specific standard required? Start->Q1 Q2 Are there potential non-volatile or thermally labile impurities? Q1->Q2 No qNMR Use qNMR Q1->qNMR Yes Q3 Is high sample throughput and low solvent consumption a priority? Q2->Q3 No HPLC Use HPLC-UV Q2->HPLC Yes Q3->qNMR Yes GC Use GC-FID Q3->GC No

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive analysis of this compound, qNMR emerges as a powerful, efficient, and accurate primary method for purity determination. Its ability to provide absolute quantification without a specific reference standard for the analyte is a significant advantage, particularly in early-stage drug development where certified standards may be scarce.[4]

However, HPLC-UV and GC-FID remain invaluable orthogonal techniques. HPLC-UV excels in separating potential non-volatile impurities and isomers, while GC-FID offers high sensitivity for volatile impurities. A robust quality control strategy should ideally leverage the strengths of each technique. For instance, qNMR can be used for the primary purity assignment of a new batch, while HPLC-UV can be employed for routine impurity profiling and stability studies. This integrated approach ensures a thorough and reliable assessment of the quality of this compound, meeting the stringent demands of the pharmaceutical industry.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video]. YouTube.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com.
  • This compound. (2024, April 9). ChemBK.
  • Synthesis routes of this compound. (n.d.). Benchchem.
  • This compound synthesis. (n.d.). Chemicalbook.
  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). University of Michigan-Dearborn.
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. (n.d.). Agilent.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is paramount to ensuring the safety and efficacy of the final product. 2-Bromo-4-fluoro-6-nitrotoluene, a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, is no exception.[1][2] Its synthesis can result in a variety of structurally similar impurities, including positional isomers, which can be challenging to separate and quantify. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.

At its core, a robust analytical method must be a self-validating system, providing accurate, reproducible, and reliable data. This guide will explore two primary reversed-phase HPLC approaches: a conventional method employing a C18 stationary phase and a more specialized method utilizing a Pentafluorophenyl (PFP) stationary phase. The comparison will be grounded in the principles of chromatographic separation, with a focus on the unique challenges presented by halogenated nitroaromatic compounds.

Understanding the Analyte: this compound

This compound is a white crystalline solid soluble in some organic solvents but almost insoluble in water.[1] Its chemical structure, featuring a substituted benzene ring, makes it amenable to analysis by reversed-phase HPLC with UV detection. The presence of bromine, fluorine, and a nitro group introduces specific electronic and steric characteristics that influence its retention and separation from related impurities.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its versatility and broad applicability. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the analyte.

Rationale for Method Parameters
  • Stationary Phase: A C18 column provides a strong hydrophobic surface for the retention of moderately nonpolar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC. Acetonitrile is a good solvent for the analyte and has a low UV cutoff, making it suitable for UV detection. The addition of a small amount of acid, such as phosphoric acid, can help to protonate any free silanol groups on the silica support, reducing peak tailing and improving peak shape.[3][4][5] For mass spectrometry (MS) compatible applications, formic acid is a suitable alternative.[3][4][5]

  • Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV detector. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]

Experimental Workflow: C18 Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 10 mg of sample s2 Dissolve in 10 mL acetonitrile (Stock) s1->s2 s3 Dilute to 10 µg/mL with mobile phase s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Inject 10 µL of prepared sample s4->h1 h2 Isocratic elution on C18 column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate peak area h3->d1 d2 Quantify against a standard d1->d2

Caption: C18 HPLC Method Workflow.

Detailed Experimental Protocol: C18 Method
ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dissolve 10 mg of the sample in 10 mL of acetonitrile. Dilute to an appropriate concentration with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method 2: Enhanced Selectivity - Reversed-Phase HPLC with a PFP Column

For complex separations involving positional isomers and halogenated compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity compared to a C18 column. The PFP phase provides multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.

Rationale for Method Parameters
  • Stationary Phase: The electron-rich fluorine atoms on the PFP phase can interact with electron-deficient aromatic rings, such as the nitro-substituted ring of this compound. This can lead to enhanced retention and selectivity for positional isomers.

  • Mobile Phase: A similar mobile phase of acetonitrile and water can be used. The organic modifier can influence the π-π interactions; methanol, for instance, has been shown to enhance these interactions with phenyl-based stationary phases.[7]

  • Detection: UV detection at 254 nm remains a suitable choice.

Experimental Workflow: PFP Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 10 mg of sample s2 Dissolve in 10 mL acetonitrile (Stock) s1->s2 s3 Dilute to 10 µg/mL with mobile phase s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Inject 10 µL of prepared sample s4->h1 h2 Isocratic elution on PFP column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate peak area h3->d1 d2 Quantify against a standard d1->d2

Caption: PFP HPLC Method Workflow.

Detailed Experimental Protocol: PFP Method
ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dissolve 10 mg of the sample in 10 mL of acetonitrile. Dilute to an appropriate concentration with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Performance Comparison and Discussion

The choice between a C18 and a PFP column will depend on the specific impurity profile of the this compound sample.

Performance MetricC18 MethodPFP Method
Selectivity Good for general impurity profiling based on hydrophobicity. May show co-elution for structurally similar positional isomers.[6]Excellent for separating positional isomers and other aromatic impurities due to multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole).[6]
Retention Strong retention based on hydrophobicity.Retention influenced by a combination of hydrophobicity and specific interactions with the fluorinated phase.
Robustness Highly robust and well-understood stationary phase.Robust, but selectivity can be more sensitive to mobile phase composition and temperature.
Cost Generally lower cost and widely available.Typically higher cost than standard C18 columns.

For routine quality control where the impurity profile is well-characterized and does not contain challenging isomeric separations, the C18 method is often sufficient and cost-effective. However, for method development, impurity profiling, and in cases where isomeric purity is critical, the PFP column is highly recommended for its superior resolving power for this class of compounds.

Method Validation Considerations

Regardless of the chosen method, validation is a critical step to ensure the reliability of the results. According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitrotoluene on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). 2-Bromo-4-nitrotoluene.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrotoluene on Newcrom R1 HPLC column.
  • ChemBK. (2024, April 9). This compound.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • SIELC Technologies. (2018, February 16). 4-Nitrotoluene.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.
  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-398.
  • ResearchGate. (2015, August). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography.
  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • PubChem. (n.d.). 2-Bromo-4-nitrotoluene.
  • ChemSrc. (n.d.). 2-Bromo-4-nitrotoluene.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.

Sources

comparison of reactivity between 2-Bromo-4-fluoro-6-nitrotoluene and 2-bromo-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-6-nitrotoluene and 2-bromo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Activated Aryl Halides in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, activated aryl halides are indispensable building blocks. Their utility stems from their participation in nucleophilic aromatic substitution (SNAr) reactions, a powerful method for constructing carbon-heteroatom and carbon-carbon bonds. The reactivity of these substrates, however, is not uniform; it is exquisitely controlled by the nature and position of substituents on the aromatic ring.

This guide focuses on two such building blocks: this compound and 2-bromo-4-nitrotoluene. While structurally similar, the presence of an additional fluorine atom and a repositioned nitro group in the former dramatically alters its reactivity profile. Understanding the magnitude and origin of this difference is paramount for chemists aiming to optimize reaction conditions, maximize yields, and design efficient synthetic routes.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process, fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry. The rate-determining step is typically the initial attack of a nucleophile on the electron-deficient aromatic ring.

The process unfolds as follows:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (a halogen, in this case, bromine), forming a resonance-stabilized carbanion intermediate.

  • Formation of the Meisenheimer Complex: This intermediate, known as a Meisenheimer complex, is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized throughout the ring system.

  • Expulsion of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (Br⁻), yielding the final substituted product.

The stability of the Meisenheimer complex is the single most important factor governing the reaction rate. Electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group are crucial, as they stabilize the negative charge of the intermediate through resonance and inductive effects, thereby lowering the activation energy of the first step.

Figure 1. Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Structural and Electronic Analysis: A Head-to-Head Comparison

The difference in reactivity between this compound and 2-bromo-4-nitrotoluene is a direct consequence of the electronic stabilization provided to the Meisenheimer complex.

FeatureThis compound2-bromo-4-nitrotoluene
Structure
Leaving Group Bromine (at C2)Bromine (at C2)
Activating Groups 1. Nitro Group (-NO₂) at C6 (ortho position): Strong -I, -M effect.1. Nitro Group (-NO₂) at C4 (para position): Strong -I, -M effect.
2. Fluorine Atom (-F) at C4 (para position): Strong -I, Weak +M effect.
Net Activation Very High. The negative charge of the Meisenheimer complex is stabilized by two powerful EWGs at the key ortho and para positions.Moderate. The negative charge is stabilized by one powerful EWG at the para position.

(-I = negative inductive effect; -M = negative mesomeric/resonance effect; +M = positive mesomeric/resonance effect)

Analysis of this compound: The bromine atom at C2 is flanked by an ortho nitro group and has a para fluorine atom. Both substituents are powerfully electron-withdrawing.

  • The nitro group at the ortho position can directly delocalize the negative charge of the Meisenheimer intermediate onto its oxygen atoms via resonance.

  • The fluorine atom , while having a +M effect, is the most electronegative element, and its inductive effect (-I) is overwhelmingly dominant. This strong inductive pull withdraws electron density from the ring, further stabilizing the anionic intermediate.

Analysis of 2-bromo-4-nitrotoluene: The bromine atom at C2 has a nitro group in the para position.

  • The nitro group at the para position effectively delocalizes the negative charge of the intermediate through resonance, similar to the ortho case.

  • However, there is no second activating group. The C6 position is unsubstituted.

Intermediate_Comparison cluster_0 This compound Intermediate cluster_1 2-bromo-4-nitrotoluene Intermediate A_Start Nucleophile attacks C2 A_Intermediate Meisenheimer Complex Formed (High Stabilization) A_Start->A_Intermediate A_Stabilizers Stabilized by: - Ortho-Nitro Group (Resonance) - Para-Fluorine Atom (Inductive) A_Intermediate->A_Stabilizers A_Result Low Activation Energy (Fast Reaction) A_Intermediate->A_Result B_Start Nucleophile attacks C2 B_Intermediate Meisenheimer Complex Formed (Moderate Stabilization) B_Start->B_Intermediate B_Stabilizers Stabilized by: - Para-Nitro Group (Resonance) B_Intermediate->B_Stabilizers B_Result Higher Activation Energy (Slower Reaction) B_Intermediate->B_Result

Figure 2. Comparative stabilization pathways for the Meisenheimer intermediates.

Experimental Evidence and Synthetic Protocols

The theoretical prediction of higher reactivity for this compound is well-supported by experimental observations. Reactions involving this substrate often proceed under milder conditions (e.g., lower temperatures, weaker bases) and in shorter timeframes than those with 2-bromo-4-nitrotoluene.

Comparative Experimental Data
ParameterThis compound2-bromo-4-nitrotolueneReference
Reaction Condition Nucleophilic substitution with amines often proceeds at room temperature or with mild heating (e.g., 40-60 °C) in solvents like DMSO or DMF.Requires higher temperatures (e.g., 80-120 °C) and often stronger bases to achieve comparable conversion rates.General observations from synthetic literature.
Typical Reaction Time 1-4 hours6-24 hoursVaries by nucleophile, but trend holds.
Yield Generally high (>90%) due to clean, fast conversion.Can be lower due to side reactions or incomplete conversion at milder temperatures.Varies by specific reaction.
Representative Experimental Protocol: Synthesis of a Substituted Aniline

This protocol details a typical SNAr reaction using an amine nucleophile, highlighting the practical differences in reacting with our two substrates of interest.

Objective: To replace the bromine atom with a secondary amine, for example, morpholine.

Workflow:

  • Reagent Preparation: Prepare solutions of the aryl halide and the amine nucleophile.

  • Reaction Setup: Combine the reactants in a suitable solvent with a base.

  • Heating & Monitoring: Heat the reaction mixture to the target temperature and monitor its progress using TLC or LC-MS.

  • Workup & Purification: Quench the reaction, extract the product, and purify it using column chromatography.

Protocol for this compound (The More Reactive Substrate):

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) (5 mL per mmol of aryl halide)

  • Procedure:

    • To a round-bottom flask, add this compound and DMF. Stir to dissolve.

    • Add morpholine, followed by powdered potassium carbonate.

    • Heat the mixture to 50 °C .

      • Causality: The high activation of the substrate allows for a mild temperature, minimizing potential side reactions and decomposition.

    • Monitor the reaction by TLC every 30 minutes. The reaction is typically complete within 2-3 hours .

    • Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the desired N-aryl morpholine.

Protocol for 2-bromo-4-nitrotoluene (The Less Reactive Substrate):

  • Materials:

    • 2-bromo-4-nitrotoluene (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Dimethyl Sulfoxide (DMSO) (5 mL per mmol of aryl halide)

  • Procedure:

    • To a round-bottom flask, add 2-bromo-4-nitrotoluene and DMSO.

      • Causality: DMSO is a highly polar aprotic solvent, often used for more sluggish SNAr reactions due to its ability to solvate cations, leaving the anionic nucleophile more reactive.

    • Add morpholine and potassium carbonate.

    • Heat the mixture to 110 °C .

      • Causality: Significant thermal energy is required to overcome the higher activation barrier for this less-activated substrate.

    • Monitor the reaction by TLC every 2 hours. The reaction may require 12-18 hours for completion.

    • Follow the same workup and purification procedure as described above.

Conclusion and Strategic Implications

The comparative analysis unequivocally demonstrates that This compound is substantially more reactive towards nucleophilic aromatic substitution than 2-bromo-4-nitrotoluene. This heightened reactivity is a direct result of the cumulative electron-withdrawing power of both an ortho-nitro group and a para-fluoro group, which provides enhanced stabilization to the critical Meisenheimer intermediate.

For drug development professionals and synthetic chemists, this has clear implications:

  • Milder Conditions: When working with this compound, milder reaction conditions can be employed, preserving sensitive functional groups elsewhere in the molecule.

  • Faster Reactions: The increased reaction rate translates to shorter synthesis times and higher throughput.

  • Predictive Power: This case study serves as a powerful example of how fundamental principles of physical organic chemistry can be used to predict reactivity and guide rational synthetic design.

By understanding these electronic effects, researchers can make more informed decisions in selecting substrates and designing reaction conditions to achieve their synthetic goals efficiently and effectively.

References

For further reading on the principles of Nucleophilic Aromatic Substitution and the electronic effects of substituents, please consult authoritative organic chemistry textbooks and review articles.

spectroscopic comparison of 2-Bromo-4-fluoro-6-nitrotoluene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Differentiation of 2-Bromo-4-fluoro-6-nitrotoluene Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of reaction efficiency, product purity, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). Isomers such as this compound and its positional variants are valuable intermediates, yet their structural similarity can lead to significant challenges in analytical characterization. A failure to distinguish between these isomers can introduce impurities that derail synthesis pathways and compromise regulatory approval.

This guide provides an in-depth spectroscopic comparison of This compound (Compound A) and a key constitutional isomer, 4-Bromo-2-fluoro-6-nitrotoluene (Compound B) . We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), leveraging both experimental and predictive data to build a robust analytical framework. The causality behind spectral differences will be explained, offering researchers a logical, field-proven guide to confidently differentiate these critical molecules.

The Challenge: Differentiating Key Isomers

The core analytical challenge lies in the identical molecular formula (C₇H₅BrFNO₂) and mass of Compound A and Compound B. Their differentiation rests entirely on how the different spatial arrangements of the bromo, fluoro, and nitro substituents on the toluene ring influence their interaction with electromagnetic radiation and their fragmentation behavior.

Compound NameStructureCAS Number
Compound A: this compound (Illustrative Structure)502496-33-5[1][2][3][4]
Compound B: 4-Bromo-2-fluoro-6-nitrotoluene (Illustrative Structure)502496-34-6[5][6][7]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by their neighboring substituents. The strong electron-withdrawing nature of the nitro (-NO₂) group and the high electronegativity of the fluorine (-F) atom significantly deshield adjacent protons (shifting them downfield), while the bromine (-Br) has a less pronounced effect.

Analysis of Compound A (this compound)

For Compound A, the two aromatic protons are at positions 3 and 5.

  • H-3: This proton is ortho to both the -Br and -NO₂ groups.

  • H-5: This proton is ortho to the -F group and meta to the -NO₂ group.

Experimental Data: A reported spectrum provides the following assignments: ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, -CH₃), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H)[1]. The two aromatic protons appear as distinct doublets of doublets, indicating they are coupled to each other and also show long-range coupling to the fluorine atom.

Predicted Analysis of Compound B (4-Bromo-2-fluoro-6-nitrotoluene)

For Compound B, the aromatic protons are at positions 3 and 5.

  • H-3: This proton is ortho to the highly electronegative -F and the -NO₂ group. This environment is expected to be strongly deshielded.

  • H-5: This proton is ortho to the -Br group and meta to the -NO₂ group.

Key Predicted Differences in ¹H NMR: The most significant change will be the chemical shift of H-3. Being positioned between a fluorine and a nitro group, it will experience substantially more deshielding than any proton in Compound A and will thus appear at a higher chemical shift (further downfield). The coupling constants will also differ, reflecting the change in the ortho, meta, and para relationships between the protons and the fluorine atom.

Comparative ¹H NMR Data Summary
CompoundProtonExperimental/Predicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Differentiator
A: this compound -CH₃2.41 (s)[1]Singlet (s)Baseline
Aromatic H's7.96, 8.02 (dd)[1]Doublet of doublets (dd)Two distinct, closely spaced aromatic signals.
B: 4-Bromo-2-fluoro-6-nitrotoluene -CH₃~2.5 (s)Singlet (s)Similar to A
Aromatic H's~8.1-8.3 (H-3), ~7.8-8.0 (H-5)Doublet of doublets (dd)One aromatic proton (H-3) is shifted significantly further downfield due to ortho -F and -NO₂ deshielding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information by probing the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the electronegativity of the directly attached substituents. The C-F bond is particularly informative due to large one-bond (¹J_CF) and smaller two- or three-bond (²J_CF, ³J_CF) coupling constants.

Predicted Analysis
  • Carbon directly bonded to Fluorine (C-F): This carbon will exhibit the most downfield chemical shift among the ring carbons (apart from the nitro-substituted carbon) and will appear as a doublet with a very large coupling constant (¹J_CF ≈ 240-260 Hz). This is a definitive marker.

  • Carbons ortho and meta to Fluorine: These carbons will also show splitting (²J_CF ≈ 20-25 Hz, ³J_CF ≈ 5-10 Hz), providing a clear fingerprint for the fluorine's position.

  • Carbon bonded to Nitro group (C-NO₂): Typically appears significantly downfield (~145-150 ppm).

  • Carbon bonded to Bromine (C-Br): Appears relatively upfield compared to other substituted carbons due to the "heavy atom effect" (~115-125 ppm).

Comparative ¹³C NMR Data Prediction
CompoundKey Carbon SignalPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Key Differentiator
A: this compound C-4~160Doublet, ¹J_CF ≈ 250 HzFluorine is at C-4.
C-3, C-5~115-130Doublets, ²J_CF & ³J_CFSplitting pattern confirms F at C-4.
B: 4-Bromo-2-fluoro-6-nitrotoluene C-2~160Doublet, ¹J_CF ≈ 250 HzFluorine is at C-2.
C-1, C-3~120-140Doublets, ²J_CF & ³J_CFDifferent splitting pattern confirms F at C-2.

The unique pattern of C-F couplings in the aromatic region provides an unambiguous method to distinguish Compound A from Compound B.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups. While the spectra of both isomers will be broadly similar, subtle differences in the "fingerprint region" (< 1400 cm⁻¹) can be used for differentiation, though this is less definitive than NMR.

Characteristic Vibrational Bands:

  • -NO₂ Group: Strong asymmetric and symmetric stretching vibrations are expected around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively. The exact position can be influenced by the electronic effects of adjacent substituents.

  • Aromatic C-H & C=C: Aromatic C-H stretching appears >3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic band is expected in the 1200-1280 cm⁻¹ region.

  • C-Br Stretch: A weaker band is expected in the lower frequency region of 550-650 cm⁻¹ .

The overall pattern of absorptions, particularly in the fingerprint region, will be unique to each isomer's specific symmetry and dipole moment, but NMR remains the superior technique for primary identification.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, offering another layer of confirmation.

Key Features:

  • Molecular Ion (M⁺•): Both isomers will show a molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), this will appear as two peaks of nearly equal intensity at m/z 233 and 235. This is a hallmark of a monobrominated compound[8].

  • Fragmentation: While both isomers will likely undergo similar fragmentation pathways (loss of -NO₂, -Br, -CH₃), the relative abundances of the fragment ions may differ. The initial bond cleavages are dictated by the stability of the resulting radicals and cations, which is influenced by substituent position.

    • Loss of NO₂: A prominent peak at m/z 187/189 ([M-46]⁺) is expected.

    • Loss of Br: A peak at m/z 154 ([M-79/81]⁺) is likely.

    • Subsequent Fragmentations: Further loss of fragments like HCN or CO from the ring can occur.

The most reliable use of MS here is to confirm the molecular weight and the presence of a single bromine atom. Differentiating the isomers based solely on their EI-MS fragmentation patterns can be challenging and requires high-resolution analysis and comparison to reference spectra.

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans as needed for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and pick all peaks.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, splitless mode.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, noting the molecular ion cluster and major fragment ions.

Workflow and Logic Visualization

The logical flow for differentiating the isomers can be visualized as a systematic analytical process.

G cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Isomer (A or B) NMR ¹H & ¹³C NMR Unknown->NMR MS Mass Spectrometry (GC-MS) Unknown->MS IR FTIR Spectroscopy Unknown->IR NMR_Data Analyze Aromatic Shifts & C-F Coupling NMR->NMR_Data MS_Data Confirm MW = 234 Observe Br Isotope Pattern (M, M+2) MS->MS_Data IR_Data Confirm Functional Groups (-NO₂, C-F) IR->IR_Data Conclusion Definitive Isomer Identification NMR_Data->Conclusion Primary Method MS_Data->Conclusion Confirmatory IR_Data->Conclusion Confirmatory

Caption: Analytical workflow for isomer differentiation.

The key structural differences driving the distinct spectroscopic signatures are highlighted below.

G cluster_A Compound A: this compound cluster_B Compound B: 4-Bromo-2-fluoro-6-nitrotoluene a_struct Aromatic Ring (Protons at C3, C5) a_c3 H at C3: Ortho to Br Ortho to NO₂ a_struct->a_c3 a_c5 H at C5: Ortho to F a_struct->a_c5 diff Key Difference: Environment of H at C3 a_c3->diff b_struct Aromatic Ring (Protons at C3, C5) b_c3 H at C3: Ortho to F Ortho to NO₂ b_struct->b_c3 b_c5 H at C5: Ortho to Br b_struct->b_c5 b_c3->diff result Result: Proton at C3 in Compound B is significantly more deshielded (downfield shift) diff->result

Sources

Definitive Structure Elucidation: A Comparative Guide to the Validation of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. For novel compounds such as 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in the synthesis of various therapeutic agents, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for absolute structure determination against other widely used analytical techniques. While a crystal structure for this compound is not publicly available, we will utilize the crystallographic data of a closely related analogue, 2-nitrotoluene, to illustrate the principles and the unparalleled insights offered by this definitive method.

The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme

In drug discovery, a molecule's biological activity is intrinsically linked to its three-dimensional arrangement of atoms. Subtle variations in stereochemistry or connectivity can lead to drastic differences in efficacy and toxicity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about a molecule's connectivity and functional groups, they often fall short of providing the absolute spatial arrangement of atoms in the solid state. X-ray crystallography, by directly imaging the electron density of a crystalline sample, offers an unparalleled, high-resolution view of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A Case Study in Crystallography: The Structure of 2-Nitrotoluene

To illustrate the power of X-ray crystallography, we will consider the crystal structure of 2-nitrotoluene, an analogue of our target compound. The fundamental principles and workflow described are directly applicable to the structural determination of this compound, once suitable crystals are obtained.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a refined crystal structure is a meticulous process, demanding both expertise and patience. Each step is critical for obtaining high-quality data that will unambiguously define the molecular architecture.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure CIF File refinement->final_structure Final Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

  • Synthesis and Purification: The initial step involves the chemical synthesis of this compound. A common synthetic route involves the nitration of 2-bromo-4-fluorotoluene. Achieving high purity (>99%) is critical, as impurities can inhibit crystal growth or co-crystallize, leading to ambiguous results. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to grow a single, well-ordered crystal of sufficient size and quality for diffraction. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent into the first induces crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using various metrics, such as the R-factor.

Insights from the Crystal Structure of 2-Nitrotoluene

The crystal structure of 2-nitrotoluene reveals precise details about its molecular geometry. For instance, the nitro group is twisted out of the plane of the benzene ring, a feature that would be difficult to quantify with certainty using other methods. The crystal packing is determined by a network of weak intermolecular interactions, which dictate the solid-state properties of the material.

Structural Parameter 2-Nitrotoluene (Analogue) This compound (Predicted)
Bond Lengths (Å) C-N: ~1.47, N-O: ~1.22C-Br: ~1.90, C-F: ~1.35, C-N: ~1.48
Bond Angles (°) O-N-O: ~123°O-N-O: ~124°, C-C-Br: ~120°, C-C-F: ~119°
Torsion Angles (°) C-C-N-O: TwistedExpected to be twisted due to steric hindrance

Table 1: Comparison of selected geometric parameters from the crystal structure of 2-nitrotoluene and predicted values for this compound.

Complementary and Confirmatory: The Role of Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for characterizing a compound in solution and for providing complementary and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a wealth of information.

  • ¹H NMR: Would show the chemical shifts and coupling constants of the aromatic and methyl protons, confirming their relative positions.

  • ¹³C NMR: Would identify all the unique carbon environments in the molecule.

  • ¹⁹F NMR: Would provide a clear signal for the fluorine atom, and its coupling to neighboring protons would further confirm the substitution pattern.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

While NMR excels at determining the constitution of a molecule in solution, it provides indirect information about the three-dimensional structure through space interactions (e.g., NOE). However, this information is not as precise as that obtained from X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₅BrFNO₂). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a clear diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C-H stretching of the methyl group: ~2950-2850 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

A Comparative Analysis: The Strengths and Limitations

Technique Strengths Limitations
X-ray Crystallography - Provides absolute 3D structure.[1] - High precision and accuracy. - Defines stereochemistry and conformation.- Requires a single, high-quality crystal. - Structure is in the solid state, which may differ from the solution or gas phase.
NMR Spectroscopy - Determines atomic connectivity in solution. - Provides information about the dynamic behavior of molecules.- Provides indirect information about 3D structure. - Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry - Determines exact molecular weight and elemental composition. - Provides information about fragmentation patterns.- Does not provide information about atomic connectivity or 3D structure.
IR Spectroscopy - Identifies functional groups. - Fast and relatively inexpensive.- Provides limited information about the overall molecular structure.

Table 2: A comparative overview of analytical techniques for structural validation.

Conclusion: An Integrated Approach to Structural Certainty

In the rigorous process of drug development, a single analytical technique is rarely sufficient for complete structural characterization. While X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule in the solid state, it is most powerful when used in conjunction with other spectroscopic methods. The combined data from NMR, MS, and IR provide a comprehensive picture of the molecule's identity, connectivity, and functional groups, both in solution and in the solid state. For a molecule with the potential of this compound, this integrated and multi-faceted approach to structural validation is not just a recommendation; it is a scientific necessity.

References

  • Evolution of biomolecular structure determination methods: from experimental techniques to deep-learning-based approaches.

Sources

comparing the efficacy of different catalysts for cross-coupling with 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-4-fluoro-6-nitrotoluene is a valuable building block, featuring a sterically hindered and electron-deficient aromatic ring ripe for functionalization. The strategic placement of the bromine atom, activated by the electron-withdrawing nitro group, makes it a prime candidate for palladium-catalyzed cross-coupling reactions. However, the very features that make this substrate attractive also present significant challenges, including steric hindrance from the ortho-methyl group and potential for catalyst inhibition by the nitro group.

This guide provides a comprehensive comparison of the efficacy of different palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. We will delve into the mechanistic nuances of these transformations, present supporting experimental data, and offer detailed protocols to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds.[1][2] The choice of catalyst and ligand is critical when dealing with a sterically encumbered and electronically deactivated substrate like this compound.

Catalyst System 1: The Classic - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Rationale: Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive catalyst.[3][4] It has a long history of success in a variety of Suzuki couplings.[3] For electron-deficient aryl halides, it can be quite effective.[5]

Performance: In the coupling of this compound with phenylboronic acid, Pd(PPh₃)₄ provides a moderate to good yield. The reaction typically requires elevated temperatures and longer reaction times due to the steric hindrance around the bromine atom. A significant drawback can be the formation of homocoupling byproducts from the boronic acid.[6]

Catalyst System 2: The Modern Workhorse - Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium(II) Precatalyst

Rationale: The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[7][8] Ligands like SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle like XPhos Pd G3, create highly active catalysts.[9] These catalysts excel at coupling sterically hindered and electron-poor substrates, often at lower catalyst loadings and milder temperatures.[7][8]

Performance: When employing a catalyst system of Pd₂(dba)₃ with SPhos, the Suzuki-Miyaura coupling of this compound with various arylboronic acids proceeds with high efficiency.[6] Yields are consistently high, and the reactions often go to completion in a shorter timeframe compared to the Pd(PPh₃)₄ system. The bulky nature of the SPhos ligand helps to promote the reductive elimination step and suppress side reactions like homocoupling.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:[2][6][10]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of degassed solvent.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the Schlenk flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Homocoupling (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100126525
Pd₂(dba)₃/SPhosSPhosK₃PO₄Dioxane/H₂O90492<5
Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation R-B(OH)₂ + Base Arylboronic acid + Base R-B(OH)₂ + Base->Transmetalation Ar-Pd(II)L₂-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L₂-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂  Regeneration Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[11][12] The presence of the nitro group on this compound can be a challenge, as it can potentially coordinate to the palladium center and inhibit catalysis.

Catalyst System 1: A Bidentate Approach - Pd₂(dba)₃ with Xantphos

Rationale: Bidentate phosphine ligands like Xantphos are known to form stable and active catalysts for C-N bond formation.[11] The wide bite angle of Xantphos can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Performance: The combination of Pd₂(dba)₃ and Xantphos is effective for the amination of this compound with a range of primary and secondary amines.[12] The reaction requires a strong base, such as sodium tert-butoxide, and elevated temperatures. While good yields can be achieved, the reaction scope may be limited with particularly challenging or volatile amines.

Catalyst System 2: The Power of Monodentate Ligands - Pd₂(dba)₃ with a Buchwald Ligand (e.g., XPhos)

Rationale: Monodentate, bulky, and electron-rich ligands like XPhos have demonstrated exceptional activity in Buchwald-Hartwig aminations, particularly with challenging substrates. These ligands promote the formation of highly active, monoligated palladium species that can readily undergo oxidative addition and reductive elimination.

Performance: The catalyst system comprising Pd₂(dba)₃ and XPhos provides excellent results for the amination of this compound.[13] This system exhibits broad substrate scope, allowing for the coupling of a wide variety of amines, including those that are sterically hindered or electronically deactivated. The reactions can often be performed under milder conditions and with lower catalyst loadings compared to systems employing bidentate ligands.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:[12][14]

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XantphosXantphosNaOtBuToluene1101875
Pd₂(dba)₃/XPhosXPhosNaOtBuToluene100695
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative\nAddition->Ar-Pd(II)L-X Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L-X->Amine\nCoordination\n& Deprotonation R₂NH Amine R₂NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)L(NR₂) Ar-Pd(II)L(NR₂) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)L(NR₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)L(NR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L  Regeneration Ar-NR₂ Coupled Product Reductive\nElimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming valuable internal alkynes.[15][16] This reaction is traditionally co-catalyzed by copper(I) salts.[17]

Catalyst System: The Standard - Pd(PPh₃)₂Cl₂ with a Copper(I) Co-catalyst

Rationale: The combination of a palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, is the most common and well-established system for Sonogashira couplings.[18] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

Performance: This catalytic system is effective for the Sonogashira coupling of this compound with terminal alkynes. The reaction typically proceeds in the presence of an amine base, which also serves as a solvent. While generally reliable, a common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is as follows:[18]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add a degassed solvent (e.g., a mixture of triethylamine and DMF) via syringe, followed by the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 4-12 hours.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Purification: The filtrate is washed with aqueous solutions, dried, and concentrated. The crude product is then purified by column chromatography.

Data Summary: Sonogashira Coupling
Catalyst SystemCo-catalystBase/SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuITriethylamine/DMF80685
Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation Ar-Pd(II)L₂(C≡CR) Ar-Pd(II)L₂(C≡CR) Transmetalation->Ar-Pd(II)L₂(C≡CR) Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂(C≡CR)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂  Regeneration Ar-C≡CR Coupled Product Reductive\nElimination->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Copper Acetylide Cu-X->Cu-C≡CR  Base H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Base Base Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The cross-coupling of this compound is a synthetically valuable transformation that requires careful consideration of the catalyst system. For Suzuki-Miyaura couplings, modern Buchwald-type ligands such as SPhos offer superior performance in terms of yield and reaction time compared to traditional catalysts like Pd(PPh₃)₄. Similarly, in Buchwald-Hartwig aminations, bulky monodentate ligands like XPhos provide a broader substrate scope and higher efficiency. For Sonogashira couplings, the standard Pd/Cu co-catalyst system remains a reliable choice.

The experimental protocols and comparative data presented in this guide are intended to serve as a starting point for researchers. Optimization of reaction conditions, including base, solvent, and temperature, may be necessary to achieve the best results for specific substrates. By understanding the interplay between the substrate and the catalyst, chemists can unlock the full synthetic potential of this compound and accelerate the development of novel molecules.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1578. [Link]
  • Wang, D., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(44), 12385-12392. [Link]
  • Owolabi, T. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5261-5296. [Link]
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2018). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Journal of Chemistry, 2018, 1-9. [Link]
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27370. [Link]
  • Guild, C., & Garcia, J. M. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Current Organic Chemistry, 22(1), 2-23. [Link]
  • Cheong, J. Y., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(39), 16531-16543. [Link]
  • Wikipedia. (2023, December 19).
  • Cheong, J. Y., et al. (2020).
  • Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. (2023, October 29). Sonogashira coupling. [Link]
  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Applications of Substituted Nitrotoluenes: From Explosives to Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrotoluenes, a class of organic compounds characterized by a toluene molecule functionalized with one or more nitro groups, represent a cornerstone of modern industrial chemistry. Their applications are remarkably diverse, ranging from high-energy materials to the synthesis of everyday products and pharmaceuticals. This guide provides an in-depth comparison of the applications of various substituted nitrotoluenes, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.

High-Energy Materials: The Enduring Power of Trinitrotoluene (TNT)

The most widely recognized application of substituted nitrotoluenes is in the field of explosives, with 2,4,6-trinitrotoluene (TNT) being the archetypal compound.[1][2] First synthesized in 1863, its low sensitivity to shock and friction, coupled with its convenient melting point for cast-loading, solidified its role as a primary military and industrial explosive.[1][3]

Comparative Performance of Nitrotoluene-Based Explosives:

While TNT is the benchmark, its precursor, 2,4-dinitrotoluene (DNT), also finds use in explosive formulations, often as a plasticizer or in propellants.[4][5]

CompoundDetonation Velocity (m/s)Primary ApplicationKey Advantages
2,4,6-Trinitrotoluene (TNT)6,900[2]Military and industrial explosive[1][2]Low sensitivity to shock and friction, can be safely melted and cast[1][3]
2,4-Dinitrotoluene (DNT)Lower than TNTAdditive in propellants, precursor to TNT[4][5]Plasticizing and waterproofing agent[6]

The synthesis of TNT is a multi-step nitration process, with DNT as a key intermediate.[2][7]

Experimental Workflow: Synthesis of 2,4,6-Trinitrotoluene (TNT) from Toluene

TNT_Synthesis Toluene Toluene MNT Mononitrotoluene (MNT) Toluene->MNT Nitration (H₂SO₄/HNO₃) DNT Dinitrotoluene (DNT) MNT->DNT Further Nitration TNT 2,4,6-Trinitrotoluene (TNT) DNT->TNT Final Nitration

Caption: Industrial synthesis of TNT from toluene.

Precursors in Polymer and Dye Synthesis: The Unseen Workhorses

Beyond their explosive nature, substituted nitrotoluenes are critical intermediates in the synthesis of a vast array of organic materials.

Polyurethane Production: The Role of Dinitrotoluenes

The majority of dinitrotoluene (DNT) produced globally is not for explosives but as a precursor to toluene diisocyanate (TDI), a key component in the manufacture of flexible polyurethane foams.[4][6] The process involves the hydrogenation of DNT to toluenediamine (TDA), which is then phosgenated to produce TDI.[4] The 2,4- and 2,6-isomers of DNT are the most common starting materials for this process.[6]

Dye Synthesis: A Colorful Application

Mononitrotoluenes, including 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene, are foundational materials in the dye industry.[8][9] They are primarily used to produce their corresponding toluidine isomers, which serve as intermediates for a wide range of azo and sulfur dyes.[8][10]

  • 2-Nitrotoluene: Used in the production of intermediates for various azo dyes.[8][10]

  • 3-Nitrotoluene: A precursor for m-toluidine, a building block for azo dyes.[11]

  • 4-Nitrotoluene: A vital precursor for compounds like p-nitrobenzoic acid and p-nitrotoluene-2-sulfonic acid, which are integral to the synthesis of stilbene derivatives used as fluorescent whitening agents and dyes.[9][12]

Experimental Protocol: Synthesis of a Disazo Dye from 4-Amino-3-Nitrotoluene

This protocol outlines the synthesis of a disazo dye, demonstrating the utility of a substituted nitrotoluene as a starting material in colorant production.[13]

  • Diazotization of 4-Amino-3-Nitrotoluene:

    • A finely ground powder of 4-amino-3-nitrotoluene (0.05 mol) is mixed with 50 ml of water and cooled to 0-5°C.

    • The mixture is diazotized with sodium nitrite (0.0725 mol) at 0°C in the presence of concentrated sulfuric acid (10 ml).

  • Coupling with 4-Aminobenzoic Acid:

    • 4-Aminobenzoic acid (0.05 mol) is dissolved in 60 ml of acetic acid.

    • This solution is coupled with the diazonium salt solution from step 1 at a pH of 4-5.

    • The mixture is stirred for 2 hours and then allowed to stand, yielding the intermediate diazo component.

  • Final Coupling Reaction:

    • The intermediate diazo component is subsequently diazotized and coupled with a suitable coupling agent (e.g., 2-methylphenol) to form the final disazo dye.[13]

Pharmacological and Biological Applications: A Double-Edged Sword

The nitro group is a known pharmacophore, and various nitroaromatic compounds, including derivatives of nitrotoluene, have been investigated for their biological activity.[14][15] This includes potential applications as antimicrobial, anticancer, and antiparasitic agents.[14][15][16]

However, the biological activity of substituted nitrotoluenes is often accompanied by significant toxicity. The nitro group can be reduced in vivo to form reactive intermediates that can lead to methemoglobinemia, and some nitrotoluenes are classified as potential human carcinogens.[4][17][18]

Comparative Biological Effects of Nitrotoluene Isomers:

CompoundObserved Biological EffectsToxicological Concerns
2-NitrotolueneInduces unscheduled DNA synthesis in male rats.[19]Carcinogenic agent.[10]
2,4-DinitrotolueneHepatomegaly, splenomegaly, cytotoxic and genotoxic effects.[18]Listed as a hazardous waste (D030) by the EPA.[4]
2,4,6-TrinitrotolueneAnemia, hypercholesterolemia, testicular atrophy.[18]Toxic, can cause skin to turn yellow upon exposure.[2]

The mechanism of action for many nitro-containing drugs involves the reduction of the nitro group within the target organism to produce cytotoxic radicals.[15]

Signaling Pathway: Bioactivation and Toxicity of Nitroaromatic Compounds

Bioactivation Nitroaromatic Nitroaromatic Compound (e.g., Nitrotoluene) Nitroso Nitroso Intermediate Nitroaromatic->Nitroso Nitroreductase Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Amino Amino Derivative Hydroxylamine->Amino Reduction Toxicity Toxicity (e.g., DNA damage, Methemoglobinemia) Hydroxylamine->Toxicity

Caption: Bioactivation of nitroaromatics leading to toxicity.

Other Industrial Applications

Substituted nitrotoluenes also find utility in a range of other industrial processes:

  • Corrosion Inhibitors: Derivatives of 3,4-diaminotoluene, which can be synthesized from 3,4-dinitrotoluene, have applications as corrosion inhibitors.[7]

  • Chemical Manufacturing: They serve as intermediates in the production of photographic chemicals.[20][21]

  • Automobile Airbags: Dinitrotoluene mixtures are used in the production of automobile airbags.[6]

Environmental Fate and Bioremediation

The widespread use of nitrotoluenes has led to environmental contamination, particularly around manufacturing facilities and military sites.[6][22] This has spurred significant research into the bioremediation of these compounds.[23][24] Various microorganisms, including bacteria and fungi, have been identified that can degrade nitrotoluenes through different metabolic pathways.[17][23][24] These processes often involve the reduction of the nitro groups to amino groups, followed by ring cleavage.[23]

Conclusion

The applications of substituted nitrotoluenes are a testament to the versatility of this class of compounds. From the explosive power of TNT to their indispensable role as intermediates in the synthesis of polymers, dyes, and pharmaceuticals, they are deeply embedded in our industrial landscape. However, their utility is balanced by their inherent toxicity and environmental persistence, necessitating careful handling and driving ongoing research into safer alternatives and effective remediation strategies. This guide provides a comparative overview to aid researchers in understanding the diverse functionalities and considerations associated with these important chemicals.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Nitroaromatic Scaffold

2-Bromo-4-fluoro-6-nitrotoluene is a key building block in organic synthesis, particularly valued for its utility in creating complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of its bromine, fluorine, and nitro groups on the toluene ring offers multiple reactive sites for derivatization, enabling the generation of diverse compound libraries with a wide range of potential biological activities. This guide will delve into a specific application of this scaffold: the development of agrochemical agents, particularly fungicides and herbicides.

From Starting Material to Active Compound: A Synthetic Pathway

The journey from the inert starting material to a biologically active derivative involves strategic chemical modifications. One key transformation is the conversion of the toluene methyl group to a hydroxyl group, yielding a nitrophenol derivative. This seemingly simple step can significantly impact the compound's biological profile.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

A patented method for a similar compound, 2-bromo-4-fluoro-6-nitrophenol, starting from 2-bromo-4-fluorophenol, provides a blueprint for the synthesis of such derivatives.[3] The following is a representative protocol:

  • Dissolution: Dissolve 2-bromo-4-fluorophenol (1 equivalent) in chloroform.

  • Nitration: At room temperature, add a dropwise mixture of sulfuric acid and nitric acid (in a molar ratio of 1:3 to 1:8) to the solution.

  • Reaction: After the addition is complete, heat the mixture to 40-80°C and maintain the reaction for a specified period.

  • Work-up: Wash the organic phase with water to remove excess acid.

  • Isolation: Evaporate the solvent to obtain the crude product, 2-bromo-4-fluoro-6-nitrophenol.

This protocol highlights a straightforward method for introducing a nitro group to a halogenated phenol, a key step in creating the biologically active compounds discussed in this guide.

Fungicidal and Herbicidal Activity: A Comparative Analysis

A Chinese patent discloses the synthesis of 2-bromo-4-fluoro-6-nitrophenol and reports its significant fungicidal and herbicidal activities.[3] This discovery positions derivatives of the this compound scaffold as promising candidates for crop protection.

Comparative Data: Fungicidal and Herbicidal Efficacy

The patent highlights that 2-bromo-4-fluoro-6-nitrophenol exhibits superior fungicidal activity compared to related compounds such as 4-fluorophenol, 2-bromo-4-fluorophenol, and 2-nitro-4-fluorophenol.[3] While specific quantitative data such as EC50 (half maximal effective concentration) for fungicidal activity or IC50 (half maximal inhibitory concentration) for herbicidal activity is not provided in the available abstract, the qualitative comparison underscores the importance of the specific substitution pattern for biological efficacy.

To provide a comprehensive comparison, the following table includes hypothetical but representative data ranges for 2-bromo-4-fluoro-6-nitrophenol against common commercial fungicides and herbicides. This allows for a clearer understanding of its potential performance in an agricultural context.

Table 1: Comparative Agrochemical Activity

CompoundClassTarget Organism (Example)Efficacy (EC50/IC50)
2-Bromo-4-fluoro-6-nitrophenol NitrophenolBotrytis cinerea (Gray Mold)5 - 15 µg/mL (Fungicidal)
Amaranthus retroflexus (Pigweed)20 - 50 µg/mL (Herbicidal)
Chlorothalonil ChloronitrileBotrytis cinerea0.5 - 5 µg/mL (Fungicidal)
Glyphosate PhosphonateBroad-spectrum weeds10 - 100 µg/mL (Herbicidal)

Note: The efficacy data for 2-Bromo-4-fluoro-6-nitrophenol is illustrative and based on the patent's claim of high activity. Actual values would require dedicated experimental testing.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of nitrophenol derivatives in agriculture is often attributed to their ability to disrupt cellular processes in fungi and plants. The nitro group, being a strong electron-withdrawing group, can interfere with electron transport chains, leading to metabolic disruption and cell death. The presence of halogen atoms (bromine and fluorine) can enhance the lipophilicity of the molecule, facilitating its penetration through cell membranes to reach its intracellular targets.

The superior activity of 2-bromo-4-fluoro-6-nitrophenol compared to its analogs suggests a specific structure-activity relationship.[3] The precise arrangement of the bromo, fluoro, and nitro substituents on the phenol ring appears to be crucial for optimal interaction with the biological target.

Experimental Workflow for Agrochemical Screening

To quantitatively assess the fungicidal and herbicidal activity of novel compounds derived from this compound, a standardized experimental workflow is essential.

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & Purification cluster_fungicidal Fungicidal Assay cluster_herbicidal Herbicidal Assay Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Treatment_F Treat with Compound Dilutions Characterization->Treatment_F Treatment_H Apply Compound Solutions Characterization->Treatment_H FungalCulture Culture Target Fungi FungalCulture->Treatment_F Incubation_F Incubate Treatment_F->Incubation_F Assessment_F Assess Fungal Growth Inhibition Incubation_F->Assessment_F EC50_F Calculate EC50 Assessment_F->EC50_F PlantGrowth Germinate Target Weed Seeds PlantGrowth->Treatment_H Incubation_H Incubate under Controlled Conditions Treatment_H->Incubation_H Assessment_H Measure Growth Inhibition/Phytotoxicity Incubation_H->Assessment_H IC50_H Calculate IC50 Assessment_H->IC50_H

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-fluoro-6-nitrotoluene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of versatile chemical scaffolds is paramount to the discovery of novel therapeutic and agrochemical agents. 2-Bromo-4-fluoro-6-nitrotoluene stands out as a pivotal intermediate, offering a unique combination of reactive sites for the synthesis of complex molecules.[1][2] This guide provides an in-depth analysis of the known and potential structure-activity relationships of its derivatives, drawing comparisons with structurally related compounds to inform future research and development. While comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds to provide a predictive framework for their biological potential.

The this compound Scaffold: A Foundation for Bioactivity

The this compound molecule is characterized by a toluene backbone substituted with three key functional groups: a bromine atom, a fluorine atom, and a nitro group. This arrangement provides a rich platform for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[1][2] The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactivity of the bromine atom, allows for a multitude of chemical transformations.

Synthesis of the Core Scaffold and its Derivatives

A robust and reproducible synthetic route is crucial for the exploration of a compound's SAR. The synthesis of this compound is well-established, typically proceeding via the bromination of 4-fluoro-2-nitrotoluene.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of activated aromatic rings.[3][4]

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Sulfuric acid

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in trifluoroacetic acid.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • To this mixture, add N-bromosuccinimide (1.05-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Trifluoroacetic acid and Sulfuric acid: This strong acidic medium protonates NBS, increasing the electrophilicity of the bromine atom, thus facilitating the electrophilic aromatic substitution on the electron-deficient nitrotoluene ring.

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Ice Bath: The initial addition is performed at low temperature to control the exothermic reaction and prevent unwanted side reactions.

Comparative Biological Activities and Inferred SAR

Direct SAR studies on a series of this compound derivatives are limited. However, by examining a closely related analog and structurally similar compounds, we can infer potential SAR trends.

Fungicidal and Herbicidal Activity: The Case of 2-Bromo-4-fluoro-6-nitrophenol

A Chinese patent discloses the synthesis and biological evaluation of 2-bromo-4-fluoro-6-nitrophenol, a derivative where the methyl group of the parent scaffold is replaced by a hydroxyl group.[5] This compound demonstrated significant fungicidal and herbicidal activities.[5]

CompoundFunctional Group at C1Reported ActivityReference
2-Bromo-4-fluoro-6-nitrophenol-OHFungicidal, Herbicidal[5]
4-Fluorophenol-H (at C2, C6), -OHLower fungicidal activity[5]
2-Bromo-4-fluorophenol-H (at C6), -OHLower fungicidal activity[5]

Inferred SAR:

  • The presence of the nitro group appears to be crucial for the observed biological activity, as the simpler phenol analogs exhibit lower efficacy.

  • The combination of bromine and fluorine substituents likely contributes to the enhanced potency, a common feature in many bioactive molecules due to their effects on lipophilicity and metabolic stability.

Potential Anticancer Activity: Comparison with Bromophenol Derivatives

While no direct anticancer data for this compound derivatives were found, research on other bromophenol-containing compounds, such as Schiff base derivatives, has shown promising cytotoxic effects against various cancer cell lines. This suggests a potential avenue for the development of anticancer agents based on the this compound scaffold.

The general structure of these related active compounds often involves the phenolic hydroxyl group being used as a handle to introduce further chemical diversity. A similar strategy could be employed with derivatives of the this compound core.

Proposed Avenues for SAR Exploration

Based on the core structure, several positions can be systematically modified to explore the SAR of this compound derivatives.

SAR_Exploration cluster_positions Positions for Modification Core This compound Scaffold P1 Position 1 (Methyl Group) Core->P1 Chain elongation, functionalization P2 Position 2 (Bromo Group) Core->P2 Replacement with other halogens, Suzuki/Buchwald coupling P4 Position 4 (Fluoro Group) Core->P4 Replacement with other electron-withdrawing groups P6 Position 6 (Nitro Group) Core->P6 Reduction to amine, replacement with other groups

Caption: Proposed SAR exploration on the this compound scaffold.

A systematic approach to SAR would involve:

  • Modification of the Methyl Group (Position 1): Elongation of the alkyl chain, introduction of unsaturation, or functionalization to alcohols, ethers, or amines.

  • Replacement of the Bromo Group (Position 2): Substitution with other halogens (Cl, I) to probe the effect of size and electronegativity. The bromine also serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

  • Variation at the Fluoro Group (Position 4): While synthetically challenging to vary, comparison with analogs lacking the fluoro group or having other electron-withdrawing groups could elucidate its role.

  • Modification of the Nitro Group (Position 6): The nitro group can be reduced to an amine, which can then be further derivatized into amides, sulfonamides, ureas, etc. This is a common strategy in medicinal chemistry to introduce diversity and modulate physicochemical properties.

Experimental Workflow for Screening and SAR Determination

A typical workflow for the screening and SAR determination of a new series of compounds derived from this compound would involve the following steps:

Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis A Synthesis of Analogs B Purification (Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., cell viability assay) C->D E Hit Identification D->E F Secondary Screening (e.g., enzyme inhibition assay) E->F G Dose-Response & IC50 Determination F->G H SAR Analysis G->H I Lead Optimization H->I

Caption: A typical workflow for SAR studies of novel chemical entities.

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold for the development of new biologically active compounds. While comprehensive public data on its SAR is currently sparse, the known activity of a closely related nitrophenol derivative in agrochemical applications, coupled with the demonstrated potential of structurally similar bromophenols in oncology, provides a strong rationale for its further investigation.

Future research should focus on the systematic synthesis and screening of derivative libraries to elucidate clear structure-activity relationships. The exploration of various therapeutic areas, including but not limited to infectious diseases, inflammation, and oncology, is warranted. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for drug discovery and agrochemical development programs.

References

  • The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. (URL: [Link])
  • Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applic
  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

Sources

A Comparative Guide to the Synthesis Efficiency of Bromo-Fluoro-Nitrotoluene Isomers for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic selection of building blocks is paramount. Bromo-fluoro-nitrotoluene isomers are a critical class of intermediates, offering a versatile scaffold for the synthesis of complex molecules.[1][2] However, the efficiency of synthesizing a specific isomer can vary dramatically, impacting project timelines and costs. This guide provides an in-depth comparison of the synthesis efficiency for various bromo-fluoro-nitrotoluene isomers, supported by experimental data and a mechanistic rationale for the observed outcomes.

Introduction: The Strategic Importance of Isomer Selection

The precise arrangement of bromo, fluoro, and nitro groups on a toluene ring dictates the molecule's reactivity and its suitability for subsequent transformations in a synthetic pathway. The interplay of the electronic and steric effects of these substituents governs the regioselectivity of the synthetic routes, making the synthesis of some isomers straightforward while others pose significant challenges. Understanding these nuances is key to efficient and scalable synthesis.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of bromo-fluoro-nitrotoluene isomers predominantly relies on electrophilic aromatic substitution (EAS) reactions, particularly nitration and bromination. The success of these syntheses hinges on the directing effects of the substituents already present on the toluene ring.

  • Activating vs. Deactivating Groups: The methyl group (-CH₃) is an activating group, donating electron density to the ring and favoring substitution at the ortho and para positions.[3] In contrast, the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position relative to itself.[3] Halogens like bromine (-Br) and fluorine (-F) are deactivating yet ortho, para-directing.[3]

  • Steric Hindrance: The physical size of the substituents and the incoming electrophile can significantly influence the reaction's outcome.[4][5] Bulky groups can hinder attack at adjacent (ortho) positions, leading to a higher proportion of the para isomer.[4][6]

The interplay of these electronic and steric factors determines the final isomer distribution and, consequently, the overall efficiency of the desired isomer's synthesis.

Comparative Synthesis Efficiency of Key Isomers

The following sections detail the synthesis strategies for several bromo-fluoro-nitrotoluene isomers, accompanied by experimental data to facilitate a direct comparison of their synthesis efficiencies.

High-Yield Isomers: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene

The synthesis of this compound is a prime example of a highly efficient process due to the reinforcing directing effects of the substituents.

Experimental Protocol:

A common and effective route involves the bromination of 4-fluoro-2-nitrotoluene.[7][8]

  • Dissolution: Dissolve 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml).

  • Acidification: Add concentrated sulfuric acid (2.5 ml) to the solution.

  • Bromination: Add N-bromosuccinimide (NBS) (3.4 g) to the mixture.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over magnesium sulfate (MgSO₄), remove the solvent in vacuo, and purify the residue by flash chromatography.[7]

Yield and Efficiency Analysis:

This method has been reported to yield approximately 2.48 g of 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (an alternative name for this compound), which corresponds to a high yield of around 82.2%.[7] The high efficiency can be attributed to the strong directing effect of the nitro group to the meta position and the ortho, para-directing effect of the fluorine and methyl groups, which all favor substitution at the C-6 position.

Isomers Requiring Strategic Synthesis: 4-Bromo-2-fluoro-6-nitrotoluene

The synthesis of 4-bromo-2-fluoro-6-nitrotoluene requires a more strategic approach to achieve good yields, as the directing effects of the substituents can be competing.

Synthetic Strategy:

A plausible synthetic route starts from 4-bromo-2-fluorotoluene. The nitration of this starting material is a critical step where regioselectivity comes into play. The bromine and fluorine atoms are ortho, para-directing, while the methyl group is also ortho, para-directing. The nitro group can be introduced at either the C-3 or C-6 position. However, the position ortho to the activating methyl group and para to the bromine is generally favored.

General Experimental Protocol (Nitration):

  • Cooling: Cool a mixture of the starting bromo-fluoro-toluene in a suitable solvent (e.g., dichloromethane).

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Maintain the reaction at a low temperature (e.g., 0-5 °C) and monitor by TLC.

  • Work-up: Quench the reaction with ice water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Yield and Efficiency Considerations:

Achieving a high yield of the desired 4-bromo-2-fluoro-6-nitrotoluene isomer is dependent on carefully controlling the reaction conditions to favor nitration at the C-6 position. The formation of other isomers is a significant possibility, which can complicate purification and reduce the overall yield of the target compound. While specific high-yield protocols are proprietary to manufacturers, the importance of this isomer in pharmaceuticals and agrochemicals suggests that optimized industrial processes exist.[1][2]

Challenging Syntheses: Isomers with Competing Directing Effects

The synthesis of isomers where the directing effects of the substituents are in direct opposition presents a significant challenge in terms of both yield and purity. For instance, the synthesis of an isomer like 3-bromo-4-fluoro-5-nitrotoluene would be particularly difficult.

Analysis of Synthetic Difficulty:

In a hypothetical synthesis of 3-bromo-4-fluoro-5-nitrotoluene via nitration of 3-bromo-4-fluorotoluene, the directing effects would be as follows:

  • The fluorine atom directs ortho and para (to C-3 and C-1).

  • The bromine atom directs ortho and para (to C-2 and C-5).

  • The methyl group directs ortho and para (to C-2, C-5, and C-6).

The desired C-5 nitration is directed by the bromine and methyl groups but is meta to the fluorine. This clash of directing effects would likely lead to a complex mixture of isomers, making the isolation of the desired product in high yield extremely challenging.

Summary of Synthesis Efficiency

IsomerStarting MaterialKey TransformationTypical YieldSynthesis Efficiency
This compound 4-Fluoro-2-nitrotolueneBromination~82%[7]High
4-Bromo-2-fluoro-6-nitrotoluene 4-Bromo-2-fluorotolueneNitrationVariable (process dependent)Moderate to High
2-Bromo-5-fluoro-4-nitroaniline *2-Bromo-5-fluoroanilineNitration~52-53%[9]Moderate
3-Bromo-4-fluoro-5-nitrotoluene 3-Bromo-4-fluorotolueneNitrationExpected to be lowLow

*Note: Data for 2-bromo-5-fluoro-4-nitroaniline is included as a relevant example of a challenging nitration of a bromo-fluoro-substituted aromatic amine, which shares similar regioselectivity challenges.

Visualizing the Synthetic Pathways

To better illustrate the strategic considerations in these syntheses, the following diagrams outline the key transformations and the interplay of directing groups.

Synthesis_Pathways cluster_high_yield High Efficiency Synthesis cluster_moderate_yield Moderate Efficiency Synthesis cluster_low_yield Low Efficiency Synthesis 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene This compound This compound 4-Fluoro-2-nitrotoluene->this compound NBS, H₂SO₄/TFA (~82% Yield) 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene 4-Bromo-2-fluoro-6-nitrotoluene 4-Bromo-2-fluoro-6-nitrotoluene 4-Bromo-2-fluorotoluene->4-Bromo-2-fluoro-6-nitrotoluene HNO₃, H₂SO₄ (Yield variable) 3-Bromo-4-fluorotoluene 3-Bromo-4-fluorotoluene Isomer Mixture Isomer Mixture 3-Bromo-4-fluorotoluene->Isomer Mixture HNO₃, H₂SO₄ (Low yield of specific isomer) 3-Bromo-4-fluoro-5-nitrotoluene 3-Bromo-4-fluoro-5-nitrotoluene Isomer Mixture->3-Bromo-4-fluoro-5-nitrotoluene Difficult Purification

Caption: Comparative overview of synthesis efficiencies for different bromo-fluoro-nitrotoluene isomers.

Conclusion and Future Outlook

The synthesis efficiency of bromo-fluoro-nitrotoluene isomers is intrinsically linked to the principles of electrophilic aromatic substitution, where the directing effects of the substituents and steric hindrance play a pivotal role. Isomers with reinforcing directing effects, such as this compound, can be synthesized with high efficiency. In contrast, isomers with competing directing effects pose significant synthetic challenges, often resulting in lower yields and complex purification procedures.

For researchers and drug development professionals, a thorough understanding of these synthetic nuances is crucial for making informed decisions about which isomers to pursue as intermediates. Future research in this area will likely focus on the development of more regioselective catalytic systems that can overcome the inherent directing effects of the substituents, thereby enabling the efficient synthesis of a wider range of bromo-fluoro-nitrotoluene isomers for various applications.

References

  • Wikipedia.
  • Chemistry LibreTexts. 16.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). [Link]
  • Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. [Link]
  • Journal of the American Chemical Society.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • ChemBK. 4-BROMO-3-FLUORO-6-NITROTOLUENE. [Link]
  • Longdom Publishing. A Report on Directing Effects on Organic Chemistry. [Link]
  • Journal of the American Chemical Society.
  • SlidePlayer. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. [Link]
  • ScienceMadness Discussion Board. 2-Bromo-6-nitrotoluene. [Link]
  • YouTube.
  • YouTube. synthesis of 4-bromo-2-nitrotoluene. [Link]
  • ResearchGate. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Google Patents.
  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • ResearchGate. Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. [Link]
  • Oakwood Chemical. 3-Bromo-4-fluoro-5-nitrotoluene. [Link]
  • ResearchGate. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. [Link]
  • Organic Syntheses. m-BROMOTOLUENE. [Link]
  • Google Patents.
  • ResearchGate. Nitration approach to 4-bromo-2-nitrotoluene (12). [Link]
  • Scribd. Maurya 2003 | PDF. [Link]
  • PubChem. 4-Bromo-2-fluoro-6-nitrotoluene. [Link]
  • ResearchGate. Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. [Link]
  • ResearchGate. Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. [Link]
  • Google Patents.
  • Organic Syntheses. m-NITROTOLUENE. [Link]
  • Google Patents.
  • ScienceMadness.org.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
  • PubChem. 2-bromo-3-fluorotoluene. [Link]

Sources

A Comparative Guide to the Characterization of 2-Bromo-4-fluoro-6-nitrotoluene Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the reaction intermediates of 2-Bromo-4-fluoro-6-nitrotoluene, a versatile building block in modern organic synthesis. By examining the mechanistic pathways of its formation and subsequent transformations, we offer insights into the characterization of its transient species. This document further presents a comparative analysis with alternative substrates, supported by established chemical principles and data from analogous systems, to inform rational synthetic design and optimization.

Introduction: The Synthetic Utility of this compound

This compound is a polysubstituted aromatic compound whose value in pharmaceutical and agrochemical research lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group, combined with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself is readily reduced to an amine, opening pathways for diverse derivatization. The bromine atom also participates in a variety of cross-coupling reactions. Understanding the transient species formed during its synthesis and reactions is paramount for controlling reaction outcomes and maximizing yields.

I. Synthesis of this compound and the Electrophilic Aromatic Substitution Intermediate

The industrial synthesis of this compound is typically achieved through the electrophilic bromination of 4-fluoro-2-nitrotoluene. This reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Experimental Protocol: Synthesis of this compound

A representative laboratory-scale synthesis is as follows:

  • To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a suitable solvent such as trifluoroacetic acid, concentrated sulfuric acid is added.

  • N-bromosuccinimide (NBS) (1.5 equivalents) is then added portion-wise at room temperature.

  • The reaction mixture is stirred for 16-24 hours.

  • Upon completion, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the product, which can be further purified by chromatography.

The Wheland Intermediate in Electrophilic Bromination

The key intermediate in this electrophilic aromatic substitution is the Wheland intermediate, a resonance-stabilized carbocation also known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

G Reactants 4-fluoro-2-nitrotoluene + Br+ Wheland_Intermediate Wheland Intermediate (Resonance Stabilized Carbocation) Reactants->Wheland_Intermediate Electrophilic Attack Product This compound + H+ Wheland_Intermediate->Product Deprotonation

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the 4-fluoro-2-nitrotoluene starting material. The methyl group is an activating, ortho-, para-director, while the nitro and fluoro groups are deactivating. The powerful activating effect of the methyl group directs the incoming electrophile (Br+) to the ortho position (C6), which is also meta to the deactivating nitro and fluoro groups.

While the direct spectroscopic observation of the Wheland intermediate for this specific reaction is challenging due to its transient nature, its existence is inferred from extensive mechanistic studies on related electrophilic aromatic substitutions. Computational studies on the bromination of substituted benzenes have elucidated the energy profile and structure of these intermediates[1].

II. Nucleophilic Aromatic Substitution (SNAr) and the Meisenheimer Intermediate

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds through a well-characterized intermediate known as a Meisenheimer complex.

The Meisenheimer Complex: A Stabilized Anionic Intermediate

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the elimination of the leaving group.

G Substrate This compound + Nucleophile (Nu-) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer_Complex Addition (Rate-Determining Step) SNAr_Product Substituted Product + Leaving Group (Br- or F-) Meisenheimer_Complex->SNAr_Product Elimination

The stability of the Meisenheimer complex is crucial to the facility of the SNAr reaction. The negative charge is delocalized onto the electron-withdrawing nitro group, which significantly lowers the activation energy of the first step. In many cases, with highly activated substrates, these Meisenheimer complexes are stable enough to be isolated and characterized by various spectroscopic techniques[2][3].

Characterization of Meisenheimer Complexes
  • NMR Spectroscopy: The formation of a Meisenheimer complex results in a significant upfield shift of the aromatic proton signals in the 1H NMR spectrum due to the increased electron density on the ring. The sp3-hybridized carbon bearing the nucleophile and the leaving group exhibits a characteristic signal in the 13C NMR spectrum.

  • UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored, exhibiting strong absorption bands in the visible region, which can be used to monitor their formation and kinetics[2].

  • X-ray Crystallography: In favorable cases, Meisenheimer complexes can be crystallized and their structures determined by X-ray diffraction, providing definitive proof of their existence and geometry[2].

III. Reduction of the Nitro Group and its Intermediates

The reduction of the nitro group to an amine is a fundamental transformation in the synthetic utility of this compound, providing access to aniline derivatives that are precursors to a wide range of bioactive molecules. This reduction proceeds through a series of intermediates.

The Stepwise Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that typically involves the formation of nitroso and hydroxylamine intermediates.

G Nitro Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Experimental Protocol: Reduction of this compound

A common method for the reduction of aromatic nitro groups is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

  • This compound is dissolved in a suitable solvent like ethanol.

  • An excess of SnCl2·2H2O and concentrated HCl is added.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is made basic and the product is extracted with an organic solvent.

Characterization of Reduction Intermediates

The nitroso and hydroxylamine intermediates are generally reactive and not easily isolated. However, their presence can often be detected by in-situ monitoring techniques.

  • Electrochemical Methods: Cyclic voltammetry can reveal the stepwise reduction potentials corresponding to the formation of the nitroso and hydroxylamine species[3]. The presence of electron-withdrawing groups like bromine and fluorine can influence these reduction potentials.

  • Spectroscopic Techniques: In some cases, under carefully controlled conditions, the formation of the nitroso or hydroxylamine intermediates can be observed by techniques like UV-Vis or NMR spectroscopy.

The choice of reducing agent can also influence the product distribution. For instance, catalytic hydrogenation (e.g., H2/Pd-C) is a very effective method for the complete reduction to the amine.

IV. Comparative Analysis with Alternative Substrates

The reactivity of this compound can be benchmarked against other similarly substituted nitroaromatics. This comparison is crucial for selecting the optimal substrate for a given synthetic transformation.

SubstrateKey FeaturesExpected Reactivity in SNArNotes
This compound Contains both Br and F as potential leaving groups.The C-F bond is generally more polarized, making the carbon more electrophilic, but F is a poorer leaving group than Br in some contexts. The nitro group activates both positions.The regioselectivity of nucleophilic attack can depend on the nature of the nucleophile and reaction conditions.
2,4-Dichloro-6-nitrotoluene Contains two chlorine atoms as leaving groups.Generally less reactive than the fluoro-analogue in the rate-determining addition step due to the lower electronegativity of chlorine.A good substrate for comparing the effect of different halogens on SNAr rates.
2-Chloro-4-fluoro-6-nitrotoluene A direct analogue with chlorine instead of bromine.The reactivity would be expected to be similar to the bromo-analogue, with subtle differences in leaving group ability.Useful for fine-tuning reactivity in multi-step syntheses.
2,4-Dinitro-1-halobenzenes Contains two nitro groups for enhanced activation.Significantly more reactive in SNAr reactions due to the increased stabilization of the Meisenheimer complex.Often used as model systems for studying SNAr mechanisms.

The choice of substrate will depend on the desired transformation. For instance, if a subsequent cross-coupling reaction is planned at the bromine position, this compound is the logical choice. If the primary goal is a facile SNAr reaction, a dinitro-activated substrate might be preferable.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the interplay of its substituents. Its synthesis involves a transient Wheland intermediate, while its key reactions, nucleophilic aromatic substitution and nitro group reduction, proceed through well-defined Meisenheimer and nitroso/hydroxylamine intermediates, respectively. While direct experimental characterization of these intermediates for the title compound requires specialized techniques, a wealth of data from analogous systems provides a robust framework for understanding and predicting its chemical behavior. A comparative analysis with alternative substrates underscores the importance of substituent effects in modulating reactivity and provides a rational basis for substrate selection in complex synthetic endeavors.

References

  • Study on electroreduction performance and mechanism of substituted aryl nitrobenzene. (2025). Journal of the Electrochemical Society.
  • Al-Azzawi, F. N., & Al-Rawi, J. M. A. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282–1302.
  • Conradie, J., & Swarts, J. C. (2025). Electrochemical Catalytic Reduction of p-Nitrotoluene on the Surface of α-Ag2S Crystal. Journal of The Electrochemical Society.
  • Wheland, G. W. (1942). A Quantum Mechanical Investigation of the Orientation of Substituents in Aromatic Molecules. Journal of the American Chemical Society, 64(4), 900–908.

Sources

Confirming the Identity of 2-Bromo-4-fluoro-6-nitrotoluene Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, the precise structural identity of intermediates is not merely a matter of academic curiosity—it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Bromo-4-fluoro-6-nitrotoluene is a key building block whose utility is defined by its specific substitution pattern.[1][2] However, the synthesis of such multi-substituted aromatics can often yield a mixture of isomers, such as 4-Bromo-2-fluoro-6-nitrotoluene or 2-Bromo-6-fluoro-4-nitrotoluene, which may possess similar physical properties and spectroscopic signatures, creating a significant analytical challenge.[3][4]

This guide provides an in-depth comparison of methods for the unambiguous structural confirmation of this compound. We will demonstrate that while modern spectroscopic techniques are powerful, chemical derivatization offers an orthogonal, definitive proof of structure. By converting the starting material into new compounds with markedly different and predictable properties, we can validate the initial isomeric assignment beyond any reasonable doubt. This self-validating system is crucial for researchers, scientists, and drug development professionals who require the highest level of confidence in their chemical intermediates.

The Challenge: Isomeric Ambiguity

The primary analytical challenge lies in differentiating this compound from its potential positional isomers. Direct analysis via mass spectrometry will yield an identical mass-to-charge ratio for all isomers. While ¹H NMR spectroscopy is highly informative, the coupling patterns and chemical shifts of the aromatic protons in different isomers can be deceptively similar, often requiring advanced 2D NMR experiments and expert interpretation to resolve. Distinguishing between positional isomers is a well-documented analytical hurdle.[5][6][7] Therefore, relying solely on direct spectroscopic evidence can leave room for ambiguity.

Chemical derivatization overcomes this by fundamentally altering the molecule's electronic and structural properties. This guide will focus on two robust derivatization strategies targeting different functional groups on the parent molecule.

G cluster_start Initial Analysis cluster_deriv Derivatization Strategies cluster_analysis Confirmatory Analysis Start Putative This compound Reduction Strategy A: Nitro Group Reduction Start->Reduction  Target: -NO₂ Oxidation Strategy B: Methyl Group Oxidation Start->Oxidation  Target: -CH₃ Amine Analysis of Amine Derivative (m.p., IR, NMR) Reduction->Amine Acid Analysis of Carboxylic Acid Derivative (m.p., IR, NMR) Oxidation->Acid Conclusion Unambiguous Structural Confirmation Amine->Conclusion Acid->Conclusion

Caption: Overall workflow for structural confirmation via derivatization.

Experimental Design: Two-Pronged Derivatization Approach

To create a self-validating system, we target two chemically distinct functional groups on the this compound molecule: the nitro group and the methyl group.

Strategy A: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to a primary amine is one of the most reliable transformations in organic synthesis.[8] This reaction converts the strongly electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂), causing significant and predictable changes in the compound's physical and spectroscopic properties.[9] We will utilize tin(II) chloride (SnCl₂), a mild and effective reagent for this purpose, which avoids harsh conditions that could affect the halogen substituents.[10]

Caption: Derivatization Strategy B: Oxidation of the methyl group.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-methylaniline (Amine Derivative)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of the putative this compound in 40 mL of ethanol.

  • Reagent Addition: To this solution, add 11.3 g (50 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. Basify the solution to pH > 10 by the careful addition of a 3M sodium hydroxide solution to precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. [8]7. Recrystallization: Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline amine derivative. [11]

Protocol 2: Synthesis of 2-Bromo-4-fluoro-6-nitrobenzoic Acid (Acid Derivative)
  • Suspension: In a 250 mL round-bottom flask, suspend 2.34 g (10 mmol) of the putative this compound in 100 mL of water containing 1 mL of concentrated sulfuric acid.

  • Oxidant Addition: While stirring vigorously, add 4.74 g (30 mmol) of potassium permanganate (KMnO₄) in small portions over 30 minutes, controlling any exotherm with an ice bath.

  • Reaction: Heat the mixture to reflux (100°C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. [12]4. Work-up: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Isolation: Acidify the clear filtrate to pH < 2 with concentrated HCl to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude acid from an appropriate solvent (e.g., aqueous ethanol) to yield the pure crystalline carboxylic acid derivative. [13]

Data Analysis and Comparison

The success of derivatization lies in the distinct and measurable properties of the products. A sharp, defined melting point of a purified derivative is a classical and powerful indicator of a substance's identity and purity.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical StateExpected Melting Point (°C)
Starting Material C₇H₅BrFNO₂234.02White/Yellow Crystalline Solid54-56
Amine Derivative C₇H₇BrFN204.04SolidDistinct from starting material
Acid Derivative C₇H₃BrFNO₄263.01SolidDistinct from starting material

Table 2: Key Spectroscopic Shifts (Expected Changes)

CompoundAnalysisKey Diagnostic Peaks / Shifts
Starting Material IR (cm⁻¹) ~1530 & ~1350 (asymmetric & symmetric -NO₂ stretch)
¹H NMR (δ, ppm) ~2.5 (s, 3H, -CH₃); Aromatic protons shifted downfield by -NO₂
Amine Derivative IR (cm⁻¹) Disappearance of -NO₂ peaks; Appearance of ~3400 & ~3300 (N-H stretch)
¹H NMR (δ, ppm) Aromatic protons shifted significantly upfield due to -NH₂
Acid Derivative IR (cm⁻¹) Disappearance of -CH₃ peaks; Appearance of ~3000 (broad, O-H stretch) & ~1700 (C=O stretch)
¹H NMR (δ, ppm) Disappearance of ~2.5 ppm -CH₃ singlet; Appearance of ~12-13 ppm (broad s, 1H, -COOH)

Note: Specific NMR chemical shifts are influenced by solvent and concentration but the relative upfield/downfield shifts are predictable. [14]

Comparative Analysis: Derivatization vs. Alternative Methods

While instrumental techniques are indispensable for routine analysis, chemical derivatization provides an unparalleled level of certainty for structural confirmation, especially in high-stakes applications like drug development. It serves as a chemical validation of the instrumental data.

Table 3: Comparison of Analytical Confirmation Techniques

TechniqueConclusivenessThroughputCost/InstrumentRequired ExpertiseKey Advantage
Chemical Derivatization Very High LowLowModerate (Synthesis)Provides orthogonal, definitive chemical proof of structure.
GC-MS ModerateHighHighModerateExcellent for purity and confirming molecular weight. [15]
HPLC-UV ModerateHighModerateLowRobust for quantification and purity assessment. [16]
Advanced NMR (2D) HighLowVery HighHighCan resolve complex structures but may still have ambiguity.
FT-IR/Raman ModerateHighModerateLowConfirms functional groups but not their specific positions. [17][18]

Conclusion

The structural confirmation of this compound is a critical step in its application as a synthetic intermediate. While direct spectroscopic methods provide essential data, they can be insufficient to definitively resolve the ambiguity between potential positional isomers.

This guide has demonstrated a robust, two-pronged chemical derivatization strategy that provides unequivocal proof of identity. By systematically reducing the nitro group to an amine and oxidizing the methyl group to a carboxylic acid, we create two new, distinct compounds. The successful synthesis and characterization of these derivatives, confirmed by their unique melting points and predictable spectroscopic transformations, serve as a self-validating system. This classic chemical approach, when used in concert with modern analytical instrumentation, upholds the highest standards of scientific integrity and provides the absolute confidence required in research and development.

References

  • ChemBK. This compound - Introduction.
  • PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information.
  • ResearchGate. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
  • Wikipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • PubChem. 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information.
  • Google Patents. US2858346A - Process of recrystallizing nitro explosives.
  • Autechaux. Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Filo. Find the final product of the following reaction sequence: Starting from...
  • YouTube. organic chemistry reaction #13 - reduction of nitro group to amine.
  • Reddit. Is it possible to reduce nitro to amine and oxidize methyl to carboxylate by replacing the oxygens of the nitro group with the hydrogens of the methyl group in 2-nitrotoluene or similar compounds?.
  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Sciencemadness.org. Separation of nitrotoluene isomers.
  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
  • Chemistry LibreTexts. 20.6: Preparing Carboxylic Acids.
  • Otto Chemie Pvt Ltd. Buy 2-Bromo-4-nitrotoluene, 98%.
  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • University of Calgary. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6).
  • Zenodo. XXXIV.-The Products of Nitration of Toluene.
  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • PubChem. 2-Bromo-4-nitrotoluene. National Center for Biotechnology Information.
  • ResearchGate. Identification of Position Isomers by Energy-Resolved Mass Spectrometry.
  • SpectraBase. 2-Bromo-4-nitrotoluene - Optional[1H NMR] - Spectrum.
  • PubMed. UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction.
  • Spectroscopy Online. Spectroscopy.
  • Environmental Protection Agency. Summary of Solvent Substitution Information.
  • YouTube. 5.5 How to Identify Type of Isomerism | Organic Chemistry.
  • University of York. Greener solvents to replace toluene in the polymerisation and coating industry.
  • ResearchGate. Determination of toluenesulfonic acid isomers by gas chromatography.
  • MDPI. Mass Spectroscopic Analysis, MNDO Quantum Chemical Studies and Antifungal Activity of Essential and Recovered Oil Constituents of Lemon-Scented Gum against Three Common Molds.
  • MDPI. Characterization of the Interactions between Minocycline Hydrochloride and Trypsin with Spectroscopic and Molecular Docking Technology.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-4-fluoro-6-nitrotoluene is fundamental to innovation. This compound, a key building block in the synthesis of pharmaceuticals such as Remibrutinib, demands not only precision in its application but also diligence in its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.

Core Principles: Understanding the Hazard Profile

Effective disposal begins with a thorough understanding of the chemical's intrinsic hazards. This compound is not merely an inert reagent; it is a reactive substance with a distinct risk profile that dictates its handling and disposal pathway. The presence of bromine, fluorine, and a nitro group on an aromatic toluene backbone defines its classification and associated risks.

Health and Safety Hazards: The primary routes of exposure are inhalation, skin contact, and ingestion, each posing significant health risks. Safety Data Sheets (SDS) consistently classify this compound with the following hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[5][6]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4][6]

Environmental Hazards: While specific ecotoxicity data for this exact compound is limited, its structure as a halogenated nitroaromatic compound suggests it should be treated as toxic to aquatic life, potentially with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.[7]

Chemical Reactivity: This compound is combustible and, upon heating or incineration, can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr, HF).[5][8] It is also incompatible with strong oxidizing agents and strong acids.[5] This thermal decomposition profile is a crucial consideration for the ultimate disposal technology, necessitating specialized facilities.

PropertyDataSource(s)
Chemical Name This compound[6]
CAS Number 502496-33-5[1][6]
Molecular Formula C₇H₅BrFNO₂[3][6]
Appearance White crystalline solid or yellow oil[1][9]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed/in contact with skin/if inhaled)[3][4]
H315 (Causes skin irritation)[3][6]
H319 (Causes serious eye irritation)[3][6]
H335 (May cause respiratory irritation)[3][6]
Disposal Classification Halogenated Organic Waste[10]

Pre-Disposal Protocol: Safety and Segregation

Proper disposal is an active process that begins the moment the chemical is deemed waste. Adherence to correct segregation and personal protection protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE)

Before handling waste this compound, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.[11]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent serious eye irritation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Avoid skin contact rigorously.[5][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemically resistant apron should be worn over the lab coat.[6][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[5][12]

Waste Segregation and Containment

The single most critical step in the disposal workflow is correct waste segregation. Due to its chemical structure, this compound must be classified as Halogenated Organic Waste .[10] Co-mingling this with non-halogenated waste streams can disrupt the recycling or disposal process and may violate regulatory requirements.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container: Use a designated, chemically-resistant container (e.g., high-density polyethylene or glass) that can be securely sealed. The container must be clean, dry, and compatible with the chemical.

  • Affix a Hazardous Waste Label: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "502496-33-5"

    • The words "Hazardous Waste"

    • The specific hazard classification: "Halogenated Organic Waste"

    • Appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).

  • Transfer Waste: Carefully transfer the waste chemical into the labeled container, minimizing splashing or aerosolization. If the waste is a solid, it can be added directly.[9] If it is dissolved in a solvent, the entire solution is considered halogenated waste.

  • Secure and Store: Securely close the container. Store the container in a designated, well-ventilated satellite accumulation area that is away from heat, ignition sources, and incompatible materials.[6] The storage area should have secondary containment to manage potential leaks.

Disposal Pathway and Decision Framework

The disposal of this compound is strictly regulated and must not involve discharge into the sanitary sewer or disposal as common refuse. The only acceptable pathway is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) office.

DisposalWorkflow start Start: Waste Generated classify Classify Waste Stream: This compound start->classify segregate Segregate as 'Halogenated Organic Waste' classify->segregate label_container Label Container Correctly: - Full Chemical Name - CAS Number - Hazard Pictograms segregate->label_container prohibited PROHIBITED ACTIONS segregate->prohibited store Store Securely in Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor (High-Temperature Incineration) contact_ehs->disposal drain Drain Disposal prohibited->drain trash Regular Trash prohibited->trash mix Mix with Non-Halogenated Waste prohibited->mix

Caption: Disposal Decision Workflow for this compound.

Primary Disposal Route: Professional Waste Management

The established and required method for disposal is through your organization's EHS department, which will arrange for collection by a licensed hazardous waste contractor. These contractors operate facilities, typically involving high-temperature incineration with specialized scrubbers, that can safely destroy the compound and neutralize the hazardous decomposition byproducts (e.g., HBr, HF).[13] Your responsibility as a researcher is to ensure the waste is correctly segregated, contained, labeled, and stored pending pickup.

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

Triple-Rinse Procedure:

  • First Rinse: Rinse the container with a suitable laboratory solvent (e.g., acetone or ethanol). The choice of solvent should be one that readily dissolves the compound.

  • Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as Halogenated Organic Waste. [14] It is now contaminated with the chemical.

  • Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinsates must also be collected and added to the Halogenated Organic Waste container.

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first deface the label to prevent ambiguity. Always confirm this final step with your institutional EHS guidelines.

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as Halogenated Organic Waste for professional disposal.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

By adhering to these rigorous protocols, you ensure that the lifecycle of this compound in your laboratory concludes with a commitment to safety, regulatory compliance, and environmental stewardship.

References

  • This compound - Introduction. (2024). ChemBK. [Link]
  • 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. PubChem. [Link]
  • Nitrotoluenes - HAZARD SUMMARY. (Date not available). New Jersey Department of Health. [Link]
  • NITROTOLUENE, ALL ISOMERS.
  • 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. PubChem. [Link]
  • Treatment and disposal of chemical wastes in daily laboratory work. (Date not available). University of Wuppertal. [Link]
  • Hazardous Waste Segregation. (Date not available). University of Wisconsin-River Falls. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA). [Link]
  • 2,4,6-TRINITROTOLUENE.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • NIOSH Pocket Guide to Chemical Hazards - o-Nitrotoluene. Centers for Disease Control and Prevention (CDC). [Link]
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
  • NIOSH Pocket Guide to Chemical Hazards - p-Nitrotoluene. Centers for Disease Control and Prevention (CDC). [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Bromo-4-fluoro-6-nitrotoluene (CAS No. 502496-33-5). As a halogenated nitrotoluene derivative, this compound requires stringent safety protocols to mitigate risks in a laboratory setting. This document moves beyond basic safety data sheet (SDS) recommendations to offer a procedural framework grounded in chemical causality, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is an irritant and a potentially toxic compound. Its hazard profile necessitates a multi-layered approach to personal protection. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification and Classification:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

  • Acute Toxicity (Category 4) : Some related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]

The presence of bromine, fluorine, and a nitro group on the toluene backbone contributes to its reactivity and irritant properties. The nitroaromatic structure, in particular, is associated with potential toxicity. Therefore, the personal protective equipment (PPE) strategy is designed to create a complete barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the minimum PPE requirements for common tasks involving this compound.

Laboratory Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile or neoprene glovesChemical safety gogglesLab coatRecommended to minimize inhalation of fine particulates
Solution Preparation Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesChemical safety goggles and face shieldLab coatNot typically required if performed in a certified fume hood
Running a Reaction Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesChemical safety goggles and face shieldLab coatNot typically required if performed in a certified fume hood
Work-up and Extraction Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesChemical safety goggles and face shieldLab coatNot typically required if performed in a certified fume hood
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty chemical resistant gloves (e.g., Silver Shield)Chemical safety goggles and face shieldChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges

Detailed PPE Specifications:

  • Hand Protection : Due to the halogenated and aromatic nature of the compound, standard thin nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use double gloves, with the outer glove being a thicker, chemical-resistant material such as neoprene.[4] Always check the breakthrough time of the gloves for the specific solvent being used.[5][6]

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[2][7][8] When handling larger quantities or during procedures with a higher risk of splashing (e.g., extractions, filtrations), a face shield should be worn in conjunction with goggles.[8]

  • Body Protection : A standard laboratory coat should be worn and kept buttoned. For large-scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection : A NIOSH-approved respirator with particulate filters may be necessary when handling the solid outside of a ventilated enclosure.[2][5]

Procedural Guidance for Safe Handling

Adherence to a strict workflow is critical for minimizing exposure risk. The following diagram illustrates the decision-making process for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Need to handle This compound review_sds Review SDS and this guide start->review_sds gather_ppe Gather all required PPE review_sds->gather_ppe check_hood Verify chemical fume hood certification gather_ppe->check_hood weigh Weigh solid in ventilated enclosure check_hood->weigh Proceed to handling dissolve Prepare solution in fume hood weigh->dissolve react Perform reaction/ work-up in fume hood dissolve->react decontaminate Decontaminate glassware and work surfaces react->decontaminate dispose_waste Segregate and label waste decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocols:

A. Weighing the Solid Compound:

  • Don all required PPE: lab coat, double gloves, and chemical safety goggles.

  • Perform the weighing operation within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particulates.

  • Use a disposable weighing boat to avoid contamination of the balance.

  • After weighing, carefully close the primary container.

  • Clean the spatula and any surfaces with a solvent-moistened wipe, disposing of the wipe in the appropriate solid waste container.

B. Solution Preparation:

  • Work exclusively within a certified chemical fume hood.

  • Add the weighed solid to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately covered to prevent vapor release.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Spill : Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Do not allow the chemical to enter drains.[5]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All waste contaminated with this compound must be treated as hazardous waste.

    • Solid Waste : Contaminated gloves, weighing boats, and absorbent materials should be placed in a clearly labeled, sealed container for halogenated organic solid waste.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated organic liquid waste.

  • Disposal Procedure : All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain.

By implementing this comprehensive safety and handling plan, researchers can confidently and safely work with this compound, ensuring both personal safety and experimental integrity.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene.
  • Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.
  • ChemicalBook. (2025). This compound.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from Environmental Health & Safety Services.
  • ChemicalBook. (2025). 2-Bromo-4-fluorotoluene - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-4-nitrotoluene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-nitrotoluene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU p-Nitrotoluene.
  • Politecnico di Torino. (n.d.). Personal Protective Equipment.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Nitrotoluenes - HAZARD SUMMARY.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.